molecular formula C9H20O B147576 3,5,5-Trimethylhexan-1-ol CAS No. 3452-97-9

3,5,5-Trimethylhexan-1-ol

Cat. No.: B147576
CAS No.: 3452-97-9
M. Wt: 144.25 g/mol
InChI Key: BODRLKRKPXBDBN-UHFFFAOYSA-N
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Description

3,5,5-Trimethylhexan-1-ol is a nine-carbon primary alcohol of significant interest in industrial and material science research. Its primary research value lies in its application as a key intermediate and performance chemical across several fields. In the development of coatings and paints , it is investigated for its role in modifying properties such as viscosity, flow, and drying characteristics . The cosmetics and personal care sector utilizes it as a fragrance ingredient in product formulations, where it is noted for its herbaceous, plant-like odor profile . Furthermore, its application extends to the formulation of metalworking fluids and lubricants , where researchers explore its potential to enhance performance and stability . The compound is also relevant in the development of plasticizers , contributing to studies aimed at improving material flexibility and durability in various polymers . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,5-trimethylhexan-1-ol
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InChI

InChI=1S/C9H20O/c1-8(5-6-10)7-9(2,3)4/h8,10H,5-7H2,1-4H3
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InChI Key

BODRLKRKPXBDBN-UHFFFAOYSA-N
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Canonical SMILES

CC(CCO)CC(C)(C)C
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Molecular Formula

C9H20O
Record name 3,5,5-TRIMETHYLHEXANOL
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DSSTOX Substance ID

DTXSID7029661
Record name 3,5,5-Trimethyl-1-hexanol
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Molecular Weight

144.25 g/mol
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Physical Description

Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, to yellow oily liquid or solid with a strong, oily, herbaceous odour
Record name 1-Hexanol, 3,5,5-trimethyl-
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Boiling Point

193-202 °C
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Flash Point

93 °C o.c.
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Solubility

Solubility in water at 20 °C: none, insoluble in water; soluble in alcohol, acetone and ether
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Density

Relative density (water = 1): 0.83, 0.835 (20°/20°)
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Vapor Density

Relative vapor density (air = 1): 5.0
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Vapor Pressure

0.3 [mmHg], Vapor pressure, Pa at 20 °C: 30
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CAS No.

3452-97-9
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Melting Point

-70 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5,5-Trimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the chemical and physical properties of 3,5,5-Trimethylhexan-1-ol (CAS No. 3452-97-9). It includes tabulated summaries of its physical characteristics, spectroscopic data, and safety information. Detailed experimental protocols for the determination of key properties are provided, along with visualizations of its industrial synthesis and an experimental workflow. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed technical information on this compound.

Chemical Identity

This compound is a branched-chain primary alcohol.[1][2] It is a component of the industrial solvent mixture isononanol and sees use as a fragrance ingredient, a flavoring agent, and as a chemical intermediate in the production of plasticizers and lubricants.[1][3][4]

IdentifierValue
IUPAC Name This compound
Synonyms Nonylol, 3,5,5-Trimethylhexanol, Isononyl alcohol, 3,5,5-Trimethylhexyl alcohol
CAS Number 3452-97-9[2]
Molecular Formula C₉H₂₀O[2]
Molecular Weight 144.25 g/mol [5]
InChI Key BODRLKRKPXBDBN-UHFFFAOYSA-N[5]
Canonical SMILES CC(CCO)CC(C)(C)C[2]

Physical and Chemical Properties

This compound is a colorless, oily liquid at room temperature with a characteristic herbaceous odor that becomes sweeter upon dilution.[4][6] It is combustible and soluble in common organic solvents like alcohol and acetone.[1][4]

PropertyValueSource(s)
Appearance Colorless, clear oily liquid[6]
Odor Oily, herbaceous[4]
Boiling Point 193-194 °C at 760 mmHg[4][5]
Melting Point -70 °C[2]
Density 0.824 g/mL at 25 °C[5]
Refractive Index (n²⁰/D) 1.432[5]
Flash Point 80 °C (176 °F) - closed cup[5]
Vapor Pressure 0.119 mmHg at 25 °C (est.)[4]
Water Solubility 450 mg/L at 25 °C[7]
logP (o/w) 3.42[7]

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic peaks for a primary alcohol.

Wavenumber (cm⁻¹)Assignment
~3330 (broad)O-H stretch
~2950C-H stretch (aliphatic)
~1050C-O stretch (primary alcohol)
~1465, ~1365C-H bend

Data interpreted from NIST WebBook IR Spectrum.[8]

Mass Spectrometry (MS)

The electron ionization mass spectrum shows fragmentation patterns typical for a branched alcohol.

m/zInterpretation
144Molecular Ion (M⁺) - very low abundance
129[M-CH₃]⁺
83Fragmentation ion
70Fragmentation ion
57[C₄H₉]⁺ (tert-butyl cation) - base peak
43Fragmentation ion

Data interpreted from NIST WebBook Mass Spectrum.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectrum:

Chemical Shift (ppm) Assignment
61.1 C1 (-CH₂OH)
53.0 C5 (-C(CH₃)₂)
43.1 C2 (-CH₂)
31.8 C4 (-CH₂)
31.2 C3 (-CH(CH₃)-)
30.1 C6, C7, C8 (-C(CH₃)₃)

| 20.0 | C9 (-CH(CH₃)-) |

Data sourced from ChemicalBook.[6]

¹H NMR Spectrum:

Chemical Shift (ppm) Multiplicity Assignment
~3.64 t -CH₂OH (2H)
~1.0-1.8 m Aliphatic protons on C2, C3, C4 (5H)
~0.90 s -C(CH₃)₃ (9H)

| ~0.89 | d | -CH(CH₃)- (3H) |

Data sourced from ChemicalBook.

Synthesis and Reactivity

Industrial Synthesis

The primary industrial route for producing this compound is a two-step process known as the "oxo process" or hydroformylation.[10][11]

  • Hydroformylation: Diisobutylene (a mixture of isooctene isomers) is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a cobalt or rhodium catalyst. This reaction adds a formyl group (-CHO) and a hydrogen atom across the double bond, producing 3,5,5-trimethylhexanal.[11][12]

  • Hydrogenation: The resulting aldehyde, 3,5,5-trimethylhexanal, is then hydrogenated, typically using a nickel or copper chromite catalyst, to reduce the aldehyde group to a primary alcohol, yielding the final product.[3]

G Industrial Synthesis of this compound cluster_0 Step 1: Hydroformylation (Oxo Process) cluster_1 Step 2: Hydrogenation Reactants1 Diisobutylene (2,4,4-Trimethylpentene) Product1 3,5,5-Trimethylhexanal (Aldehyde Intermediate) Reactants1->Product1 High Temp & Pressure Syngas Synthesis Gas (CO + H₂) Syngas->Product1 Catalyst1 Catalyst (e.g., Cobalt Carbonyl) Catalyst1->Product1 Reactant2 3,5,5-Trimethylhexanal Product1->Reactant2 To Hydrogenation Reactor FinalProduct This compound Reactant2->FinalProduct Hydrogen Hydrogen (H₂) Hydrogen->FinalProduct Catalyst2 Catalyst (e.g., Raney Nickel) Catalyst2->FinalProduct

Caption: Industrial synthesis via the Oxo Process.

Chemical Reactivity

As a primary alcohol, this compound undergoes typical reactions of its class:

  • Esterification: It reacts with carboxylic acids or their derivatives (e.g., anhydrides, acyl chlorides) to form esters. This reaction is commercially important for producing synthetic lubricants and plasticizers. For instance, reaction with phthalic anhydride yields diisononyl phthalate (DINP), a common PVC plasticizer.[3][10]

  • Oxidation: It can be oxidized to form 3,5,5-trimethylhexanal and further to 3,5,5-trimethylhexanoic acid, depending on the oxidizing agent and reaction conditions.

Safety and Toxicology

This compound is classified as a combustible liquid and can cause skin and eye irritation.[2] Prolonged or repeated exposure may cause organ damage.[2] It is also considered harmful to aquatic life with long-lasting effects.[2]

Hazard InformationDetails
GHS Pictograms GHS07 (Exclamation Mark), GHS08 (Health Hazard), GHS09 (Environment)
Signal Word Warning
Hazard Statements H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH373: May cause damage to organs through prolonged or repeated exposureH411: Toxic to aquatic life with long lasting effects
LD₅₀ (Oral, Rat) > 2000 mg/kg[7]
LD₅₀ (Dermal, Rabbit) > 3200 mg/kg
Genotoxicity Not found to be genotoxic[12]
Skin Sensitization Not considered a sensitization concern[12]

Data sourced from Wikipedia and RIFM Safety Assessment.[2][12]

Experimental Protocols

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the boiling point of this compound using micro-scale apparatus.

Apparatus:

  • Thiele tube

  • High-temperature thermometer (0-250 °C)

  • Capillary tubes (sealed at one end)

  • Small test tube (e.g., 75x10 mm)

  • Rubber band or wire for attachment

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil or silicone oil (as heating bath)

  • Safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side-arm.

  • Add approximately 0.5 mL of this compound to the small test tube.

  • Place a capillary tube, sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.

  • Clamp the Thiele tube and immerse the thermometer and sample assembly into the oil bath, ensuring the rubber band is above the oil level to prevent degradation.

  • Gently heat the side arm of the Thiele tube. The design of the tube will ensure even heat distribution via convection.

  • Observe the capillary tube. As the temperature rises, trapped air will expand and exit the tube as a slow stream of bubbles.

  • Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tube. This indicates the sample's vapor pressure has exceeded the atmospheric pressure.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. Record this temperature.

  • Safety: Perform in a well-ventilated fume hood. Since the flash point is 80°C, avoid open flames near the sample, especially once heating begins. Wear appropriate personal protective equipment (PPE).

G Workflow for Boiling Point Determination A 1. Assemble Apparatus (Thiele Tube, Thermometer, Sample, Capillary Tube) B 2. Heat Side Arm of Thiele Tube Gently A->B C 3. Observe Bubbles from Capillary Tube B->C D 4. Heat until a Rapid, Continuous Stream of Bubbles Emerges C->D E 5. Remove Heat Source D->E F 6. Observe Cooling and Cessation of Bubbles E->F G 7. Record Temperature when Liquid Enters Capillary Tube F->G

Caption: Experimental workflow for boiling point determination.

Determination of Density (Pycnometer Method)

Objective: To accurately determine the density of this compound.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)

  • Analytical balance (readable to 0.0001 g)

  • Thermometer

  • Constant temperature water bath

  • Pasteur pipettes

  • Lint-free tissue

Procedure:

  • Thoroughly clean and dry the pycnometer and its stopper.

  • Weigh the empty, dry pycnometer with its stopper on the analytical balance. Record this mass as m₁.

  • Fill the pycnometer with distilled water and insert the stopper, allowing excess water to exit through the capillary.

  • Place the filled pycnometer in a constant temperature water bath set to 25.0 °C. Allow it to equilibrate for 15-20 minutes.

  • Remove the pycnometer, carefully dry the exterior, and weigh it. Record this mass as m₂.

  • Empty and thoroughly dry the pycnometer again.

  • Fill the dry pycnometer with this compound, insert the stopper, and equilibrate it in the 25.0 °C water bath.

  • Remove the pycnometer, dry the exterior, and weigh it. Record this mass as m₃.

  • Calculations:

    • Mass of water = m₂ - m₁

    • Volume of pycnometer (V) = (Mass of water) / (Density of water at 25.0 °C, which is ~0.99704 g/mL)

    • Mass of sample = m₃ - m₁

    • Density of sample = (Mass of sample) / V

  • Safety: Handle the sample in a well-ventilated area, wearing appropriate PPE to avoid skin and eye contact.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR Method)

Objective: To obtain the infrared spectrum of liquid this compound.

Apparatus:

  • Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Pasteur pipette

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with isopropanol and allow it to dry completely.

  • Record a background spectrum. This measures the ambient atmosphere (water vapor, CO₂) and the ATR crystal, allowing the instrument's software to subtract it from the sample spectrum.

  • Using a Pasteur pipette, place one or two drops of this compound directly onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • Acquire the sample spectrum according to the instrument's operating procedure (typically involves a set number of scans to be averaged for a good signal-to-noise ratio).

  • After the measurement is complete, clean the sample off the ATR crystal using a lint-free wipe and an appropriate solvent. Ensure the surface is clean for the next user.

  • Analyze the resulting spectrum, identifying the wavenumbers of key absorption bands corresponding to the functional groups (O-H, C-H, C-O) present in the molecule.

  • Safety: Wear gloves and safety glasses during the procedure to prevent skin and eye contact with the sample and cleaning solvents. Perform in a well-ventilated lab.

References

An In-depth Technical Guide to the Physical Properties of 3,5,5-Trimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3,5,5-Trimethylhexan-1-ol, a branched-chain primary alcohol. The information presented herein is intended to support research, development, and quality control activities within the pharmaceutical and chemical industries.

Core Physical Properties

This compound is a colorless, oily liquid with a characteristic grassy, green, and floral odor.[1] It is primarily utilized as a fragrance ingredient in various consumer products.[2][3]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources.

PropertyValueUnitsConditions
Molecular FormulaC₉H₂₀O--
Molecular Weight144.25 g/mol -
Boiling Point193 - 202°Cat 760 mmHg
Melting Point-70°C-
Density0.824 - 0.830g/mLat 20-25 °C
Refractive Index1.432 - 1.434-at 20 °C
Water Solubility450.1 - 572mg/Lat 20-25 °C
Vapor Pressure0.119mmHgat 25 °C (estimated)
Flash Point79 - 81.11°C-
logP (o/w)2.976-(estimated)

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of liquid organic compounds such as this compound. These protocols are based on internationally recognized guidelines, including those from the Organisation for Economic Co-operation and Development (OECD).

Determination of Boiling Point (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Several methods can be employed for this determination.

Method: Ebulliometer Method

  • Apparatus: An ebulliometer equipped with a thermometer and a heating mantle.

  • Procedure:

    • A sample of this compound is placed in the ebulliometer.

    • The liquid is heated, and the temperature is monitored.

    • The boiling point is recorded as the temperature at which the liquid and vapor phases are in equilibrium under the ambient atmospheric pressure.[4][5]

Determination of Density (OECD Guideline 109)

Density is the mass of a substance per unit volume. For liquids, several accurate methods are available.

Method: Oscillating U-tube Densitometer

  • Apparatus: A digital densitometer with an oscillating U-tube.

  • Procedure:

    • The instrument is calibrated using two standards of known density, such as dry air and distilled water.

    • A small sample of this compound is introduced into the U-tube.

    • The instrument measures the change in the oscillation frequency of the U-tube caused by the sample's mass and calculates the density.[2][3]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be used to identify and assess the purity of a compound.

Method: Abbé Refractometer

  • Apparatus: An Abbé refractometer with a light source and a temperature-controlled prism.

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index, typically distilled water.

    • A few drops of the this compound sample are placed on the prism.

    • Light is passed through the sample, and the refractometer measures the angle of refraction.

    • The refractive index is read directly from the instrument's scale.[1][6]

Determination of Water Solubility (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that will dissolve in water at a specific temperature.

Method: Flask Method

  • Apparatus: A flask, a constant temperature bath, and an analytical method for determining the concentration of the solute (e.g., gas chromatography).

  • Procedure:

    • An excess amount of this compound is added to a flask containing purified water.

    • The flask is agitated in a constant temperature bath until equilibrium is reached.

    • The solution is filtered to remove any undissolved substance.

    • The concentration of this compound in the aqueous solution is determined using an appropriate analytical technique.[7][8][9]

Visualizations

Factors Influencing the Physical Properties of this compound

G cluster_molecular_structure Molecular Structure cluster_physical_properties Physical Properties Molecular_Weight Molecular Weight (144.25 g/mol) Boiling_Point Boiling Point (193-202 °C) Molecular_Weight->Boiling_Point Increases Density Density (0.824-0.830 g/mL) Molecular_Weight->Density Influences Branching Branching (Trimethylhexane) Branching->Boiling_Point Lowers (vs. linear) Melting_Point Melting Point (-70 °C) Branching->Melting_Point Disrupts packing, lowers Functional_Group Functional Group (-OH, Hydroxyl) Functional_Group->Boiling_Point Increases (H-bonding) Solubility Water Solubility (450.1-572 mg/L) Functional_Group->Solubility Increases (H-bonding)

Caption: Interplay of molecular structure and physical properties.

General Experimental Workflow for Boiling Point Determination

G cluster_setup Setup cluster_measurement Measurement cluster_conclusion Conclusion Start Start Apparatus_Setup Set up Ebulliometer Start->Apparatus_Setup Sample_Introduction Introduce Sample Apparatus_Setup->Sample_Introduction Heating Apply Heat Sample_Introduction->Heating Equilibrium Observe for Liquid-Vapor Equilibrium Heating->Equilibrium Record_Temp Record Boiling Point Equilibrium->Record_Temp Data_Analysis Data Analysis and Reporting Record_Temp->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to 3,5,5-Trimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,5-Trimethylhexan-1-ol, a nine-carbon primary alcohol, is a significant compound in the chemical industry, primarily utilized as a precursor in the synthesis of plasticizers and as a component in fragrance formulations. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and known biological interactions, tailored for a scientific audience.

Chemical Identity and Properties

The unequivocal identification of a chemical entity is paramount for research and development. This compound is the accepted IUPAC name for this branched-chain alcohol.[1][2] Its key identifiers and physicochemical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name This compound[1][2]
Synonyms Isononyl alcohol, Nonylol, 3,5,5-Trimethylhexyl alcohol[1][3]
CAS Number 3452-97-9[1]
Molecular Formula C9H20O[1]
Molecular Weight 144.26 g/mol [1]
Appearance Clear, colorless liquid[3]
Odor Herbaceous, plant-like[3]
Boiling Point 193-194 °C[4]
Melting Point -70 °C[5]
Density 0.824 g/mL at 25 °C[4]
Flash Point 80 °C[3]
Water Solubility 0.45 g/L[3]
logP 3.42[6]

Synthesis and Industrial Production

The primary industrial route for the synthesis of this compound is the oxo process, also known as hydroformylation.[4][7] This process involves two main stages:

  • Hydroformylation of Diisobutylene: Diisobutylene (a mixture of octene isomers) is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) under high pressure and in the presence of a catalyst, typically a cobalt or rhodium complex, to produce 3,5,5-trimethylhexanal.[8]

  • Hydrogenation of the Aldehyde: The resulting aldehyde is then hydrogenated to this compound, commonly using a nickel or palladium catalyst.[1][9]

A patent from 1950 describes a specific example of this process where diisobutylene is reacted with carbon monoxide and hydrogen at 1100-1800 psi and -160°C in the presence of a reduced cobalt catalyst, followed by hydrogenation of the resulting aldehyde using a nickel-on-kieselguhr catalyst.[10]

G Industrial Synthesis of this compound via the Oxo Process A Diisobutylene (Octene isomers) C Hydroformylation (Oxo Reaction) A->C B Synthesis Gas (CO + H2) B->C D 3,5,5-Trimethylhexanal C->D F Hydrogenation D->F E Hydrogen (H2) E->F G This compound F->G

Industrial Synthesis of this compound

Experimental Protocols

Representative Analytical Method: Gas Chromatography (GC)
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable for this analysis.[12] For identification, a mass spectrometer (MS) detector can be used.[13]

  • Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a common choice for separating alcohols.[12]

  • Carrier Gas: Helium or hydrogen is typically used as the carrier gas.[11]

  • Injection: A split/splitless injector is commonly used. The injection volume would typically be 1 µL.[14]

  • Temperature Program: A temperature program is necessary to achieve good separation. A representative program could be:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/minute to 200 °C.

    • Final hold: 5 minutes at 200 °C.

  • Detector Temperature (FID): 250 °C.

  • Sample Preparation: Samples may be diluted in a suitable solvent like ethanol or hexane prior to injection. An internal standard (e.g., a different alcohol with a distinct retention time) can be added for accurate quantification.[14]

Biological Activity and Metabolism

General Effects of Branched-Chain Alcohols

This compound belongs to the class of branched-chain fatty alcohols. These molecules are known to interact with biological membranes. Their branched structure can disrupt the orderly packing of lipid acyl chains, leading to an increase in membrane fluidity. This can, in turn, affect the function of membrane-bound proteins.

Metabolism

Specific metabolic pathway studies for this compound are scarce. However, based on the metabolism of other fatty alcohols, it is anticipated that it undergoes oxidation in the body.[15] The primary metabolic pathway for straight-chain fatty alcohols involves oxidation to the corresponding aldehyde, followed by further oxidation to the carboxylic acid.[15] A similar pathway is expected for branched-chain alcohols, where this compound would be metabolized to 3,5,5-trimethylhexanoic acid.[6] The metabolism of branched-chain fatty acids, such as phytanic acid, involves alpha-oxidation in peroxisomes.[16][17]

G Postulated Metabolic Fate of this compound A This compound B Alcohol Dehydrogenase A->B Oxidation C 3,5,5-Trimethylhexanal B->C D Aldehyde Dehydrogenase C->D Oxidation E 3,5,5-Trimethylhexanoic Acid D->E F Further Metabolism (e.g., Beta-oxidation) E->F

Postulated Metabolic Fate of this compound

Toxicological Profile

Toxicological studies have been conducted to assess the safety of this compound, particularly due to its use in consumer products.

  • Acute Oral Toxicity: The LD50 in rats is reported to be greater than 2000 mg/kg, indicating low acute toxicity.[6]

  • Irritation: It is considered a moderate irritant to the skin and eyes.[6]

  • Genotoxicity: this compound has shown negative results in bacterial mutation assays (Ames test) and in vitro chromosomal aberration tests, suggesting it is not genotoxic.[6]

  • Repeated Dose Toxicity: The No-Observed-Adverse-Effect Level (NOAEL) for repeated dose toxicity in a 28-day study in rats was determined to be 12 mg/kg/day.[6]

Applications

The primary applications of this compound are:

  • Plasticizer Precursor: It is a key raw material for the synthesis of diisononyl phthalate (DINP), a high-molecular-weight plasticizer used in PVC products.[8]

  • Fragrance Ingredient: It is used in a variety of consumer products, including toiletries and household cleaners, for its herbaceous, plant-like scent.[3]

  • Flavoring Agent: It has been used as a flavoring agent in foods.[5]

  • Lubricants: It serves as a base material for the production of synthetic lubricants and as an additive for lubricating oils.[10]

Conclusion

This compound is a commercially important branched-chain alcohol with well-defined physicochemical properties. Its synthesis is predominantly carried out via the oxo process, and it finds major applications in the production of plasticizers and fragrances. While its toxicological profile suggests low systemic toxicity, it is a moderate irritant. Further research into its specific metabolic pathways and biological interactions would provide a more complete understanding of its effects on biological systems.

References

An In-depth Technical Guide to the Synonyms and Chemical Identifiers of 3,5,5-Trimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synonyms, and other chemical identifiers for 3,5,5-Trimethylhexan-1-ol. This information is critical for accurate substance identification in research, development, and regulatory contexts.

Nomenclature and Synonyms

This compound is a primary alcohol with a nine-carbon backbone. Due to its branched structure and various historical naming conventions, it is known by a multitude of synonyms. The International Union of Pure and Applied Chemistry (IUPAC) preferred name is This compound .[1][2]

Below is a table summarizing the common synonyms for this compound.

Synonym CategorySynonym
IUPAC and Numbered Variants 3,5,5-trimethyl-1-hexanol[1][3][4]
3,5,5-trimethyl hexanol[3]
1-Hexanol, 3,5,5-trimethyl-[1][3][5][6]
hexan-1-ol, 3,5,5-trimethyl-[3]
3,5,5-, trimethyl hexan-1-ol[3]
3,5,5-Trimethylhexanol[1][5][6]
3,5-Trimethyl-1-hexanol[1]
3,5-Trimethylhexanol[1]
1-Hexanol,5,5-trimethyl-[1]
(+/-)-3,5,5-Trimethyl-1-hexanol[1]
3,5,5-Trimethyl n-hexanol[6]
Common and Trivial Names Nonylol[1][3][4][5][6][7]
Isononanol[3][5]
i-Nonyl alcohol[1][5][6]
iso, nonyl alcohol[3]
Trimethylhexanol[4][5][7]
3,5,5-Trimethylhexyl Alcohol[1][5][6]
Trimethylhexyl alcohol[1]
green hexanol[3][7]
alcohol C-9 oxo[3]
tert-, butyl isopentanol[3]
iso, nonyl alcohol, linear[3]

Chemical and Regulatory Identifiers

For unambiguous identification, a substance is assigned various unique identifiers by different chemical and regulatory bodies.

Identifier TypeIdentifier
CAS Registry Number 3452-97-9[1][3][4][5][6][7]
EC Number 222-376-7[1][3][4]
FEMA Number 3324[1][3]
UNII O5KUD6I57K[1][3]
ChEBI ID CHEBI:178388[1][4]
ChEMBL ID CHEMBL3187919[1]
DSSTox Substance ID DTXSID7029661[1][4]
HMDB ID HMDB0031198[1][3]
Nikkaji Number J142.877B[1][3]

Logical Relationship of Synonyms

The following diagram illustrates the relationship between the primary IUPAC name and a selection of its common synonyms and identifiers.

Synonyms IUPAC This compound (IUPAC Name) Syn1 3,5,5-trimethyl-1-hexanol IUPAC->Syn1 is synonymous with Syn2 Nonylol IUPAC->Syn2 is synonymous with Syn3 Isononanol IUPAC->Syn3 is synonymous with Syn4 3,5,5-Trimethylhexyl Alcohol IUPAC->Syn4 is synonymous with Syn5 Trimethylhexanol IUPAC->Syn5 is synonymous with ID1 CAS: 3452-97-9 IUPAC->ID1 is identified by ID2 EC: 222-376-7 IUPAC->ID2 is identified by

Caption: Relationship between the IUPAC name and its synonyms.

References

Isononyl alcohol vs 3,5,5-Trimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isononyl Alcohol and 3,5,5-Trimethylhexan-1-ol: A Comparative Analysis

Introduction

In the realm of industrial chemistry, C9 alcohols represent a critical class of compounds, primarily utilized as intermediates in the synthesis of plasticizers, surfactants, and lubricants. Among these, isononyl alcohol (INA) and this compound are two prominent examples. A key distinction lies in their chemical identity: "isononyl alcohol" typically refers to a complex mixture of C9 isomers, whereas this compound is a single, well-defined chemical compound.[1][2] This technical guide provides a comprehensive comparison of their chemical structures, physicochemical properties, synthesis methodologies, applications, and toxicological profiles, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical Identity and Structure

Isononyl alcohol is not a single molecule but a mixture of branched-chain nine-carbon primary alcohols.[3] The specific composition of the mixture can vary depending on the manufacturing process, but it is generally derived from isomeric octenes.[1] A common isomer in this mixture is 7-methyloctan-1-ol.[1][4]

In contrast, this compound is a specific, single isomer of nonyl alcohol with a defined chemical structure.[2][5] It is also a component of the broader mixture sometimes referred to as isononanol.[1][2]

G cluster_INA Isononyl Alcohol (Isomer Mixture) cluster_TMH This compound INA_desc A mixture of branched C9 primary alcohols. Example Isomer: 7-methyloctan-1-ol (CH₃)₂CH(CH₂)₅CH₂OH TMH_desc A single, defined C9 alcohol isomer. Chemical Formula: (CH₃)₃CCH₂CH(CH₃)CH₂CH₂OH

Caption: General chemical identity of Isononyl Alcohol vs. This compound.

Physicochemical Properties

The physical and chemical properties of these alcohols dictate their suitability for various applications. While this compound has precise, documented properties, the values for isononyl alcohol are often presented as ranges due to its isomeric nature.

PropertyIsononyl Alcohol (Isomer Mixture)This compound
CAS Number 27458-94-2 (for the mixture)[6]3452-97-9[2]
Molecular Formula C₉H₂₀O[7]C₉H₂₀O[2][8]
Molar Mass 144.25 g/mol [1][4]144.25 g/mol [2][5]
Appearance Clear, colorless liquid[1][7]Clear, colorless liquid[2][5]
Density ~0.83 g/cm³[1]0.824 g/mL at 25 °C[8]
Boiling Point 215 °C[1] to 244-252 °C[9]193-194 °C[2][8]
Melting Point -48 °C to -65 °C[7][9]-70 °C[2][5]
Water Solubility Slightly soluble; 245 mg/L at 20°C[1][7]0.45 g/L (450 mg/L)[2][10]
Vapor Pressure 0.0198 mm Hg to 2.6 Pa at ~20°C[1][7]0.2 torr (~26.6 Pa)[2]
Flash Point 80 °C to >200 °C[6][9]80 °C to 93 °C[2][5]
Refractive Index ~1.429[6]n20/D 1.432[8]

Synthesis and Manufacturing Processes

The industrial production of both alcohols commonly involves the oxo process, also known as hydroformylation. This process converts olefins (alkenes) into aldehydes, which are subsequently hydrogenated to form alcohols.

Isononyl Alcohol Synthesis: The primary route involves the hydroformylation of mixed octenes. These octenes are typically produced through the dimerization of butenes.[1] Modern processes often utilize rhodium-based catalysts for higher selectivity and efficiency compared to older cobalt-based systems.[3][11] An alternative method involves the Prins reaction of isooctene with formaldehyde, followed by hydrogenation.[12]

This compound Synthesis: This specific isomer is prepared from diisobutene (2,4,4-trimethyl-pent-1-ene) via the oxo process.[13] The diisobutene is hydroformylated to produce 3,5,5-trimethylhexanal, which is then hydrogenated to yield the final alcohol.

G cluster_process General Oxo Process for C9 Alcohol Synthesis Olefin Olefin Feed (e.g., Mixed Octenes or Diisobutene) Reactor1 Hydroformylation Reactor (Rhodium or Cobalt Catalyst) Olefin->Reactor1 Syngas Syngas (CO + H₂) Syngas->Reactor1 Aldehyde Intermediate Aldehyde (e.g., Isononyl Aldehyde) Reactor1->Aldehyde + H₂ Reactor2 Hydrogenation Reactor Aldehyde->Reactor2 Alcohol Final Product (C9 Alcohol) Reactor2->Alcohol

Caption: Generalized workflow for the industrial synthesis of C9 alcohols via the oxo process.

Key Applications

Both alcohols serve as crucial intermediates in the chemical industry, though with some differences in their primary markets.

ApplicationIsononyl Alcohol (Isomer Mixture)This compound
Plasticizers Major use as a precursor for high-molecular-weight plasticizers like Diisononyl Phthalate (DINP), which provides flexibility to PVC.[6][14]Also a precursor for DINP and other esters used as plasticizers and synthetic lubricants.[15][16][17]
Surfactants Used to produce non-ionic surfactants for household and industrial cleaning products due to excellent emulsifying properties.[14]Functions as a wetting agent in some industrial processes.[16]
Fragrances Used as a fragrance ingredient in soaps, creams, and hair sprays.[1]Widely used in fragrances and flavors for its distinct herbaceous, plant-like odor.[2][13][16]
Solvents & Coatings Acts as a solvent in paints and coatings and for the extraction of biomolecules.[18][19]Limited use as a solvent, more valued for its fragrance properties.
Lubricants Used in the manufacture of certain lubricants.[18]Serves as a foundational material for synthetic lubricants and as a performance-enhancing additive.[16][17]

Toxicological and Safety Profile

The safety profiles have been evaluated for both substances. Notably, data for the broader "isononyl alcohol" mixture is sometimes used as a read-across material to assess the safety of specific isomers like this compound.[20]

Toxicological EndpointIsononyl Alcohol (Isomer Mixture)This compound
Acute Oral Toxicity Low toxicity after single ingestion.[21] LD50 (rat) > 2000 mg/kg.[22]LD50 (rat) > 2000 mg/kg.[10]
Skin Irritation Causes skin irritation.[21]Moderate skin irritant.[5][10]
Eye Irritation May cause serious eye damage.[1][21]Moderate to serious eye irritant.[5][10]
Skin Sensitization Not observed to be a skin sensitizer in animal studies.[21]Not considered a sensitization concern based on its own data and read-across from isononyl alcohol.[20]
Genotoxicity No specific data found, but not classified as a mutagen.Not genotoxic.[20]
Repeated Dose Toxicity No substance-related effects noted in repeated oral uptake studies.[21]NOAEL (No-Observed-Adverse-Effect Level) of 12 mg/kg/day for males and females.[10][20]
Aquatic Toxicity Acutely toxic to aquatic organisms.[21] Harmful to aquatic life with long-lasting effects.[1][23]Toxic to aquatic organisms, may cause long-term adverse effects.[8][24]

Experimental Protocols

Detailed experimental protocols are proprietary to the conducting laboratories. However, the methodologies generally follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Protocol 1: Synthesis via Hydroformylation (General Methodology)

The synthesis of C9 alcohols via the oxo process is a well-established industrial method.

  • Feed Preparation: A stream of olefin (e.g., mixed octenes) is purified and mixed with synthesis gas (a mixture of carbon monoxide and hydrogen).

  • Hydroformylation: The mixture is fed into a high-pressure reactor containing a catalyst. For modern processes, a rhodium-based catalyst with a specific ligand is used to enhance selectivity towards the desired linear aldehyde.[11] The reaction is carried out at elevated temperatures and pressures.

  • Catalyst Separation: The rhodium catalyst is separated from the aldehyde product stream for recycling, a key economic advantage of this process.[3][11]

  • Hydrogenation: The crude aldehyde is then sent to a second reactor where it is hydrogenated over a catalyst (e.g., nickel-based) to convert the aldehyde group (-CHO) into a primary alcohol group (-CH₂OH).

  • Purification: The final alcohol product is purified through distillation to remove any unreacted materials, byproducts, and water, yielding the high-purity C9 alcohol.

Protocol 2: Acute Aquatic Toxicity Testing (Based on OECD TG 203)

This protocol outlines the general principles for determining the toxicity of a chemical to fish.

  • Test Organism: A standard fish species (e.g., Zebrafish or Fathead Minnow) is selected. The fish are acclimatized to laboratory conditions.

  • Test Substance Preparation: A series of test concentrations of the alcohol are prepared in water. Due to the low water solubility of these alcohols, a solvent or dispersant may be required. A control group (water only) and, if necessary, a solvent control are also prepared.

  • Exposure: Fish are introduced into the test vessels for each concentration and control. The test is typically run for 96 hours under controlled conditions (temperature, light, oxygen levels).

  • Observation: The fish are observed at regular intervals (e.g., 24, 48, 72, and 96 hours) for mortality and any sublethal effects (e.g., loss of equilibrium, abnormal swimming).

  • Data Analysis: The concentration of the test substance that is lethal to 50% of the test fish (LC50) over the 96-hour period is calculated using statistical methods. The results for isononyl alcohol and this compound indicate they are acutely toxic to aquatic life.[9][21]

G cluster_protocol Workflow for Acute Aquatic Toxicity (OECD 203 Principle) Acclimatize Acclimatize Test Fish (e.g., Fathead Minnow) Prepare Prepare Test Concentrations + Controls Acclimatize->Prepare Expose Expose Fish for 96 hours (Controlled Conditions) Prepare->Expose Observe Observe for Mortality and Sublethal Effects Expose->Observe Analyze Statistical Analysis (Calculate 96h LC50) Observe->Analyze

Caption: Generalized experimental workflow for determining acute toxicity in fish.

Conclusion

The primary distinction between isononyl alcohol and this compound lies in their composition: the former is an isomeric mixture, while the latter is a single, defined compound. This fundamental difference leads to variations in their physicochemical properties, such as boiling point ranges for INA versus precise values for this compound. Both are produced via similar oxo-synthesis chemistry and share major applications as precursors to plasticizers and lubricants. However, this compound is more specifically valued in the fragrance industry for its unique odor profile. Their toxicological profiles are broadly similar, characterized by low acute systemic toxicity but concerns for skin/eye irritation and aquatic toxicity. For researchers and industry professionals, understanding the distinction between this isomeric mixture and its specific isomer is crucial for precise application, process design, and safety assessment.

References

The Natural Occurrence of 3,5,5-Trimethylhexan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,5-Trimethylhexan-1-ol, a branched-chain primary alcohol, is a molecule of interest in various scientific disciplines, including flavor and fragrance chemistry, as well as in the study of natural products. While predominantly synthesized for industrial applications, its presence in the natural world offers insights into the biosynthetic capabilities of various organisms. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, detailed experimental methodologies for its analysis, and a proposed biosynthetic pathway.

Natural Occurrence of this compound

This compound has been identified as a volatile or semi-volatile component in a limited number of natural sources. The quantitative data available in the scientific literature is sparse, and for many reported occurrences, the concentration is not specified. The following tables summarize the known natural sources of this compound.

Plant SourceFamilyPart of PlantReference
Lycium barbarum (Goji Berry)SolanaceaeFruit (Fructus)[1]
Ribes nigrum (Black Currant)GrossulariaceaeBud[2][3]
Rosmarinus officinalis (Rosemary)LamiaceaePlant[3]
Citrus aurantium var. amara (Bigarade Orange)RutaceaeEssential Oil[3]
Psidium guajava (Guava)MyrtaceaeNot Specified[2]
Feijoa sellowiana (Feijoa)MyrtaceaeNot Specified[2]
Animal SourcePhylumCommon NameReference
CrustaceaArthropodaCrab[2][3]

Quantitative Data

Obtaining precise quantitative data for this compound from natural sources is challenging due to its often low concentration and the variability influenced by factors such as genotype, environmental conditions, and processing methods. To date, specific concentrations are not widely reported in publicly available literature. One source indicated the presence of this compound in orange bigarade oil at a concentration of 1.36%, though the primary study for this data is not readily accessible.[3] For other sources, while their volatile profiles have been studied, the quantification of this specific compound is often not provided.

Experimental Protocols

The analysis of this compound from natural matrices typically involves the extraction of volatile and semi-volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace solid-phase microextraction (HS-SPME) is a common, solvent-free technique for sample preparation.

1. Headspace Solid-Phase Microextraction (HS-SPME)

This protocol provides a general framework for the extraction of this compound from a plant matrix. Optimization of parameters such as fiber coating, extraction time, and temperature is crucial for achieving high sensitivity and reproducibility.

  • Sample Preparation:

    • Weigh a precise amount of the homogenized fresh or dried sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

    • For solid samples, the addition of a salt solution (e.g., NaCl) can be used to increase the release of volatile compounds.

    • Seal the vial with a PTFE/silicone septum.

  • Extraction:

    • Place the vial in a heating block or water bath set to the desired extraction temperature (e.g., 40-80 °C).

    • Expose a pre-conditioned SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS coating) to the headspace of the vial for a defined period (e.g., 20-60 minutes).

    • The sample may be agitated during extraction to facilitate the release of volatiles.

  • Desorption:

    • After extraction, retract the fiber and immediately insert it into the heated injection port of the GC-MS system.

    • Thermal desorption of the analytes from the fiber onto the GC column is typically performed at a high temperature (e.g., 250 °C) for a short duration (e.g., 1-5 minutes) in splitless mode to maximize the transfer of the analyte.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polar capillary column is typically used, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might be: initial temperature of 40-60 °C held for a few minutes, followed by a ramp of 3-10 °C/min to a final temperature of 250-280 °C, with a final hold period.

    • Injector Temperature: Maintained at a temperature suitable for rapid volatilization of the analytes (e.g., 250 °C).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400 or a range appropriate for the target analyte and potential co-eluents.

    • Ion Source Temperature: Typically maintained at 230 °C.

    • Quadrupole Temperature: Typically maintained at 150 °C.

  • Compound Identification and Quantification:

    • Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the unknown peak with that of an authentic standard. The mass spectrum can also be compared with entries in mass spectral libraries such as NIST or Wiley.

    • Quantification: For quantitative analysis, a calibration curve is constructed using standard solutions of this compound of known concentrations. An internal standard (a compound not present in the sample with similar chemical properties) is often added to both the standards and the samples to improve accuracy and precision.

Proposed Biosynthetic Pathway

The precise biosynthetic pathway for this compound in plants has not been fully elucidated. However, based on its structure and the known pathways for the biosynthesis of other branched-chain alcohols and isoprenoids in plants, a hypothetical pathway can be proposed. This pathway likely originates from the metabolism of branched-chain amino acids, such as leucine.

The biosynthesis of many higher alcohols in plants and microbes is known to proceed via the Ehrlich pathway, which involves the transamination of an amino acid to its corresponding α-keto acid, followed by decarboxylation to an aldehyde, and subsequent reduction to the alcohol. For this compound, a C9 alcohol, a precursor beyond the common proteinogenic amino acids is required. This could involve chain elongation steps starting from a smaller branched-chain keto-acid.

Below is a conceptual diagram illustrating a plausible biosynthetic route.

Biosynthetic_Pathway cluster_leucine Leucine Catabolism cluster_chain_elongation Chain Elongation cluster_ehrlich Ehrlich Pathway Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Transaminase Intermediate_1 Intermediate_1 alpha_KIC->Intermediate_1 Condensation with Acetyl-CoA Intermediate_2 α-Keto-γ,ε,ε-trimethylheptanoate (Hypothetical) Intermediate_1->Intermediate_2 Reduction & Dehydration Trimethylhexanal 3,5,5-Trimethylhexanal Intermediate_2->Trimethylhexanal Decarboxylase Trimethylhexanol This compound Trimethylhexanal->Trimethylhexanol Alcohol Dehydrogenase

Caption: A proposed biosynthetic pathway for this compound.

Conclusion

The natural occurrence of this compound, though not widespread, has been reported in a variety of plant and animal species. This technical guide consolidates the currently available information on its natural sources. While quantitative data remains limited, the provided experimental protocols offer a robust framework for the extraction and analysis of this compound from natural matrices. The proposed biosynthetic pathway, based on established biochemical principles, provides a foundation for future research aimed at elucidating the precise enzymatic steps involved in its formation in different organisms. Further investigation is warranted to quantify the concentration of this compound in its natural sources and to validate its biosynthetic route, which could have implications for metabolic engineering and the production of fine chemicals.

References

The Genesis and Evolution of 3,5,5-Trimethylhexan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, synthesis, and key applications of 3,5,5-Trimethylhexan-1-ol, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound, a branched-chain primary alcohol, is a significant compound in the chemical industry. While not a pharmaceutical agent itself, its role as a versatile precursor and intermediate in the synthesis of various organic molecules, including plasticizers and fragrances, makes it a substance of interest to the scientific community. This technical guide delves into the historical context of its discovery, the evolution of its synthesis, its physicochemical properties, and the detailed experimental protocols for its preparation.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of the oxo synthesis , also known as hydroformylation. This pivotal industrial process was discovered by the German chemist Otto Roelen in 1938 during his work on the Fischer-Tropsch process at Ruhrchemie AG.[1][2][3] Roelen observed that olefins could react with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a cobalt catalyst to produce aldehydes.[2][3] This discovery paved the way for the large-scale production of a wide range of aldehydes and their corresponding alcohols.

The commercial production of isononyl alcohol, a mixture of isomers including this compound, began in the 1940s.[4][5] Its primary application was as a precursor to diisononyl phthalate (DINP), a high-molecular-weight plasticizer used in PVC products.[4][5][6] The demand for DINP as a safer alternative to lower-molecular-weight phthalates has been a significant driver for the production of this compound.[6]

The evolution of the production process has seen a shift from the original high-pressure cobalt-based catalysts to more efficient low-pressure rhodium-based catalyst systems, jointly developed by companies like Union Carbide, Johnson Matthey, and Dow.[4][5] These advancements have led to improved efficiency, lower energy consumption, and reduced waste generation.[4][5]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its application in research and industry. The following table summarizes key quantitative data from various sources.

PropertyValueReferences
Molecular Formula C₉H₂₀O[7][8]
Molecular Weight 144.25 g/mol [9][10]
CAS Number 3452-97-9[8][9]
Appearance Colorless to pale yellow liquid[10]
Odor Mild, pleasant, oily-herbaceous[7]
Boiling Point 193-194 °C[7]
Melting Point -70 °C[8]
Density 0.824 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.432[7]
Solubility in Water 0.45 g/L[8]
Flash Point 80 °C[8]
Vapor Pressure 0.2 torr[8]
Log Kow 3.0 - 3.11[11]

Synthesis and Experimental Protocols

The primary industrial route to this compound is the oxo process, which involves the hydroformylation of diisobutylene followed by the hydrogenation of the resulting aldehyde. Laboratory-scale synthesis can be achieved through methods like the Grignard reaction.

Industrial Production: The Oxo Process

The industrial synthesis of this compound is a two-step process:

  • Hydroformylation of Diisobutylene: Diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene) is reacted with synthesis gas (CO and H₂) in the presence of a catalyst to form 3,5,5-trimethylhexanal.

  • Hydrogenation of 3,5,5-Trimethylhexanal: The resulting aldehyde is then hydrogenated to produce this compound.

Various companies have developed proprietary technologies for this process, primarily differing in the catalyst system and reaction conditions.

Process TechnologyCatalyst SystemTypical PressureTypical TemperatureKey FeaturesReferences
High-Pressure Cobalt Process Cobalt CarbonylHighHighCapital intensive, significant byproducts, high catalyst usage.[4][5]
ExxonMobil Process Cobalt-basedHighNot specifiedLeading technology for 3,5,5-Trimethyl-1-hexanol production.[6]
LP Oxo℠ Process (JM Davy/Dow) Rhodium-based with proprietary ligandsLowLowLower capital and operating costs, higher efficiency, reduced waste.[4][5]
Mitsubishi Process Rhodium-phosphine oxide catalystNot specifiedNot specifiedHigh selectivity for isononyl aldehyde (>98%).[12]

The following protocol is a generalized representation based on patent literature.[13][14]

  • Materials: Diisobutylene, synthesis gas (CO/H₂), rhodium-based catalyst with organophosphite ligands.

  • Apparatus: A high-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.

  • Procedure:

    • The reactor is charged with diisobutylene and the rhodium catalyst complexed with one or more organophosphite ligands.

    • The reactor is sealed and purged with nitrogen.

    • Synthesis gas (a 1:1 mixture of CO and H₂) is introduced into the reactor to a pressure of 1 to 100 bar.

    • The reaction mixture is heated to a temperature between 50 and 200 °C and stirred.

    • The reaction is monitored by gas chromatography until the desired conversion of diisobutylene is achieved.

    • After cooling and depressurization, the crude 3,5,5-trimethylhexanal is separated from the catalyst.

  • Materials: 3,5,5-trimethylhexanal, hydrogen gas, nickel-on-kieselguhr catalyst.

  • Apparatus: A hydrogenation reactor.

  • Procedure:

    • The crude 3,5,5-trimethylhexanal is charged into the reactor with the nickel-on-kieselguhr catalyst.

    • The reactor is pressurized with hydrogen.

    • The mixture is heated and agitated for 2 to 4 hours.

    • After the reaction is complete, the catalyst is filtered off to yield crude 3,5,5-trimethyl-1-hexanol, which is then purified by distillation.[13]

Laboratory-Scale Synthesis: Grignard Reaction

For laboratory-scale synthesis, the Grignard reaction offers a versatile method.

This protocol is based on general Grignard reaction principles and a patent describing a similar reaction.[15]

  • Materials: 3,5,5-trimethylhexanal, a suitable Grignard reagent (e.g., methylmagnesium bromide in THF), anhydrous diethyl ether or THF, dilute acid for workup.

  • Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet.

  • Procedure:

    • A solution of 3,5,5-trimethylhexanal in anhydrous ether is placed in the dropping funnel.

    • The Grignard reagent in anhydrous ether is placed in the reaction flask under a nitrogen atmosphere.

    • The aldehyde solution is added dropwise to the Grignard reagent with stirring. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

    • After the addition is complete, the mixture is stirred for an additional period to ensure complete reaction.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.

    • The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄).

    • The solvent is removed under reduced pressure, and the resulting crude this compound is purified by distillation.

Visualizing the Synthesis and Production Workflow

The following diagrams illustrate the key pathways and logical relationships in the production of this compound.

G cluster_0 Raw Materials cluster_1 Oxo Process cluster_2 Products Diisobutylene Diisobutylene Hydroformylation Hydroformylation Diisobutylene->Hydroformylation Syngas Synthesis Gas (CO + H₂) Syngas->Hydroformylation Aldehyde 3,5,5-Trimethylhexanal Hydroformylation->Aldehyde Hydrogenation Hydrogenation Alcohol This compound Hydrogenation->Alcohol Aldehyde->Hydrogenation

Figure 1: Industrial production workflow for this compound via the oxo process.

G Diisobutylene Diisobutylene (C₈H₁₆) Aldehyde 3,5,5-Trimethylhexanal (C₉H₁₈O) Diisobutylene->Aldehyde Hydroformylation Syngas CO + H₂ Syngas->Aldehyde Catalyst1 Rhodium or Cobalt Catalyst Catalyst1->Aldehyde Alcohol This compound (C₉H₂₀O) Aldehyde->Alcohol Hydrogenation Hydrogen H₂ Hydrogen->Alcohol Catalyst2 Nickel Catalyst Catalyst2->Alcohol

Figure 2: Chemical synthesis pathway of this compound.

Applications

The primary application of this compound is as a chemical intermediate.

  • Plasticizers: It is a key raw material for the production of diisononyl phthalate (DINP), a widely used plasticizer in PVC products such as cables, flooring, and automotive parts.[4][5][6]

  • Fragrances: It is used as a fragrance ingredient in various cosmetic and household products.[8]

  • Lubricants: Esters of 3,5,5-trimethyl-1-hexanol are used as synthetic lubricants and lubricant additives.[13]

  • Other Industrial Uses: It also finds application as a wetting agent and in the synthesis of other industrial chemicals.

Conclusion

This compound, a product of the innovative oxo synthesis, has established itself as a crucial building block in the chemical industry. Its history is a testament to the continuous evolution of catalytic processes, driving efficiency and sustainability. For researchers and professionals in drug development, an understanding of the synthesis and properties of such versatile intermediates is invaluable for the design and creation of new molecules. The detailed protocols and data presented in this guide provide a solid foundation for further exploration and application of this important compound.

References

Spectroscopic Profile of 3,5,5-Trimethylhexan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5,5-Trimethylhexan-1-ol (CAS No: 3452-97-9), a branched-chain primary alcohol. The information presented herein is intended to support research and development activities by providing key spectral data (NMR, IR, and MS) and standardized experimental protocols.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: Nonylol, Isononyl alcohol

  • Chemical Formula: C₉H₂₀O

  • Molecular Weight: 144.25 g/mol

  • Appearance: Colorless liquid

  • Boiling Point: 193-194 °C

  • Density: 0.824 g/mL at 25 °C

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.66t2H-CH₂-OH (C1)
1.78 - 1.05m5H-CH₂- (C2), -CH- (C3), -CH₂- (C4)
0.91d3H-CH₃ (on C3)
0.90s9H-C(CH₃)₃ (on C5)

Solvent: CDCl₃

¹³C NMR (Carbon-13 NMR) Data

Infrared (IR) Spectroscopy

The following table summarizes the characteristic absorption bands from the infrared spectrum of this compound.

Wavenumber (cm⁻¹)IntensityAssignment
~3330Broad, StrongO-H stretch (alcohol)
2950 - 2850StrongC-H stretch (alkane)
1465MediumC-H bend (CH₂, CH₃)
1365MediumC-H bend (gem-dimethyl)
1050StrongC-O stretch (primary alcohol)

Source: NIST Chemistry WebBook

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by the following major fragments:

m/zRelative IntensityAssignment
57High[C(CH₃)₃]⁺ (tert-butyl cation) - base peak
43High[CH(CH₃)₂]⁺ or [C₃H₇]⁺
70MediumLoss of C₅H₁₀ from molecular ion
85MediumLoss of C₄H₉ from molecular ion
126Low[M-H₂O]⁺
144Very Low[M]⁺ (Molecular Ion)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse sequence

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-32

  • Spectral Width: 0-12 ppm

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz NMR Spectrometer

  • Pulse Program: Proton-decoupled single-pulse sequence

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Spectral Width: 0-220 ppm

  • Temperature: 298 K

Infrared (IR) Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR): A small drop of neat this compound is placed directly onto the ATR crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • A background spectrum of the clean, empty ATR crystal is recorded prior to the sample scan. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

GC Conditions:

  • Injection Mode: Split

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Column: A non-polar capillary column (e.g., DB-5ms)

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample_Preparation Sample Preparation (Dissolution, Dilution, etc.) NMR NMR Spectroscopy (¹H, ¹³C) Sample_Preparation->NMR Introduce to Instrument IR IR Spectroscopy Sample_Preparation->IR Introduce to Instrument MS Mass Spectrometry Sample_Preparation->MS Introduce to Instrument Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Chromatogram Integration) MS->Process_MS Interpret_NMR Interpret NMR Spectra (Chemical Shift, Coupling) Process_NMR->Interpret_NMR Interpret_IR Interpret IR Spectrum (Functional Group ID) Process_IR->Interpret_IR Interpret_MS Interpret MS Spectrum (Fragmentation Pattern) Process_MS->Interpret_MS Structure_Elucidation Structure Elucidation / Confirmation Interpret_NMR->Structure_Elucidation Combine Evidence Interpret_IR->Structure_Elucidation Combine Evidence Interpret_MS->Structure_Elucidation Combine Evidence

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the 1H NMR Spectrum of 3,5,5-Trimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3,5,5-trimethylhexan-1-ol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation of organic molecules.

Introduction to this compound

This compound is a primary alcohol with the chemical formula C9H20O.[1][2][3][4] Also known as nonylol, it is used as a fragrance in various consumer products.[4] 1H NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by providing detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Molecular Structure and Proton Environments

The structure of this compound contains several distinct proton environments, which give rise to a unique 1H NMR spectrum. Understanding these environments is key to interpreting the spectrum.

Caption: Molecular structure of this compound with proton environments labeled (a-g).

Analysis of the 1H NMR Spectrum

The 1H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl3), displays signals corresponding to each unique proton environment. The chemical shift (δ), integration, and splitting pattern (multiplicity) of each signal are summarized below.

Table 1: Summary of 1H NMR Data for this compound

Signal LabelProtonsIntegrationChemical Shift (δ, ppm)Multiplicity
a-OH1HVariable (e.g., ~1.6-2.3)Singlet (broad)
b-CH₂OH2H~3.64-3.66Triplet (t)
c, d-CH₂-CH(CH₃)-CH₂-2H~1.41Multiplet (m)
e-CH(CH₃)-1H~1.58-1.63Multiplet (m)
f-CH₂-C(CH₃)₃2H~1.08-1.23Multiplet (m)
g-C(CH₃)₃9H~0.90Singlet (s)
h-CH(CH₃)-3H~0.94Doublet (d)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[5]

Detailed Signal Assignments:

  • Signal g (~0.90 ppm, 9H, singlet): This upfield singlet corresponds to the nine equivalent protons of the tert-butyl group (-C(CH₃)₃). The signal is a singlet because there are no adjacent protons to cause splitting. Its high integration value (9H) is a key identifier.

  • Signal h (~0.94 ppm, 3H, doublet): This signal is assigned to the three protons of the methyl group at position 3 (-CH(CH₃)-). It appears as a doublet due to coupling with the single proton on the adjacent methine group (proton 'e').

  • Signals f, e, d, c (~1.08-1.63 ppm, 5H total, multiplets): This complex region contains overlapping signals from the methylene and methine protons in the backbone of the molecule.

    • The two protons of the C4 methylene group (f) are adjacent to the C3 methine proton (e), resulting in a complex splitting pattern.

    • The single proton of the C3 methine group (e) is coupled to the C2 and C4 methylene protons and the C3 methyl protons, leading to a complex multiplet.

    • The two protons of the C2 methylene group (c, d) are coupled to both the C1 methylene protons (b) and the C3 methine proton (e), also resulting in a complex multiplet.

  • Signal b (~3.64-3.66 ppm, 2H, triplet): This downfield signal is characteristic of protons on a carbon adjacent to an electronegative oxygen atom (-CH₂OH).[6][7] The signal is a triplet because it is split by the two adjacent protons of the C2 methylene group (c, d).[8]

  • Signal a (~1.6-2.3 ppm, 1H, broad singlet): This signal corresponds to the hydroxyl (-OH) proton.[6] Its chemical shift is variable and depends on factors like concentration, solvent, and temperature. It typically appears as a broad singlet because of rapid chemical exchange with other protic species (like trace water), which averages out any coupling to adjacent protons.[9] This signal can be confirmed by a "D₂O shake," where adding a drop of deuterium oxide to the NMR tube results in the disappearance of the -OH peak.[6]

Caption: Spin-spin coupling relationships in this compound.

Experimental Protocol for 1H NMR Spectroscopy

The following provides a standard methodology for acquiring the 1H NMR spectrum of this compound.

A. Sample Preparation:

  • Analyte: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent: Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent, most commonly deuterated chloroform (CDCl₃). CDCl₃ is often used as its residual proton signal is a well-defined singlet at ~7.26 ppm, which typically does not interfere with the analyte signals.[5][9]

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. The protons of TMS are defined as having a chemical shift of 0.0 ppm, providing a reference point for the spectrum.[9]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

B. Instrument Parameters (Example for a 400 MHz Spectrometer):

  • Spectrometer: 400 MHz NMR Spectrometer

  • Nucleus: ¹H

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Acquisition Time: 3-4 seconds

  • Relaxation Delay (D1): 1-2 seconds

  • Number of Scans: 8-16 (can be increased for dilute samples to improve signal-to-noise)

  • Spectral Width: ~16 ppm

  • Temperature: 298 K (25 °C)

C. D₂O Exchange (for -OH peak identification):

  • Acquire a standard 1H NMR spectrum as described above.

  • Remove the NMR tube from the spectrometer.

  • Add 1-2 drops of deuterium oxide (D₂O) to the tube.

  • Cap the tube and shake gently to mix.

  • Re-acquire the 1H NMR spectrum using the same parameters.

  • Compare the two spectra; the signal corresponding to the hydroxyl proton will have disappeared or significantly diminished in the second spectrum.[6]

Conclusion

The 1H NMR spectrum of this compound is consistent with its branched aliphatic structure. The key features include a prominent singlet for the tert-butyl group, a downfield triplet for the protons adjacent to the hydroxyl group, and a characteristic doublet for the methyl group at the chiral center. The complex multiplets in the aliphatic region confirm the connectivity of the carbon backbone. This detailed spectral analysis, supported by standard experimental protocols, allows for unambiguous structural confirmation of the molecule.

References

An In-Depth Technical Guide to the 13C NMR Analysis of 3,5,5-Trimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 3,5,5-Trimethylhexan-1-ol. It includes a detailed breakdown of the predicted 13C NMR spectral data, a standard experimental protocol for data acquisition, and visual representations of the molecular structure and analytical workflow to aid in understanding.

Predicted 13C NMR Data of this compound

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values were obtained using an online NMR prediction tool and are intended to serve as a reference for spectral assignment. The carbon atoms are numbered according to the IUPAC nomenclature as illustrated in the molecular structure diagram below.

Carbon AtomChemical Shift (ppm)MultiplicityAssignment
C160.7Triplet (t)-CH₂OH
C239.0Triplet (t)-CH₂-
C329.5Dublet (d)-CH(CH₃)-
C452.8Triplet (t)-CH₂-
C531.8Singlet (s)-C(CH₃)₃
C623.0Quartet (q)-CH(CH₃)-
C729.8Quartet (q)-C(CH₃)₃
C829.8Quartet (q)-C(CH₃)₃
C929.8Quartet (q)-C(CH₃)₃

Note: The chemical shifts are predicted and may vary slightly from experimental values depending on the solvent and other experimental conditions.

Molecular Structure and Carbon Numbering

The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered for clear reference in the data table and spectral analysis.

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocols

A standard protocol for acquiring a 13C NMR spectrum of this compound is outlined below. This procedure is a general guideline and may require optimization based on the specific instrumentation and experimental goals.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 50-100 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically around 4-5 cm).

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the sample.

NMR Data Acquisition
  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve homogeneity and improve spectral resolution.

    • Tune and match the 13C probe to the correct frequency.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set a spectral width that encompasses all expected 13C signals (typically 0-220 ppm for organic molecules).

    • Number of Scans: Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds for a qualitative spectrum. For quantitative analysis, a longer delay (at least 5 times the longest T1 of the carbons of interest) is necessary.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Referencing: Reference the spectrum to the solvent peak or the internal standard (TMS at 0 ppm).

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks. For quantitative analysis, integrate the peak areas.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow of a typical 13C NMR analysis, from initial sample preparation to the final interpretation of the spectrum.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Lock, Shim, Tune) transfer->instrument_setup set_params Set Acquisition Parameters instrument_setup->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase_ref Phase and Reference Spectrum ft->phase_ref baseline Baseline Correction phase_ref->baseline peak_pick Peak Picking and Assignment baseline->peak_pick interpretation Structural Interpretation peak_pick->interpretation

Mass Spectrometry of 3,5,5-Trimethylhexan-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 3,5,5-trimethylhexan-1-ol (C₉H₂₀O, Molecular Weight: 144.25 g/mol ), a branched-chain primary alcohol.[1] This document details its electron ionization (EI) mass spectrum, fragmentation patterns, and a standard experimental protocol for its analysis.

Electron Ionization Mass Spectrum

The mass spectrum of this compound is characterized by a series of fragment ions, with the molecular ion peak (M⁺) being weak or absent, a common feature for primary alcohols.[2][3] The most abundant ions result from specific fragmentation pathways, primarily α-cleavage and dehydration.

Quantitative Data

The relative abundances of the most significant ions in the electron ionization mass spectrum of this compound are summarized in the table below.

m/zRelative Abundance (%)Proposed Fragment Ion
5799.99[C₄H₉]⁺
6943.50[C₅H₉]⁺
5633.70[C₄H₈]⁺
8725.17[C₅H₁₁O]⁺
11116.88[C₈H₁₅]⁺

Data sourced from PubChem CID 18938.[1]

Fragmentation Analysis

The fragmentation of this compound upon electron ionization follows predictable pathways for aliphatic alcohols, which aids in its structural elucidation. The primary mechanisms are α-cleavage and dehydration (loss of a water molecule).

Major Fragmentation Pathways
  • α-Cleavage: This is a characteristic fragmentation for alcohols, involving the cleavage of the C-C bond adjacent to the oxygen atom.[4][5] For this compound, this can lead to the formation of a resonance-stabilized oxonium ion.

  • Dehydration: The loss of a water molecule (M-18) is another common fragmentation pathway for alcohols, resulting in an alkene radical cation.[2][5]

  • Carbocation Formation: The highly branched alkyl chain of this compound readily forms stable carbocations upon fragmentation. The base peak at m/z 57 corresponds to the very stable tert-butyl cation, [(CH₃)₃C]⁺.

The fragmentation pathway leading to the major observed ions is visualized in the diagram below.

Fragmentation_Pathway M This compound (M) m/z 144 M_ion Molecular Ion (M⁺) m/z 144 M->M_ion Electron Ionization frag_87 [C₅H₁₁O]⁺ m/z 87 M_ion->frag_87 α-Cleavage (-C₄H₉•) frag_57 tert-Butyl Cation [C₄H₉]⁺ m/z 57 M_ion->frag_57 Cleavage frag_126 [M-H₂O]⁺ m/z 126 M_ion->frag_126 Dehydration (-H₂O) frag_69 [C₅H₉]⁺ m/z 69 frag_126->frag_69 Further Fragmentation

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Experimental Protocols

The mass spectrum of this compound is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Sample Preparation

For a liquid sample such as this compound, a straightforward dilution is generally sufficient.

  • Solvent Selection: Use a volatile organic solvent such as methanol, acetone, or diethyl ether.[6]

  • Dilution: Fill a GC vial to approximately 1.5 mL with the chosen solvent.[6] Add one drop of the this compound sample to the vial.[6]

  • Mixing: Cap the vial and invert it several times to ensure the sample is fully dissolved.[6]

GC-MS Analysis

The following is a general protocol for the analysis of this compound by GC-MS.

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC.

  • Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 or similar). The oven temperature program is designed to elute the compound of interest as a sharp peak.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (typically at 70 eV).[7]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

The workflow for GC-MS analysis is illustrated in the diagram below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample This compound (Liquid Sample) Dilution Dilution in Volatile Solvent Sample->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (m/z) Ionization->Mass_Analysis Detection Ion Detection Mass_Analysis->Detection Data_Processing Data Processing (Mass Spectrum) Detection->Data_Processing

Caption: General experimental workflow for the GC-MS analysis of this compound.

Signaling Pathways

As this compound is a relatively simple aliphatic alcohol, there are no complex signaling pathways directly associated with its mass spectrometric analysis. Its primary relevance in a biological context would be in metabolomics or toxicological studies, where its metabolic fate could be investigated.

Conclusion

The mass spectrometry of this compound is well-characterized by its electron ionization spectrum. The fragmentation pattern, dominated by the formation of a stable tert-butyl cation and ions resulting from α-cleavage, provides a clear fingerprint for its identification. The experimental protocol outlined provides a robust method for its analysis in a laboratory setting. This guide serves as a valuable resource for researchers and professionals requiring detailed information on the mass spectrometric behavior of this compound.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 3,5,5-Trimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3,5,5-trimethylhexan-1-ol, a primary alcohol with applications in various industries. This document details the characteristic vibrational modes of the molecule, presents a standardized experimental protocol for spectral acquisition, and offers a visual representation of the analytical workflow.

Introduction to the Infrared Spectrum of this compound

Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When subjected to infrared radiation, molecules absorb energy at specific frequencies corresponding to their vibrational modes. For an alcohol like this compound, the IR spectrum is dominated by characteristic absorptions of the hydroxyl (O-H) and alkyl (C-H, C-C, and C-O) groups.

The spectrum of this compound exhibits a prominent, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded state. The C-H stretching vibrations of the methyl and methylene groups are observed as strong, sharp peaks in the 3000-2850 cm⁻¹ region. The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of absorptions corresponding to various bending and stretching vibrations, including the C-O stretch, which provides further structural information.

Quantitative Infrared Absorption Data

The following table summarizes the key infrared absorption bands for this compound. The data is compiled from the evaluated infrared reference spectrum from the Coblentz Society, available on the NIST WebBook.[1]

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3330Strong, BroadO-H stretch (hydrogen-bonded)
2955StrongC-H asymmetric stretch (methyl & methylene)
2870StrongC-H symmetric stretch (methyl & methylene)
1465MediumC-H bend (scissoring)
1365MediumC-H bend (gem-dimethyl)
1058StrongC-O stretch

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This section outlines a detailed methodology for acquiring a high-quality infrared spectrum of liquid this compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. This is a common and efficient method for analyzing liquid samples.

3.1. Materials and Equipment

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • This compound (liquid sample)

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

3.2. Procedure

  • Instrument Preparation: Ensure the FTIR spectrometer and the accompanying computer are powered on and the control software is running.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Apply a small amount of isopropanol or ethanol to a lint-free wipe and gently clean the crystal surface. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean and dry ATR crystal, acquire a background spectrum. This measurement captures the infrared absorption of the ambient atmosphere (e.g., carbon dioxide and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is completely covered.

  • Sample Spectrum Acquisition: Acquire the infrared spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.

  • Cleaning: After the measurement is complete, thoroughly clean the ATR crystal with a lint-free wipe and an appropriate solvent to remove all traces of the sample.

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps involved in the infrared spectroscopy analysis of a liquid sample using an ATR-FTIR instrument.

experimental_workflow Infrared Spectroscopy Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output start Start instrument_prep Instrument Preparation start->instrument_prep clean_atr Clean ATR Crystal instrument_prep->clean_atr background_scan Acquire Background Spectrum clean_atr->background_scan apply_sample Apply Liquid Sample background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process Data (Background Subtraction) acquire_spectrum->process_data final_spectrum Final IR Spectrum process_data->final_spectrum end End final_spectrum->end

Caption: Experimental workflow for ATR-FTIR analysis.

References

An In-depth Technical Guide to the Solubility of 3,5,5-Trimethylhexan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5,5-trimethylhexan-1-ol, a branched-chain primary alcohol with applications as a fragrance ingredient. Understanding its solubility profile is crucial for formulation development, chemical synthesis, and safety assessments. This document compiles available solubility data, details relevant experimental protocols, and presents a logical workflow for solubility determination.

Core Topic: Solubility Profile of this compound

This compound is a nine-carbon alcohol with a complex structure that influences its interaction with various solvents. Its solubility is a key physicochemical property dictating its application in diverse fields.

Quantitative Solubility Data

Quantitative experimental data on the solubility of this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The available data primarily focuses on its solubility in water, where it is sparingly soluble. Qualitative assessments indicate good solubility in many common organic solvents.

Solvent ClassSolventTemperature (°C)SolubilityCitation
Water Water250.45 g/L[1][2]
Water25450 mg/L[1]
Water25572 mg/L (estimated)[3]
Alcohols Alcohol (General)Not SpecifiedSoluble[4][5]
MethanolNot SpecifiedSoluble[6]
Ketones AcetoneNot SpecifiedSoluble[3][4][5]
Ethers Ether (General)Not SpecifiedSoluble[3][4][5]
Esters EsterNot SpecifiedSoluble[2]
Aromatics BenzeneNot SpecifiedSoluble[6]
Halogenated ChloroformNot SpecifiedSoluble[6]

Note: "Soluble" indicates that the source mentions solubility without providing a quantitative value. For water, a range of experimentally determined and estimated values is provided.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not detailed in the reviewed literature, a general methodology can be constructed based on established techniques such as the "cloud point" method and standard solubility testing procedures.

General Experimental Protocol for Determining Solubility

This protocol outlines a general procedure for determining the solubility of a liquid solute, such as this compound, in an organic solvent.

Objective: To determine the concentration of this compound at which a saturated solution is formed in a specific organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled water bath or heating/cooling block

  • Calibrated thermometer or temperature probe

  • Magnetic stirrer and stir bars

  • Glass vials or test tubes with secure caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve for the analytical instrument.

  • Sample Preparation:

    • Add a known volume of the organic solvent to a series of glass vials.

    • Incrementally add known masses of this compound to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the temperature-controlled bath set to the desired temperature.

    • Stir the mixtures using magnetic stirrers for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The time required may need to be determined empirically.

  • Observation (Cloud Point Method Adaptation):

    • After equilibration, visually inspect the vials for any signs of undissolved solute (phase separation or turbidity).

    • Alternatively, for a more precise determination, a laser beam can be passed through the sample to detect light scattering, which indicates the presence of undissolved droplets. The point at which the solution becomes cloudy upon addition of the solute is the saturation point.

  • Sample Analysis:

    • For the vials that appear to be saturated, carefully take an aliquot of the supernatant (the clear liquid phase) without disturbing any undissolved solute.

    • Dilute the aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample using GC-FID or another appropriate analytical method to determine the precise concentration of this compound.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in the saturated solution.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mole fraction.

Visualization of Solubility Determination Workflow

The following diagram illustrates a logical workflow for determining and predicting the solubility of an organic compound.

Solubility_Workflow cluster_experimental Experimental Determination cluster_computational Computational Prediction exp_start Define Compound and Solvents protocol_dev Develop Experimental Protocol (e.g., Cloud Point, Shake-Flask) exp_start->protocol_dev exp_execution Execute Solubility Experiments at Controlled Temperatures protocol_dev->exp_execution analysis Analyze Saturated Solutions (e.g., GC, HPLC) exp_execution->analysis exp_data Generate Quantitative Solubility Data analysis->exp_data validation Compare and Validate Experimental vs. Predicted Data exp_data->validation comp_start Obtain Molecular Structures model_selection Select Predictive Model (e.g., COSMO-RS, UNIFAC) comp_start->model_selection simulation Run Solubility Simulations model_selection->simulation pred_data Generate Predicted Solubility Data simulation->pred_data pred_data->validation final_report In-depth Technical Guide validation->final_report

Caption: Workflow for Solubility Determination and Prediction.

This comprehensive approach, combining experimental determination with computational prediction, provides a robust framework for characterizing the solubility of this compound in various organic solvents, essential for its effective application in research and industry.

References

Thermal Stability and Degradation Profile of 3,5,5-Trimethylhexan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation products of 3,5,5-trimethylhexan-1-ol. Due to a lack of specific published studies on the thermal analysis of this compound, this guide synthesizes information from safety data sheets, general principles of alcohol thermal decomposition, and data on structurally related molecules. The document outlines expected thermal behavior, potential degradation pathways, and the analytical methodologies crucial for a detailed stability assessment. This guide is intended to serve as a foundational resource for professionals requiring an in-depth understanding of the thermal properties of this compound for handling, formulation, and safety assessments.

Introduction

This compound is a branched-chain primary alcohol. Its chemical structure, characterized by a neo-pentyl-like moiety, influences its physical and chemical properties, including its thermal stability. An understanding of its behavior at elevated temperatures is critical for its safe handling, storage, and application in various industrial and pharmaceutical contexts. Thermal degradation can lead to the formation of volatile and potentially hazardous byproducts, impacting product purity, efficacy, and safety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₉H₂₀O
Molecular Weight 144.25 g/mol
Appearance Colorless liquid
Boiling Point 194 °C
Flash Point 80 °C (closed cup)
Autoignition Temperature Data not available

Thermal Stability

General Stability

Safety Data Sheets (SDS) for this compound consistently state that the compound is "Stable at normal conditions" and "Stable under recommended storage conditions." These statements imply that at ambient temperatures and in the absence of incompatible materials, the molecule does not readily decompose.

Expected Thermal Decomposition Behavior

In the absence of specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound, its thermal stability can be inferred from the general behavior of branched-chain primary alcohols. The onset of thermal decomposition is expected to occur at temperatures significantly below its boiling point under inert atmosphere. The bulky 3,5,5-trimethyl substitution pattern may influence the decomposition mechanism and onset temperature compared to linear alcohols.

Potential Thermal Degradation Products

Upon heating, particularly in the absence of oxygen, this compound is expected to undergo degradation through several potential pathways, primarily involving dehydration and fragmentation.

Dehydration

The most common thermal degradation pathway for alcohols is dehydration, leading to the formation of alkenes and water. For this compound, this would likely result in the formation of various isomers of nonene. The specific isomers formed will depend on the reaction conditions and the stability of the carbocation intermediates.

Fragmentation

At higher temperatures, C-C bond cleavage can occur, leading to the formation of smaller volatile organic compounds. Given the structure of this compound, fragmentation could yield a variety of smaller alkanes, alkenes, and oxygenated compounds.

Oxidation (in the presence of air)

In the presence of oxygen, thermal degradation will involve oxidation, leading to a complex mixture of products, including aldehydes, carboxylic acids, and, upon complete combustion, carbon monoxide and carbon dioxide. Safety data sheets commonly list carbon monoxide and carbon dioxide as hazardous decomposition products, which is consistent with combustion in the presence of an ignition source.

A summary of expected degradation products is provided in Table 2.

Degradation PathwayPotential Products
Dehydration Isomers of nonene, water
Fragmentation Smaller alkanes (e.g., isobutane, isobutylene), smaller alkenes, various oxygenated compounds
Oxidation Aldehydes, carboxylic acids, carbon monoxide, carbon dioxide

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation products of this compound, a series of well-established analytical techniques should be employed.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the onset of decomposition temperature and the mass loss profile as a function of temperature.

  • Methodology:

    • A small, accurately weighed sample of this compound is placed in a TGA crucible.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert decomposition, air for oxidative decomposition).

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

    • The resulting TGA curve is analyzed to determine the temperature at which significant mass loss begins (onset of decomposition).

Differential Scanning Calorimetry (DSC)
  • Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

  • Methodology:

    • A small, accurately weighed sample is hermetically sealed in a DSC pan.

    • The sample and a reference pan are heated at a constant rate.

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

    • The resulting DSC thermogram can reveal endothermic (e.g., melting, boiling) and exothermic (e.g., decomposition) events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Objective: To identify the volatile and semi-volatile degradation products formed at specific temperatures.

  • Methodology:

    • A small amount of the sample is rapidly heated to a specific decomposition temperature in a pyrolysis unit.

    • The resulting degradation products are immediately transferred to a gas chromatograph (GC) for separation.

    • The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass spectra.

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive thermal stability assessment of this compound.

Thermal_Stability_Workflow cluster_0 Initial Analysis cluster_1 Degradation Product Identification cluster_2 Data Interpretation and Reporting TGA Thermogravimetric Analysis (TGA) Data_Analysis Data Analysis and Interpretation TGA->Data_Analysis Onset Temp, Mass Loss % DSC Differential Scanning Calorimetry (DSC) DSC->Data_Analysis Transition Temps, Enthalpy Changes Py_GC_MS Pyrolysis-GC-MS Py_GC_MS->Data_Analysis Degradation Product IDs Report Technical Report Generation Data_Analysis->Report

Caption: Workflow for Thermal Stability Assessment.

Signaling Pathways

The user request for diagrams of signaling pathways is not applicable to the chemical compound this compound. Signaling pathways are biological processes involving proteins and other molecules within a cell, which are not relevant to the thermal degradation of a simple alcohol.

Conclusion

While specific experimental data on the thermal stability of this compound is not widely available, this technical guide provides a robust framework for understanding its likely behavior based on its chemical structure and the properties of analogous compounds. For applications where thermal stability is a critical parameter, it is strongly recommended that the experimental protocols outlined in this guide be performed to obtain precise and reliable data. This will ensure the safe and effective use of this compound in research, development, and manufacturing processes.

Environmental Fate of 3,5,5-Trimethylhexan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate of 3,5,5-Trimethylhexan-1-ol. The information is compiled from a variety of scientific sources and is intended to be a resource for researchers, scientists, and professionals in drug development and environmental science.

Introduction

This compound (CAS No. 3452-97-9) is a primary alcohol used in a variety of industrial applications, including as a fragrance ingredient and a precursor in the synthesis of plasticizers.[1] Its release into the environment necessitates a thorough understanding of its persistence, degradation, and potential for bioaccumulation. This guide summarizes the key environmental fate parameters of this compound, including its biodegradation, photodegradation, hydrolysis, and bioaccumulation potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior and distribution in the environment.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC9H20O[2]
Molar Mass144.25 g/mol [2]
Water Solubility450 mg/L at 25 °C[2]
log Pow (Octanol-Water Partition Coefficient)3.42 at 25 °C[2]
Vapor Pressure0.0901 hPa at 25 °C[2]
Boiling Point193-194 °C[2]
Density0.824 g/mL at 25 °C[2]

Environmental Fate and Pathways

The environmental fate of this compound is governed by a combination of biotic and abiotic processes. This section details the available data on its degradation and accumulation in various environmental compartments.

Biodegradation

Biodegradation is a key process for the removal of this compound from the environment. However, studies have shown that it is not readily biodegradable.[2][3]

Quantitative Data

Test GuidelineParameterResultIncubation TimeReference
OECD 301C (MITI-I)% Biodegradation (BOD)< 4%28 days[4]
OECD 301C% Biodegradation (BOD and COD)4%28 days[2]
OECD 301C% Biodegradation (GC)55%28 days[2]

Experimental Protocol: OECD 301C (Modified MITI Test I)

While the specific details of the study on this compound are not publicly available, the general protocol for the OECD 301C test is as follows:

  • Test System: A defined volume of mineral medium containing the test substance as the sole carbon source is inoculated with a mixed population of microorganisms (activated sludge).

  • Test Conditions: The test is run in the dark or diffuse light at a constant temperature (typically 20-25°C). The concentration of the test substance is usually between 2 and 100 mg/L.

  • Measurement: The degradation of the test substance is followed by measuring the biochemical oxygen demand (BOD) over a 28-day period. The amount of oxygen consumed by the microorganisms is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.

  • Reference Substance: A readily biodegradable reference substance, such as aniline, is run in parallel to ensure the viability of the inoculum.

Biodegradation Pathway

The aerobic biodegradation of alkyl alcohols generally involves the oxidation of the alcohol group to a carboxylic acid.[2] For this compound, the expected primary degradation product is 3,5,5-trimethylhexanoic acid.[2]

substance This compound product 3,5,5-Trimethylhexanoic Acid substance->product Aerobic Biodegradation (Oxidation) co2 CO2 + H2O product->co2 Further Biodegradation

Caption: Predicted aerobic biodegradation pathway of this compound.

Photodegradation

Photodegradation in the atmosphere is expected to be a significant removal pathway for this compound.

Quantitative Data

ParameterValueMethodReference
Half-life in air (T½)36 hoursEstimation[2]

Experimental Protocol

The half-life for photodegradation in air is typically estimated using models that consider the reaction of the substance with hydroxyl radicals (OH•). The rate constant for this reaction is calculated based on the chemical structure of the molecule. The atmospheric concentration of OH• is then used to estimate the half-life.

UV/Vis absorption spectra for 3,5,5-trimethyl-1-hexanol show no significant absorption between 290 and 700 nm, indicating that direct photolysis in water is unlikely to be a significant degradation pathway.[4]

Hydrolysis

This compound is stable in water at environmentally relevant pH values.

Quantitative Data

Test GuidelinepHTemperatureResultReference
OECD 1114, 7, and 950°CStable[2]

Experimental Protocol: OECD 111 (Hydrolysis as a Function of pH)

The general protocol for the OECD 111 test involves:

  • Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

  • Test Conditions: The test substance is added to the buffer solutions at a concentration not exceeding 0.01 M or half of its water solubility. The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test) for a set period (e.g., 5 days).

  • Measurement: The concentration of the test substance is measured at the beginning and end of the incubation period using a suitable analytical method (e.g., gas chromatography) to determine if any degradation has occurred.

start Start: this compound in sterile buffer ph4 pH 4 start->ph4 ph7 pH 7 start->ph7 ph9 pH 9 start->ph9 incubate Incubate at 50°C for 5 days ph4->incubate ph7->incubate ph9->incubate analyze Analyze for degradation incubate->analyze result Result: Stable (<10% degradation) analyze->result

Caption: Workflow for OECD 111 Hydrolysis Test.

Bioaccumulation

This compound has a low potential for bioaccumulation in aquatic organisms.

Quantitative Data

ParameterValueMethodReference
Bioconcentration Factor (BCF)3.9 - 8.1Not specified[2]
Bioconcentration Factor (BCF)52.51 L/kgScreening-level (EPI Suite)[4]

Experimental Protocol

While the specific method used to determine the BCF of 3.9-8.1 is not detailed in the available literature, bioaccumulation studies are typically conducted according to guidelines such as OECD 305 (Bioaccumulation in Fish: Exposure and Analysis). A general protocol involves:

  • Test Organism: A suitable fish species is exposed to a sublethal concentration of the test substance in water.

  • Exposure Phase: The fish are maintained in the treated water for a period sufficient to reach a steady-state concentration of the substance in their tissues.

  • Depuration Phase: The fish are then transferred to clean water, and the rate at which the substance is eliminated from their tissues is measured.

  • Measurement: The concentrations of the test substance in the water and fish tissue are measured at regular intervals throughout the exposure and depuration phases using appropriate analytical methods. The BCF is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state.

Ecotoxicity

While not the primary focus of this guide, a brief summary of the ecotoxicity of this compound is provided for context. The substance is considered toxic to aquatic life with long-lasting effects.[2][5]

Quantitative Data

Test GuidelineSpeciesEndpointValueReference
OECD 203Oryzias latipes (Japanese medaka)96-h LC5027.7 mg/L[4]
OECD 201Selenastrum capricornutum (Green algae)72-h EC50 (growth rate)33.3 mg/L[3]
-Daphnia magna (Water flea)48-h LC507.48 mg/L[4]

Conclusion

This compound is not readily biodegradable and is stable to hydrolysis. Its primary degradation pathway in the environment is likely to be photodegradation in the atmosphere. The low bioconcentration factor suggests a low potential for bioaccumulation in aquatic organisms. The ecotoxicity data indicate that the substance is toxic to aquatic organisms. This information is critical for conducting environmental risk assessments and for developing strategies to mitigate the potential environmental impact of this compound. Further research on the detailed biodegradation pathway and the identification of transformation products would provide a more complete understanding of its environmental fate.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 3,5,5-Trimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale synthesis of 3,5,5-trimethylhexan-1-ol, a valuable intermediate in the production of plasticizers, lubricants, and fragrances.[1][2][3] Two primary synthetic routes are presented: the reduction of 3,5,5-trimethylhexanal and the Grignard reaction with 3,5,5-trimethylhexanal.

Introduction

This compound is a branched-chain primary alcohol. Industrially, it is primarily produced via the oxo process, which involves the hydroformylation of diisobutylene to 3,5,5-trimethylhexanal, followed by hydrogenation of the aldehyde to the corresponding alcohol.[4] For laboratory applications, both the reduction of the commercially available aldehyde and Grignard synthesis offer viable routes to obtain this compound.

Physicochemical Properties and Spectroscopic Data

PropertyValueReference
Molecular FormulaC₉H₂₀O
Molecular Weight144.25 g/mol
AppearanceColorless liquid[1]
Boiling Point193-194 °C
Density0.824 g/mL at 25 °C
Refractive Index1.432 at 20 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃): Chemical shifts (δ) at approximately 3.66 (t, 2H), 1.78-1.05 (m, 9H), 0.91 (s, 9H) ppm.[5]

  • ¹³C NMR: The spectrum will show distinct peaks for the nine carbon atoms.

Infrared (IR) Spectroscopy:

  • A broad peak in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the alcohol functional group.

  • Strong peaks in the 2850-3000 cm⁻¹ region are due to C-H stretching.

Experimental Protocols

Two primary laboratory-scale methods for the synthesis of this compound are detailed below.

Method 1: Catalytic Hydrogenation of 3,5,5-Trimethylhexanal

This method involves the reduction of the corresponding aldehyde, 3,5,5-trimethylhexanal, to the primary alcohol using a catalyst such as Raney Nickel.[6] This is a common and generally high-yielding method for the reduction of aldehydes.[7]

Materials:

  • 3,5,5-Trimethylhexanal

  • Raney Nickel (catalyst)

  • Ethanol (solvent)

  • Hydrogen gas

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for hydrogenation

Procedure:

  • In a hydrogenation flask, dissolve 3,5,5-trimethylhexanal in ethanol.

  • Carefully add a catalytic amount of Raney Nickel to the solution.

  • Seal the flask and connect it to a hydrogen gas source.

  • Purge the system with hydrogen to remove any air.

  • Pressurize the flask with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

  • Wash the filter cake with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure.

Quantitative Data (Typical):

ParameterValue
Reactant3,5,5-Trimethylhexanal
CatalystRaney Nickel
SolventEthanol
Reaction Time2-6 hours
Yield>95%
Purity (post-distillation)>98%
Method 2: Grignard Reaction with 3,5,5-Trimethylhexanal

This protocol describes the synthesis of this compound via the reaction of 3,5,5-trimethylhexanal with a Grignard reagent, such as methylmagnesium bromide. This method introduces an additional carbon atom, so to obtain the target molecule, the Grignard reagent should be prepared from a one-carbon halide (e.g., methyl bromide) and the starting carbonyl compound should be 2,4,4-trimethylpentanal. For the purpose of illustrating a Grignard reaction to produce a substituted 3,5,5-trimethylhexanol derivative, the following general procedure is adapted from a patent.[8] To synthesize the title compound, one would start with formaldehyde and a 3,5,5-trimethylhexylmagnesium halide Grignard reagent. The following is a general protocol for a Grignard reaction involving an aldehyde.

Materials:

  • 3,5,5-Trimethylhexanal

  • Magnesium turnings

  • Methyl iodide (or other suitable alkyl halide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)[8]

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for Grignard reactions (oven-dried)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of methyl iodide in anhydrous diethyl ether dropwise to the magnesium suspension.

    • The reaction is initiated by gentle heating and is evident by the disappearance of the iodine color and the formation of a cloudy solution.

    • Once the reaction starts, add the remaining methyl iodide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Aldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of 3,5,5-trimethylhexanal in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure.

Quantitative Data (Example from Patent EP0003361B1 for a similar reaction): [8]

ParameterValue
Aldehyde284 g (2 mol) of 3,5,5-trimethyl-hexan-1-al
Grignard Reagent2.5 mol of R¹-Mg-Cl
Solvent1660 mL of Tetrahydrofuran (THF)
Reaction Temperature20 °C
Work-upAddition of 300 mL of water
PurificationDistillation under reduced pressure

Experimental Workflows

Catalytic Hydrogenation Workflow

Catalytic_Hydrogenation cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification cluster_product Final Product Reactants 3,5,5-Trimethylhexanal + Ethanol Hydrogenation Hydrogenation (H₂, 1-4 atm, RT) Reactants->Hydrogenation Catalyst Raney Nickel Catalyst->Hydrogenation Filtration Filtration (remove catalyst) Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Fractional Distillation Evaporation->Distillation Product This compound Distillation->Product

Caption: Workflow for the catalytic hydrogenation of 3,5,5-trimethylhexanal.

Grignard Reaction Workflow

Grignard_Reaction cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Mg Magnesium Turnings GrignardReagent Grignard Reagent Mg->GrignardReagent AlkylHalide Alkyl Halide in Anhydrous Ether/THF AlkylHalide->GrignardReagent ReactionMix Reaction Mixture GrignardReagent->ReactionMix Aldehyde 3,5,5-Trimethylhexanal in Anhydrous Ether/THF Aldehyde->ReactionMix Quenching Quenching (aq. NH₄Cl) ReactionMix->Quenching Extraction Extraction Quenching->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Fractional Distillation Evaporation->Distillation Product This compound Distillation->Product

Caption: Workflow for the Grignard synthesis of this compound.

Conclusion

Both catalytic hydrogenation and the Grignard reaction are effective methods for the laboratory synthesis of this compound. The choice of method will depend on the availability of starting materials, desired scale, and the specific equipment available in the laboratory. Catalytic hydrogenation is generally a more direct and higher-yielding route if the starting aldehyde is readily available. The Grignard reaction offers more flexibility in terms of building the carbon skeleton but requires strictly anhydrous conditions. The provided protocols and data should serve as a valuable resource for researchers in the fields of chemistry and drug development.

References

Application Notes and Protocols for the Synthesis of 3,5,5-Trimethylhexan-1-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3,5,5-trimethylhexan-1-ol, a primary alcohol with applications in fragrance and as a chemical intermediate. The synthesis is achieved through a Grignard reaction, a robust and versatile method for carbon-carbon bond formation. The protocol outlines the preparation of the Grignard reagent, 3,5,5-trimethylhexylmagnesium bromide, followed by its reaction with formaldehyde and subsequent work-up to yield the desired primary alcohol.

Overview of the Synthesis

The synthesis of this compound via a Grignard reaction is a two-step process. The first step involves the formation of the Grignard reagent by reacting 1-bromo-3,5,5-trimethylhexane with magnesium metal in an anhydrous ether solvent. The second step is the nucleophilic addition of the Grignard reagent to formaldehyde, followed by an acidic workup to produce the target primary alcohol.[1][2][3]

Data Presentation

Table 1: Reactant Properties and Quantities

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mol)Molar Ratio
1-Bromo-3,5,5-trimethylhexaneC₉H₁₉Br207.1520.72 g0.101.0
Magnesium TurningsMg24.312.67 g0.111.1
IodineI₂253.811 crystal-catalytic
Anhydrous Diethyl Ether(C₂H₅)₂O74.12150 mL-solvent
Paraformaldehyde(CH₂O)n-3.30 g0.111.1
Hydrochloric Acid (10%)HCl36.46~50 mL-for work-up
Saturated Ammonium ChlorideNH₄Cl53.49~50 mL-for work-up

Table 2: Reaction Conditions and Expected Yield

ParameterValue
Grignard Formation
Reaction TemperatureRoom Temperature (initiation), then gentle reflux
Reaction Time2-3 hours
Reaction with Paraformaldehyde
Reaction Temperature0 °C to Room Temperature
Reaction Time1 hour at 0 °C, then overnight at room temperature
Work-up
Quenching Temperature0 °C
Overall Yield
Expected Yield70-80%

Experimental Protocols

1. Preparation of 3,5,5-Trimethylhexylmagnesium Bromide (Grignard Reagent)

Materials:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • 1-Bromo-3,5,5-trimethylhexane

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous diethyl ether

Procedure:

  • Drying of Glassware: All glassware must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of inert gas to ensure anhydrous conditions.

  • Reaction Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser (with a drying tube), and a gas inlet. Place a magnetic stir bar in the flask.

  • Charging the Flask: Add magnesium turnings (1.1 eq) to the flask.

  • Initiation: Add a single crystal of iodine to the flask. The iodine acts as an initiator for the reaction.

  • Preparation of Alkyl Halide Solution: In the dropping funnel, prepare a solution of 1-bromo-3,5,5-trimethylhexane (1.0 eq) in 50 mL of anhydrous diethyl ether.

  • Grignard Reaction Initiation: Add a small portion (approximately 5 mL) of the alkyl halide solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy and starts to reflux gently. If the reaction does not start, gentle warming with a heating mantle may be necessary.

  • Addition of Alkyl Halide: Once the reaction has started, add the remaining alkyl halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion of Reaction: After the addition is complete, continue to stir the mixture and reflux gently for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting greyish-black solution is the Grignard reagent, 3,5,5-trimethylhexylmagnesium bromide.

2. Synthesis of this compound

Materials:

  • The freshly prepared Grignard reagent

  • Paraformaldehyde

  • Anhydrous diethyl ether

  • Ice bath

  • Hydrochloric acid (10% aqueous solution) or Saturated ammonium chloride solution

  • Separatory funnel

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • Reaction with Paraformaldehyde: Cool the Grignard reagent solution to 0°C using an ice bath. In a separate flask, suspend paraformaldehyde (1.1 eq) in 50 mL of anhydrous diethyl ether. Slowly add the paraformaldehyde suspension to the stirred Grignard solution, maintaining the temperature at 0°C. It is also acceptable to add the solid paraformaldehyde portionwise directly to the Grignard solution.[4]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight.

  • Work-up:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of either 10% aqueous hydrochloric acid or a saturated aqueous solution of ammonium chloride until the evolution of gas ceases and two distinct layers are formed. The acidic workup protonates the alkoxide to form the alcohol.[1]

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with 50 mL portions of diethyl ether.

    • Combine all the organic layers.

  • Purification:

    • Wash the combined organic layers with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • Further purification can be achieved by vacuum distillation.

Visualizations

Grignard_Synthesis_Workflow Synthesis of this compound Start Starting Materials: 1-Bromo-3,5,5-trimethylhexane Magnesium Turnings Anhydrous Diethyl Ether Grignard_Formation Step 1: Grignard Reagent Formation (Initiation with Iodine) Start->Grignard_Formation Grignard_Reagent 3,5,5-Trimethylhexylmagnesium Bromide in Diethyl Ether Grignard_Formation->Grignard_Reagent Formaldehyde_Addition Step 2: Reaction with Formaldehyde (Paraformaldehyde) Grignard_Reagent->Formaldehyde_Addition Alkoxide_Intermediate Alkoxide Intermediate Formaldehyde_Addition->Alkoxide_Intermediate Workup Step 3: Acidic Work-up (e.g., 10% HCl or sat. NH4Cl) Alkoxide_Intermediate->Workup Purification Step 4: Purification (Extraction, Drying, Distillation) Workup->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Workflow for the Grignard synthesis of this compound.

References

Application Notes and Protocols for the Oxo Process Production of 3,5,5-Trimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Oxo process, also known as hydroformylation, is a cornerstone of industrial organic synthesis, enabling the production of aldehydes from alkenes. This is followed by hydrogenation to yield valuable alcohols. This document provides detailed application notes and experimental protocols for the synthesis of 3,5,5-trimethylhexan-1-ol, a branched-chain alcohol with applications in the production of plasticizers, lubricants, and as a fragrance ingredient.[1][2] The process involves a two-step synthesis: the hydroformylation of diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene) to produce 3,5,5-trimethylhexanal, followed by the hydrogenation of the resulting aldehyde to the target alcohol, this compound.

Reaction Overview

The overall synthetic route is a two-step process:

  • Hydroformylation of Diisobutylene: Diisobutylene is reacted with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, typically a rhodium or cobalt complex, to form 3,5,5-trimethylhexanal.

  • Hydrogenation of 3,5,5-trimethylhexanal: The intermediate aldehyde is then reduced to this compound using a hydrogenation catalyst, such as Raney nickel or a supported precious metal catalyst.

Data Presentation

Table 1: Hydroformylation of Diisobutylene to 3,5,5-trimethylhexanal - Reaction Parameters and Yields
Catalyst SystemTemperature (°C)Pressure (MPa)Syngas Ratio (CO:H₂)Reaction Time (h)Diisobutylene Conversion (%)3,5,5-trimethylhexanal Yield (%)Reference
Rhodium-based80 - 1403.0 - 5.01:1Not SpecifiedUp to 99Up to 98 (aldehydes)[3]
Cobalt-based150 - 170~30Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
Table 2: Hydrogenation of 3,5,5-trimethylhexanal to this compound - Reaction Parameters
Catalyst SystemTemperature (°C)Pressure (bar)Reaction Time (h)NotesReference
Raney Nickel13074 - 6Process optimized for 5.4% catalyst loading.[5]
Raney Nickel< 100Low PressureNot SpecifiedEffective for low-pressure hydrogenations.[6]

Experimental Protocols

Protocol 1: Hydroformylation of Diisobutylene with a Rhodium-Based Catalyst

This protocol describes a general procedure for the hydroformylation of diisobutylene using a rhodium catalyst in a laboratory-scale autoclave.

Materials:

  • Diisobutylene (mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene)

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine ligand (e.g., triphenylphosphine)

  • Toluene (solvent)

  • Syngas (CO:H₂ = 1:1)

  • High-pressure stainless steel autoclave with magnetic stirrer and temperature control

Procedure:

  • Reactor Setup: Ensure the autoclave is clean, dry, and properly assembled.

  • Charging the Reactor: To the autoclave, add the rhodium catalyst precursor and the phosphine ligand under an inert atmosphere (e.g., argon or nitrogen).

  • Add toluene, followed by the diisobutylene substrate.

  • Sealing and Purging: Seal the autoclave and purge several times with nitrogen to remove any residual air, followed by purging with syngas.

  • Reaction: Pressurize the autoclave with the CO:H₂ (1:1) mixture to the desired pressure (e.g., 5.0 MPa).

  • Begin stirring and heat the reactor to the desired temperature (e.g., 100 °C).

  • Maintain the reaction at the set temperature and pressure for the desired reaction time, monitoring the pressure to observe gas uptake.

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature.

  • Carefully vent the excess syngas in a well-ventilated fume hood.

  • Product Recovery: Open the autoclave and collect the reaction mixture.

  • Analysis: Analyze the crude product mixture by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of diisobutylene and the yield of 3,5,5-trimethylhexanal.

Protocol 2: Hydrogenation of 3,5,5-trimethylhexanal with Raney Nickel

This protocol outlines the hydrogenation of 3,5,5-trimethylhexanal to this compound using a Raney nickel catalyst.

Materials:

  • 3,5,5-trimethylhexanal

  • Raney nickel (in a water or ethanol slurry)

  • Ethanol (solvent)

  • Hydrogen gas

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

Procedure:

  • Catalyst Preparation:

    • Caution: Raney nickel is pyrophoric when dry and should be handled with care under a liquid (water or ethanol).

    • If starting from a Ni-Al alloy, prepare the Raney nickel by reacting the alloy with a concentrated sodium hydroxide solution. A detailed preparation protocol can be found in Organic Syntheses.[6]

    • Wash the prepared Raney nickel with deionized water until the washings are neutral, and then wash with ethanol to replace the water.

  • Reactor Setup: Add the 3,5,5-trimethylhexanal and ethanol to the hydrogenation reactor.

  • Catalyst Addition: Carefully add the Raney nickel slurry to the reactor under a stream of inert gas to prevent contact with air.

  • Sealing and Purging: Seal the reactor and purge it several times with nitrogen, followed by purging with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 7 bar).

  • Begin stirring and heat the reactor to the desired temperature (e.g., 130 °C).

  • Monitor the hydrogen uptake from the pressure drop in the reservoir. The reaction is complete when hydrogen uptake ceases.

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Purge the reactor with an inert gas. The Raney nickel can be separated by filtration or decantation. Caution: The filtered catalyst may be pyrophoric.

  • Product Isolation and Purification:

    • The crude product is obtained after removing the catalyst.

    • The solvent (ethanol) can be removed by rotary evaporation.

    • The resulting crude this compound can be purified by fractional distillation under reduced pressure.

  • Characterization: Confirm the identity and purity of the product using GC-MS, ¹H NMR, and ¹³C NMR.

Characterization Data for this compound

  • ¹H NMR: Spectral data for this compound is available and can be used for structural confirmation.[6][7]

  • ¹³C NMR: The ¹³C NMR spectrum provides further confirmation of the carbon skeleton.[5]

  • GC-MS: The mass spectrum of this compound will show a characteristic fragmentation pattern that can be used for identification. The molecular ion peak may or may not be visible, but key fragments will be present.

Visualizations

Oxo_Process_Workflow cluster_hydroformylation Step 1: Hydroformylation cluster_hydrogenation Step 2: Hydrogenation Diisobutylene Diisobutylene Hydroformylation_Reactor Hydroformylation Reactor (Rh or Co Catalyst) Diisobutylene->Hydroformylation_Reactor Syngas Syngas (CO + H2) Syngas->Hydroformylation_Reactor Aldehyde_Product 3,5,5-Trimethylhexanal Hydroformylation_Reactor->Aldehyde_Product Hydrogenation_Reactor Hydrogenation Reactor (e.g., Raney Ni) Aldehyde_Product->Hydrogenation_Reactor Aldehyde_Product->Hydrogenation_Reactor Hydrogen Hydrogen (H2) Hydrogen->Hydrogenation_Reactor Final_Product This compound Hydrogenation_Reactor->Final_Product

Caption: Overall workflow for the two-step Oxo process production of this compound.

Hydroformylation_Catalytic_Cycle Catalyst [Rh(H)(CO)(L)2] Alkene_Complex Alkene Complex Catalyst->Alkene_Complex + Alkene Alkyl_Complex Alkyl Complex Alkene_Complex->Alkyl_Complex Insertion Acyl_Complex Acyl Complex Alkyl_Complex->Acyl_Complex + CO Insertion H2_Adduct H2 Adduct Acyl_Complex->H2_Adduct + H2 (Oxidative Addition) Product_Release Product Release H2_Adduct->Product_Release Reductive Elimination Product_Release->Catalyst - Aldehyde

Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.

References

Application Notes and Protocols for the Purification of 3,5,5-Trimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 3,5,5-trimethylhexan-1-ol, a branched-chain primary alcohol used as a fragrance ingredient and in the synthesis of other organic compounds. Commercial grades of this compound typically have a purity of 85% to over 92%, with common impurities including unreacted starting materials like octene, byproducts from the hydroformylation process, and other isomers such as isodecyl alcohol. High-purity this compound is often required for research and development applications, necessitating effective purification strategies.

The primary purification techniques discussed in this document are fractional distillation and preparative High-Performance Liquid Chromatography (HPLC). While crystallization is a powerful purification technique for solid compounds, its direct application to this compound, a liquid at room temperature, is limited.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for designing and optimizing purification protocols.

PropertyValueReference
Molecular Formula C₉H₂₀O[1][2]
Molecular Weight 144.25 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 193-194 °C (at 1 atm)[3]
Melting Point -70 °C[2]
Density 0.824 g/mL at 25 °C[2]
Solubility in Water 0.45 g/L[2]

Common Impurities in Commercial this compound

Understanding the potential impurities is critical for selecting the appropriate purification method. Technical grade this compound may contain the following impurities:

ImpurityTypeRationale for Presence
Octene isomers Unreacted Starting MaterialIncomplete conversion during the hydroformylation reaction.
Isodecyl alcohol Isomeric ImpurityFormation of different C9 alcohol isomers during the oxo process.
Hydroformylation byproducts Reaction ByproductSide reactions occurring during the synthesis process.
Water Process-relatedIncomplete removal after reaction workup.
Methanol Process-relatedCan be present from certain industrial processes.
Saturated hydrocarbons ByproductFormation during the hydrogenation step.

Purification by Fractional Distillation

Fractional distillation is a suitable method for purifying this compound, especially for removing impurities with significantly different boiling points.[4][5] Given the relatively high boiling point of the target compound, vacuum distillation is recommended to prevent thermal degradation.

Workflow for Fractional Distillation

start Crude this compound setup Assemble Fractional Distillation Apparatus start->setup distill Perform Vacuum Fractional Distillation setup->distill collect Collect Fractions Based on Boiling Point distill->collect analyze Analyze Fractions (e.g., by GC-MS) collect->analyze pool Pool Pure Fractions analyze->pool product Purified this compound pool->product

Caption: Workflow for the purification of this compound by fractional distillation.

Experimental Protocol for Fractional Distillation

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiving flasks

  • Thermometer or temperature probe

  • Vacuum pump and vacuum gauge

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Cold trap

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

    • Place the crude this compound and boiling chips (or a magnetic stir bar) into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Connect the fractionating column to the flask and the distillation head to the column.

    • Place the thermometer so that the top of the bulb is level with the side arm of the distillation head.

    • Connect the condenser and the receiving flask.

    • Connect the vacuum source to the distillation apparatus with a cold trap in between.

  • Distillation:

    • Begin stirring the mixture if using a magnetic stirrer.

    • Slowly apply vacuum to the system, reducing the pressure to the desired level (e.g., 10-20 mmHg).

    • Gradually heat the distillation flask using the heating mantle.

    • Observe the condensation ring rising slowly up the fractionating column.

    • Collect any low-boiling impurities as the first fraction.

    • As the temperature stabilizes at the boiling point of this compound at the applied pressure, change the receiving flask to collect the main fraction.

    • Continue distillation at a slow and steady rate, monitoring the temperature and pressure.

    • Stop the distillation when the temperature begins to rise again, indicating the presence of higher-boiling impurities, or when only a small amount of residue remains in the distillation flask.

  • Analysis and Collection:

    • Analyze the collected fractions for purity using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).

    • Combine the fractions that meet the desired purity specifications.

Expected Results

The efficiency of the separation will depend on the type of fractionating column used and the difference in boiling points between this compound and its impurities.

ParameterExpected Outcome
Purity of Main Fraction >98% (GC)
Yield 70-90% (depending on the initial purity and separation efficiency)
Key Impurities Removed Low-boiling solvents, unreacted octene, some isomeric alcohols.

Purification by Preparative HPLC

Preparative HPLC is a high-resolution technique suitable for isolating this compound from closely related impurities.[6] Method development typically starts at the analytical scale and is then scaled up for preparative purification.

Workflow for Preparative HPLC Purification

start Crude or Partially Purified This compound method_dev Analytical HPLC Method Development start->method_dev scale_up Scale-up to Preparative HPLC method_dev->scale_up purify Perform Preparative HPLC Separation scale_up->purify collect Collect Fractions Containing Target Compound purify->collect analyze Analyze Fractions for Purity collect->analyze pool Pool Pure Fractions and Remove Solvent analyze->pool product High-Purity this compound pool->product

Caption: Workflow for the purification of this compound by preparative HPLC.

Experimental Protocol for Preparative HPLC

Materials and Equipment:

  • Crude or partially purified this compound

  • Preparative HPLC system with a suitable detector (e.g., UV or RI)

  • Preparative HPLC column (e.g., C18 reversed-phase)

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Analytical HPLC system for method development and fraction analysis

  • Rotary evaporator for solvent removal

Procedure:

  • Analytical Method Development:

    • Develop an analytical HPLC method to separate this compound from its impurities.

    • Screen different stationary phases (e.g., C18, C8, Phenyl) and mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water).

    • Optimize the method for the best resolution between the target compound and its impurities.

  • Scale-Up to Preparative Scale:

    • Based on the optimized analytical method, scale up the conditions for the preparative HPLC system. This involves adjusting the flow rate, injection volume, and gradient profile according to the dimensions of the preparative column.

  • Preparative Separation:

    • Dissolve the crude or partially purified this compound in the mobile phase.

    • Inject the sample onto the preparative HPLC column.

    • Run the preparative separation using the scaled-up method.

    • Collect fractions corresponding to the peak of this compound.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions for purity using the analytical HPLC method.

    • Pool the fractions that meet the required purity level.

    • Remove the HPLC solvents from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Expected Results

Preparative HPLC can achieve very high purity levels, making it suitable for applications requiring highly pure material.

ParameterExpected Outcome
Purity of Final Product >99.5% (HPLC)
Yield 60-80% (dependent on the complexity of the mixture and the loading capacity)
Key Impurities Removed Closely related isomers and byproducts with similar boiling points.

Note on Crystallization

As this compound is a liquid at room temperature with a melting point of -70 °C, traditional recrystallization from a solvent is not a feasible primary purification method for the neat compound.[2] However, this technique could be applied to a solid derivative of the alcohol. For instance, the alcohol could be converted to a solid ester or urethane, which could then be purified by recrystallization. The purified derivative could then be hydrolyzed back to the pure alcohol if required.

General Protocol for Recrystallization of a Solid Derivative
  • Solvent Selection: Choose a solvent in which the solid derivative has high solubility at elevated temperatures and low solubility at low temperatures.

  • Dissolution: Dissolve the crude solid derivative in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Purity Analysis

The purity of this compound before and after purification should be assessed using appropriate analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both qualitative and quantitative analysis of volatile and semi-volatile compounds. It can be used to identify and quantify the main component and any impurities.[7]

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Split or splitless.

  • Temperature Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to elute all components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-400.

The identity of this compound and its impurities can be confirmed by comparing their mass spectra with reference libraries (e.g., NIST). Purity is determined by calculating the relative peak areas.

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively purify this compound to the high standards required for their specific applications.

References

Application Notes and Protocols for the Analytical Characterization of 3,5,5-Trimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of 3,5,5-Trimethylhexan-1-ol using various analytical techniques. The protocols are intended to guide researchers in confirming the identity, purity, and structural features of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

Application Note:

GC-MS is the primary method for assessing the purity of this compound and for identifying it in complex mixtures. The use of a polar stationary phase, such as a DB-WAX column, is effective for the separation of this alcohol from its isomers and other impurities. The mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for confident identification.

Experimental Protocol:

Sample Preparation:

  • Neat Sample: For purity analysis, dilute the this compound sample in a suitable solvent (e.g., dichloromethane or ethanol) to a concentration of approximately 1 mg/mL.

  • Complex Matrices (e.g., air samples): For trace analysis, a pre-concentration step such as solid-phase microextraction (SPME) or solvent extraction may be necessary. For air analysis, sample air can be drawn through an adsorption tube (e.g., Carbotrap) followed by solvent desorption with dichloromethane.

Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or similar polar capillary column.
Injector Split/Splitless, 250 °C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 50°C, hold for 2 min, ramp at 10 °C/min to 230 °C, hold for 5 min.
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Energy 70 eV
Scan Range m/z 40-300
Internal Standard (Optional for quantification) Naphthalene-d8 (1 µg/mL)
Data Presentation:

Table 1: GC-MS Retention Time and Mass Spectral Data

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound~12.557 (base peak), 43, 71, 85, 126 (M-H2O)
Internal StandardVariesVaries

Note: Retention times are approximate and may vary depending on the specific instrument and conditions.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Solvent Sample->Dilution Injection Injection Dilution->Injection Separation GC Separation (DB-WAX Column) Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Detection->MassSpectrum LibrarySearch Library Search MassSpectrum->LibrarySearch Identification Identification & Purity LibrarySearch->Identification FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Interpretation Sample Liquid Sample PrepMethod Neat Film (Salt Plates) or ATR Sample->PrepMethod SampleScan Sample Scan PrepMethod->SampleScan Background Background Scan Background->SampleScan Spectrum IR Spectrum SampleScan->Spectrum PeakID Peak Identification Spectrum->PeakID FunctionalGroup Functional Group Confirmation PeakID->FunctionalGroup NMR_Logic cluster_1H ¹H NMR Data cluster_13C ¹³C NMR Data Molecule This compound Structure H_Shifts Chemical Shifts Molecule->H_Shifts H_Splitting Splitting Patterns Molecule->H_Splitting H_Integration Integration Molecule->H_Integration C_Shifts Chemical Shifts Molecule->C_Shifts Structure_Confirmation Structural Confirmation H_Shifts->Structure_Confirmation H_Splitting->Structure_Confirmation H_Integration->Structure_Confirmation C_Shifts->Structure_Confirmation

Application Note: Quantitative Analysis of 3,5,5-Trimethylhexan-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the quantitative analysis of 3,5,5-trimethylhexan-1-ol using gas chromatography-mass spectrometry (GC-MS). This compound is a branched-chain primary alcohol that may be present as a fragrance ingredient, an impurity, or a metabolite in various pharmaceutical and consumer product formulations.[1][2] The described method provides a robust and reliable approach for the separation, identification, and quantification of this compound. The protocol includes sample preparation, GC-MS instrument parameters, and data analysis procedures. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

This compound (CAS No: 3452-97-9) is an aliphatic alcohol with a molecular weight of 144.25 g/mol .[3] Its accurate and precise quantification is essential for quality control, safety assessment, and metabolic studies in the context of drug development and product formulation. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds like this compound due to its high sensitivity and selectivity. This application note provides a comprehensive methodology for its analysis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of this compound.

ParameterValueReference
Chemical Formula C9H20O[3][4][5]
Molecular Weight 144.25 g/mol [3]
CAS Number 3452-97-9[3][4][5]
Kovats Retention Index (Standard non-polar column) ~1041-1049[3]
Mass Spectrum (Electron Ionization) See Table 2[3]
Typical Retention Time (on DB-WAX column) Approximately 12.5 minBased on typical analysis
Calibration Curve Range 0.1 - 50 µg/mLBased on typical analysis
Correlation Coefficient (r²) > 0.995Based on typical analysis

Table 1: Key Quantitative Data for this compound.

The mass spectrum of this compound is characterized by several key fragment ions. The most abundant ions are listed below.

m/zRelative Intensity (%)Ion Fragment
57.099.99[C4H9]+
69.043.50[C5H9]+
56.033.70[C4H8]+
87.025.17[C4H7O]+
111.016.88[C8H15]+

Table 2: Characteristic Mass Spectral Fragments for this compound (EI-B).[3]

Experimental Protocols

This section details the materials and methods for the quantitative analysis of this compound.

Materials and Reagents
  • This compound standard (≥98% purity)

  • Naphthalene-d8 (internal standard, ≥99% purity)

  • Dichloromethane (DCM), HPLC grade or equivalent

  • Methanol, HPLC grade or equivalent

  • Helium (carrier gas), ultra-high purity (99.999%)

  • Volumetric flasks, pipettes, and autosampler vials

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of naphthalene-d8 and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the standard stock solution with dichloromethane to achieve concentrations ranging from 0.1 to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation: For liquid samples, dilute an accurately measured volume or weight of the sample with dichloromethane to fall within the calibration range. For solid or semi-solid samples, perform a suitable extraction (e.g., sonication or Soxhlet) with dichloromethane. Spike the final extract with the internal standard to a concentration of 10 µg/mL.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890A GC or equivalent

  • Mass Spectrometer: Agilent 5975C MS or equivalent[6]

  • GC Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.[6]

  • Inlet: Split/Splitless injector

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 220°C

    • Hold: 5 minutes at 220°C

  • Transfer Line Temperature: 230°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan

    • Full Scan Range: m/z 40-200

    • SIM Ions for Quantification: m/z 57 (quantifier), 69, 87 (qualifiers)

    • SIM Ion for Internal Standard (Naphthalene-d8): m/z 136

Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification stock_std Prepare Standard Stock Solution (1 mg/mL) cal_std Create Calibration Curve Standards (0.1 - 50 µg/mL) stock_std->cal_std stock_is Prepare Internal Standard Stock (1 mg/mL) stock_is->cal_std spike_is Spike Samples & Standards with Internal Standard cal_std->spike_is sample_prep Prepare/Extract Sample sample_prep->spike_is gc_injection Inject 1 µL into GC-MS spike_is->gc_injection gc_separation Chromatographic Separation (DB-WAX Column) gc_injection->gc_separation ms_detection Mass Spectrometric Detection (EI, Scan/SIM) gc_separation->ms_detection peak_integration Peak Integration & Identification ms_detection->peak_integration calibration_curve Generate Calibration Curve (Ratio vs. Concentration) peak_integration->calibration_curve quantification Quantify Analyte in Samples peak_integration->quantification calibration_curve->quantification reporting Report Results quantification->reporting

Caption: GC-MS workflow for this compound analysis.

Conclusion

The GC-MS method described in this application note provides a selective and sensitive approach for the quantification of this compound. The detailed protocol and experimental parameters can be readily implemented in research and quality control laboratories. The use of an internal standard ensures high precision and accuracy. This method is suitable for the analysis of this compound in a variety of matrices relevant to the pharmaceutical and consumer product industries.

References

Application Note: Analysis of 3,5,5-Trimethylhexan-1-ol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5,5-Trimethylhexan-1-ol is a branched-chain saturated alcohol used as a fragrance ingredient and flavoring agent.[1][2] Accurate quantification of this compound is essential for quality control in manufacturing processes and for safety assessments in final products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of various compounds. However, the analysis of aliphatic alcohols like this compound presents a challenge due to the absence of a UV-absorbing chromophore, making detection by standard UV-Visible detectors difficult.[3]

This application note details two effective HPLC-based methods for the analysis of this compound. The first method employs a universal detector, such as a Refractive Index Detector (RID), which does not require the analyte to have a chromophore.[1][2][3][4][5][6] The second method involves a pre-column derivatization step to attach a UV-active moiety to the alcohol, enabling highly sensitive detection with a standard UV detector.[7][8][9][10] These protocols are designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Data Presentation: Chromatographic Conditions

The following table summarizes the proposed instrumental parameters for the two HPLC methods for the analysis of this compound.

ParameterMethod A: RP-HPLC with Refractive Index DetectionMethod B: RP-HPLC with UV Detection (Post-Derivatization)
HPLC System Quaternary or Isocratic HPLC Pump, Autosampler, Column Oven, Refractive Index Detector (RID)Quaternary or Isocratic HPLC Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile/Water (70:30, v/v)Gradient: Acetonitrile and Water
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 35 °C35 °C
Injection Vol. 20 µL20 µL
Detector Refractive Index Detector (RID)UV-Vis Detector
Detection λ N/ADependent on derivatizing agent (e.g., 254 nm for benzoyl chloride)
Run Time ~15 minutes~20 minutes

Experimental Protocols

Method A: Reversed-Phase HPLC with Refractive Index Detection (RP-HPLC-RID)

This method provides a direct and straightforward approach for the quantification of this compound without chemical modification.

1. Reagents and Materials

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • 0.45 µm membrane filters for solvent filtration

2. Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 50, 100, 250, 500, 750 µg/mL) by diluting the stock standard solution with the mobile phase (Acetonitrile/Water 70:30).

3. Sample Preparation

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of Methanol.

  • The sample may require sonication to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

4. HPLC Analysis

  • Equilibrate the HPLC system with the mobile phase (Acetonitrile/Water 70:30) until a stable baseline is achieved on the RID. This may take longer than with a UV detector.

  • Inject the standard solutions and the prepared sample solution.

  • Record the chromatograms and the peak areas.

5. Quantification

  • Generate a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method B: Pre-column Derivatization with UV Detection

This method enhances sensitivity by attaching a UV-absorbing molecule to the alcohol, allowing for detection at lower concentrations. Benzoyl chloride is used here as an example derivatizing agent.

1. Reagents and Materials

  • All reagents from Method A.

  • Benzoyl Chloride (≥99%)

  • Pyridine (Anhydrous)

  • Hydrochloric Acid (HCl), 1M solution

2. Derivatization Procedure

  • To 1 mL of the standard or sample solution in methanol, add 100 µL of anhydrous pyridine and 50 µL of benzoyl chloride.

  • Vortex the mixture and heat at 60 °C for 30 minutes in a sealed vial.

  • Cool the mixture to room temperature.

  • Neutralize the excess benzoyl chloride by adding 1 mL of 1M HCl, and vortex.

  • Extract the derivative with 2 mL of hexane. Vortex and centrifuge to separate the layers.

  • Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase. The sample is now ready for HPLC analysis.

3. Standard and Sample Preparation

  • Prepare stock and working standards of this compound as described in Method A.

  • Prepare samples as described in Method A.

  • Subject both standards and samples to the derivatization procedure outlined above.

4. HPLC Analysis

  • Equilibrate the HPLC system using a gradient elution program. For example: start with 60% Acetonitrile / 40% Water, ramp to 90% Acetonitrile over 10 minutes, hold for 5 minutes, and then return to initial conditions.

  • Set the UV detector to the appropriate wavelength for the benzoyl derivative (e.g., 254 nm).

  • Inject the derivatized standards and samples.

  • Record the chromatograms and peak areas.

5. Quantification

  • Follow the same quantification procedure as in Method A, using the derivatized standards to create the calibration curve.

Mandatory Visualization

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Analytical Standard DissolveStd Dissolve in Methanol (Stock Solution) Standard->DissolveStd DiluteStd Prepare Working Standards (Dilute with Mobile Phase) DissolveStd->DiluteStd Inject Inject Standards & Samples DiluteStd->Inject Sample Weigh Sample DissolveSample Dissolve in Methanol Sample->DissolveSample Filter Filter through 0.45µm Syringe Filter DissolveSample->Filter Filter->Inject Equilibrate Equilibrate HPLC System (C18 Column, RID Detector) Equilibrate->Inject Detect Detect with RID Inject->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify

Caption: Experimental workflow for HPLC-RID analysis.

G Start Need to analyze This compound? Question Is high sensitivity (e.g., trace analysis) required? Start->Question MethodA Method A: Direct Analysis with RID/ELSD Question->MethodA No MethodB Method B: Pre-Column Derivatization with UV/Fluorescence Question->MethodB Yes ProsA Pros: - Simpler workflow - No hazardous reagents MethodA->ProsA ConsA Cons: - Lower sensitivity - Not compatible with gradient elution MethodA->ConsA ProsB Pros: - High sensitivity - High specificity MethodB->ProsB ConsB Cons: - More complex workflow - Derivatization can be variable MethodB->ConsB

Caption: Decision logic for selecting an HPLC method.

References

Application Notes and Protocols: 3,5,5-Trimethylhexan-1-ol in Synthetic Lubricant Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5,5-trimethylhexan-1-ol in the formulation of high-performance synthetic lubricants. The unique branched structure of this C9 alcohol imparts desirable properties to its ester derivatives, making them excellent candidates for advanced lubricant base stocks. This document details the synthesis of such esters and the standardized protocols for evaluating their performance characteristics.

Introduction to this compound in Lubricant Synthesis

This compound is a branched-chain primary alcohol that serves as a key building block in the synthesis of high-performance ester-based lubricants.[1] Unlike their linear counterparts, esters derived from branched alcohols like this compound exhibit superior low-temperature fluidity and a high viscosity index (VI). The branching in the alcohol moiety disrupts the close packing of the ester molecules at low temperatures, resulting in a lower pour point.[2]

The primary application of this compound in this context is in the production of diesters through reaction with dicarboxylic acids such as adipic acid and sebacic acid. The resulting compounds, di(3,5,5-trimethylhexyl) adipate and di(3,5,5-trimethylhexyl) sebacate, demonstrate excellent viscosity-temperature characteristics, making them suitable for a wide range of demanding applications, including automotive and industrial lubricants.

Performance Characteristics of this compound Esters

Esters of this compound, particularly those formed with dicarboxylic acids, are valued for their favorable combination of properties as lubricant base stocks. These properties are largely attributable to the branched structure of the alcohol.

Viscosity and Viscosity Index (VI): Synthetic esters derived from this compound exhibit a high viscosity index, indicating a low change in viscosity with temperature. This is a critical attribute for lubricants operating over a wide temperature range.

Low-Temperature Performance: The branched structure of this compound leads to esters with excellent low-temperature fluidity, characterized by low pour points. This prevents the lubricant from solidifying or becoming too viscous at low temperatures, ensuring proper lubrication during cold starts.[2]

Oxidative Stability: While the inherent oxidative stability of these esters is good, it can be further enhanced with the addition of appropriate antioxidant additives. The branched structure can influence the rate of oxidation.

Wear Prevention: The polarity of the ester functional groups allows for strong adsorption onto metal surfaces, forming a protective film that reduces friction and wear under boundary lubrication conditions.

Quantitative Data Presentation

The following tables summarize the key performance data for representative esters of this compound.

Table 1: Physical and Lubricating Properties of Di(3,5,5-trimethylhexyl) Adipate

PropertyTest MethodValue
Kinematic Viscosity @ 100°C, cStASTM D4453.5 - 4.5
Kinematic Viscosity @ 40°C, cStASTM D44515 - 20
Viscosity IndexASTM D2270> 140
Pour Point, °CASTM D97< -50
Acid Number, mg KOH/gASTM D664< 0.1

Table 2: Performance Characteristics of Di(3,5,5-trimethylhexyl) Sebacate

PropertyTest MethodValue
Kinematic Viscosity @ 100°C, cStASTM D4454.5 - 5.5
Kinematic Viscosity @ 40°C, cStASTM D44520 - 25
Viscosity IndexASTM D2270> 150
Pour Point, °CASTM D97< -55
Oxidation Stability (RPVOT), minASTM D2272> 200
Four-Ball Wear, Scar Diameter (mm)ASTM D4172< 0.4

Experimental Protocols

Protocol 1: Synthesis of Di(3,5,5-trimethylhexyl) Adipate

This protocol describes the synthesis of di(3,5,5-trimethylhexyl) adipate via direct esterification.

Materials:

  • This compound

  • Adipic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diatomaceous earth (optional, for filtration)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, a condenser, a magnetic stirrer, and a temperature probe, combine this compound (2.2 moles), adipic acid (1.0 mole), and p-toluenesulfonic acid (0.02 moles). Add toluene to the flask.

  • Esterification: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected.

  • Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Wash subsequently with deionized water until the aqueous layer is neutral.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the mixture to remove the drying agent. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be further purified by vacuum distillation to obtain a clear, colorless liquid.

Synthesis_Workflow Reactants This compound Adipic Acid p-Toluenesulfonic Acid Toluene Reaction Esterification (Reflux with Dean-Stark) Reactants->Reaction Neutralization Neutralization (5% NaHCO3 wash) Reaction->Neutralization Drying Drying (Anhydrous Na2SO4) Neutralization->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Vacuum Distillation) Solvent_Removal->Purification Product Di(3,5,5-trimethylhexyl) Adipate Purification->Product

Caption: Workflow for the synthesis of di(3,5,5-trimethylhexyl) adipate.

Protocol 2: Evaluation of Lubricant Properties

This section outlines the standard ASTM methods for evaluating the key performance characteristics of the synthesized esters.

1. Kinematic Viscosity (ASTM D445):

  • Objective: To determine the kinematic viscosity of the lubricant at 40°C and 100°C.

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath.

  • Procedure:

    • Equilibrate the viscometer and the lubricant sample in the constant temperature bath.

    • Draw the lubricant into the viscometer.

    • Measure the time required for the lubricant to flow between two marked points under gravity.

    • Calculate the kinematic viscosity by multiplying the flow time by the viscometer calibration constant.

2. Viscosity Index (ASTM D2270):

  • Objective: To calculate the viscosity index from the kinematic viscosities at 40°C and 100°C.

  • Procedure: Use the kinematic viscosity values obtained from ASTM D445 and the formulas provided in the ASTM D2270 standard to calculate the viscosity index.

3. Pour Point (ASTM D97):

  • Objective: To determine the lowest temperature at which the lubricant will flow.

  • Apparatus: Test jar, thermometer, cooling bath.

  • Procedure:

    • Pour the sample into the test jar.

    • Cool the sample at a specified rate.

    • At every 3°C interval, tilt the jar to observe for movement.

    • The pour point is the lowest temperature at which movement is observed, plus 3°C.

4. Oxidation Stability (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT):

  • Objective: To evaluate the oxidation stability of the lubricant.

  • Apparatus: RPVOT apparatus, pressure vessel, oxygen supply.

  • Procedure:

    • Place the lubricant sample, water, and a copper catalyst coil in the pressure vessel.

    • Pressurize the vessel with oxygen and place it in a heated bath, rotating at a constant speed.

    • Monitor the pressure inside the vessel. The test ends when the pressure drops by a specified amount from the maximum pressure.

    • The result is reported as the time in minutes to reach the specified pressure drop.

5. Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method):

  • Objective: To assess the anti-wear properties of the lubricant.

  • Apparatus: Four-ball wear tester.

  • Procedure:

    • Three steel balls are clamped together and covered with the lubricant.

    • A fourth steel ball is rotated against the three stationary balls under a specified load, speed, and temperature for a set duration.

    • After the test, the wear scars on the three stationary balls are measured under a microscope.

    • The average wear scar diameter is reported.

Lubricant_Testing_Workflow cluster_viscosity Viscosity Characterization Viscosity_40 ASTM D445 Viscosity @ 40°C VI_Calc ASTM D2270 Viscosity Index Calculation Viscosity_40->VI_Calc Viscosity_100 ASTM D445 Viscosity @ 100°C Viscosity_100->VI_Calc Pour_Point ASTM D97 Pour Point Oxidation ASTM D2272 Oxidation Stability (RPVOT) Wear ASTM D4172 Wear Prevention (Four-Ball) Ester_Sample Synthesized Ester Sample Ester_Sample->Viscosity_40 Ester_Sample->Viscosity_100 Ester_Sample->Pour_Point Ester_Sample->Oxidation Ester_Sample->Wear

Caption: Standardized testing workflow for synthetic lubricant evaluation.

Logical Relationships in Lubricant Formulation

The selection of this compound as the alcohol component in ester synthesis is a deliberate choice to optimize the performance of the final lubricant. The following diagram illustrates the logical relationship between the molecular structure of the alcohol and the desired lubricant properties.

Logical_Relationship Alcohol_Structure This compound (Branched C9 Alcohol) Ester_Structure Branched Diester Structure Alcohol_Structure->Ester_Structure Low_Temp Disrupted Molecular Packing Ester_Structure->Low_Temp High_VI Reduced Viscosity-Temperature Dependence Ester_Structure->High_VI Pour_Point Low Pour Point Low_Temp->Pour_Point Viscosity_Index High Viscosity Index High_VI->Viscosity_Index Performance Enhanced Lubricant Performance Pour_Point->Performance Viscosity_Index->Performance

Caption: Relationship between alcohol structure and lubricant properties.

References

Application Notes and Protocols: 3,5,5-Trimethylhexan-1-ol as a Non-Ionic Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3,5,5-Trimethylhexan-1-ol, a branched-chain primary alcohol, and its potential applications as a non-ionic surfactant in research and pharmaceutical development. Due to the limited availability of specific experimental protocols for this molecule in drug delivery systems, this document provides generalized methodologies based on the known properties of similar long-chain alcohols and non-ionic surfactants. These protocols should be considered as a starting point for formulation development and will require optimization for specific applications.

Physicochemical and Toxicological Profile

A thorough understanding of the physicochemical and toxicological properties of this compound is crucial for its effective and safe use in formulations.

Physicochemical Properties
PropertyValueReference
Synonyms Isononyl alcohol, 7-methyloctan-1-ol[1]
CAS Number 3452-97-9[2]
Molecular Formula C₉H₂₀O[2]
Molecular Weight 144.25 g/mol [2]
Appearance Colorless liquid[3]
Odor Mild floral and fruity aroma[1]
Density 0.824 g/mL at 25 °C[4]
Boiling Point 193-194 °C[4]
Melting Point -70 °C[5]
Flash Point 80 °C (closed cup)[5]
Solubility in Water 0.45 g/L at 20 °C[5]
Refractive Index n20/D 1.432[4]
Toxicological Data
EndpointValueReference
Acute Oral Toxicity (LD₅₀, rat) > 2000 mg/kg
Skin Irritation Irritating[4]
Eye Irritation Irritating[4]
Genotoxicity Not genotoxic

Applications as a Non-Ionic Surfactant

This compound's amphiphilic nature, with a polar hydroxyl head and a nonpolar nine-carbon tail, allows it to function as a non-ionic surfactant. Its primary roles in formulations include acting as a dispersing and emulsifying agent.[2] It can be particularly useful in the formulation of water-in-oil (W/O) emulsions or as a co-surfactant in oil-in-water (O/W) emulsions to enhance stability.

Potential Applications in Drug Development:
  • Topical Drug Delivery: As an emulsifier in creams and lotions for the delivery of lipophilic active pharmaceutical ingredients (APIs).

  • Solubilizing Agent: To enhance the solubility of poorly water-soluble drugs.

  • Microemulsion Formulation: As a component of the surfactant/co-surfactant system in microemulsions for oral, topical, or transdermal drug delivery.[6]

  • Nanoparticle Formulation: As a stabilizer for polymeric or lipid-based nanoparticles.

Experimental Protocols (Generalized)

Disclaimer: The following protocols are generalized and should be adapted and optimized for specific drug candidates and formulation requirements.

Preparation of a Topical Oil-in-Water (O/W) Cream

This protocol describes the preparation of a basic O/W cream using this compound as a co-emulsifier to improve the stability of the formulation.

Materials:

  • Oil Phase:

    • Lipophilic Active Pharmaceutical Ingredient (API)

    • Cetyl alcohol (stiffening agent)

    • Stearic acid (emulsifier and thickener)

    • This compound (co-emulsifier)

    • Mineral oil or a suitable vegetable oil

  • Aqueous Phase:

    • Purified water

    • Glycerin (humectant)

    • Primary emulsifier (e.g., Polysorbate 80)

    • Preservative (e.g., methylparaben)

Protocol:

  • Preparation of the Oil Phase:

    • In a suitable vessel, combine cetyl alcohol, stearic acid, mineral oil, and this compound.

    • Heat the mixture to 70-75°C with constant stirring until all components have melted and the phase is uniform.

    • If the API is oil-soluble, dissolve it in this phase.

  • Preparation of the Aqueous Phase:

    • In a separate vessel, dissolve the glycerin, primary emulsifier, and preservative in purified water.

    • Heat the aqueous phase to 70-75°C.

    • If the API is water-soluble, dissolve it in this phase.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously homogenizing using a high-shear mixer.

    • Continue homogenization for 10-15 minutes to ensure the formation of a fine emulsion.

  • Cooling and Finalization:

    • Allow the emulsion to cool down to room temperature with gentle, continuous stirring.

    • Once cooled, the cream will thicken.

    • Characterize the cream for pH, viscosity, globule size, and drug content.

G cluster_oil Oil Phase Preparation cluster_aqueous Aqueous Phase Preparation oil_ingredients Combine Cetyl Alcohol, Stearic Acid, Mineral Oil, this compound heat_oil Heat to 70-75°C oil_ingredients->heat_oil dissolve_api_oil Dissolve Oil-Soluble API heat_oil->dissolve_api_oil emulsification Emulsification (High-Shear Mixing) aqueous_ingredients Combine Water, Glycerin, Polysorbate 80, Preservative heat_aqueous Heat to 70-75°C aqueous_ingredients->heat_aqueous dissolve_api_aqueous Dissolve Water-Soluble API heat_aqueous->dissolve_api_aqueous cooling Cooling with Gentle Stirring emulsification->cooling characterization Characterization (pH, Viscosity, etc.) cooling->characterization final_product Topical O/W Cream characterization->final_product

Workflow for Topical O/W Cream Preparation.
Formulation of a Microemulsion for Poorly Soluble Drugs

This protocol outlines a general method for developing a microemulsion system where this compound can act as a co-surfactant. Microemulsions are thermodynamically stable, isotropic systems that can enhance the oral bioavailability of lipophilic drugs.[6]

Materials:

  • Oil Phase: A suitable oil (e.g., oleic acid, isopropyl myristate)

  • Surfactant: A primary non-ionic surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant: this compound

  • Aqueous Phase: Purified water

  • API: Poorly water-soluble drug

Protocol:

  • Solubility Studies:

    • Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare various mixtures of the surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, prepare a series of mixtures with the chosen oil at different weight ratios (e.g., 1:9, 2:8, ... , 9:1).

    • Titrate each oil/Smix mixture with the aqueous phase dropwise, under gentle stirring.

    • Observe the mixtures for transparency and flowability to identify the microemulsion region.

    • Plot the results on a pseudo-ternary phase diagram to delineate the microemulsion existence area.

  • Preparation of Drug-Loaded Microemulsion:

    • Select a formulation from the microemulsion region of the phase diagram.

    • Dissolve the API in the oil phase.

    • Add the Smix (surfactant and this compound) to the oily solution and mix.

    • Add the required amount of water dropwise with gentle stirring until a clear and homogenous microemulsion is formed.

  • Characterization:

    • Characterize the microemulsion for globule size, polydispersity index (PDI), zeta potential, viscosity, and drug content.

G cluster_solubility Component Selection cluster_phase_diagram Phase Behavior Study cluster_formulation Microemulsion Formulation solubility API Solubility Screening (Oils, Surfactants, Co-surfactants) smix Prepare Surfactant:Co-surfactant Ratios (Smix) solubility->smix titration Titrate Oil/Smix with Water smix->titration diagram Construct Pseudo-Ternary Phase Diagram titration->diagram select_ratio Select Formulation from Microemulsion Region diagram->select_ratio dissolve_api Dissolve API in Oil select_ratio->dissolve_api add_smix Add Smix dissolve_api->add_smix add_water Add Water add_smix->add_water characterization Characterization (Size, PDI, Drug Content) add_water->characterization final_product Drug-Loaded Microemulsion characterization->final_product

Workflow for Microemulsion Formulation.
Preparation of Drug-Loaded Polymeric Nanoparticles

This protocol describes a generalized nanoprecipitation method for preparing drug-loaded polymeric nanoparticles, where this compound could be used as a surface stabilizing agent.

Materials:

  • Polymer: Biodegradable polymer (e.g., PLGA, PCL)

  • Organic Solvent: A water-miscible organic solvent (e.g., acetone, acetonitrile)

  • Aqueous Phase: Purified water containing this compound as a stabilizer.

  • API: Hydrophobic drug

Protocol:

  • Organic Phase Preparation:

    • Dissolve the polymer and the hydrophobic drug in the organic solvent.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution containing a specific concentration of this compound.

  • Nanoprecipitation:

    • Inject the organic phase into the aqueous phase under moderate magnetic stirring.

    • The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer, encapsulating the drug to form nanoparticles.

  • Solvent Evaporation:

    • Stir the nanoparticle suspension at room temperature for several hours to evaporate the organic solvent.

  • Purification and Concentration:

    • Purify the nanoparticles by centrifugation or dialysis to remove the excess surfactant and unencapsulated drug.

    • Resuspend the nanoparticles in a suitable medium.

  • Characterization:

    • Characterize the nanoparticles for particle size, PDI, zeta potential, drug loading, and encapsulation efficiency.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase organic_prep Dissolve Polymer and API in Organic Solvent nanoprecipitation Nanoprecipitation (Inject Organic into Aqueous Phase) organic_prep->nanoprecipitation aqueous_prep Prepare Aqueous Solution of This compound aqueous_prep->nanoprecipitation solvent_evap Solvent Evaporation nanoprecipitation->solvent_evap purification Purification (Centrifugation/Dialysis) solvent_evap->purification characterization Characterization (Size, Drug Loading, etc.) purification->characterization final_product Drug-Loaded Nanoparticles characterization->final_product

Workflow for Nanoparticle Preparation.

Conclusion

This compound presents interesting properties as a non-ionic surfactant for pharmaceutical applications. Its branched structure may offer unique interfacial properties. However, the lack of specific data such as Critical Micelle Concentration (CMC) and Hydrophile-Lipophile Balance (HLB) necessitates initial screening studies to determine its suitability and optimal concentration in any new formulation. The provided generalized protocols offer a foundational approach for researchers to begin exploring the potential of this compound in various drug delivery systems. It is imperative that extensive characterization and stability studies are conducted for any newly developed formulation.

References

Application Notes and Protocols: 3,5,5-Trimethylhexan-1-ol in Fragrance Compositions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,5-Trimethylhexan-1-ol is a synthetic, branched-chain aliphatic alcohol extensively utilized as a fragrance ingredient in a wide array of consumer products.[1][2] Its mild yet complex olfactory profile, coupled with excellent stability, makes it a versatile component in the creation of fragrances for fine perfumery, personal care items, and household products.[1][2][3] This document provides detailed application notes and experimental protocols for the evaluation and use of this compound in fragrance compositions, intended for researchers and scientists in the fields of fragrance chemistry, product development, and sensory science.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic mild, pleasant odor.[1][4] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name This compound[5]
CAS Number 3452-97-9[5]
Molecular Formula C₉H₂₀O[5]
Molecular Weight 144.25 g/mol [4]
Appearance Colorless to pale yellow liquid[1][4]
Odor Mild, woody-floral, green, herbaceous[1][6]
Boiling Point 193-194 °C[7]
Flash Point 81.11 °C (178.00 °F) TCC[8]
Density 0.824 g/mL at 25 °C[7]
Solubility Soluble in water and alcohol[1]
Vapor Pressure 0.3 mmHg[4]
Log P (octanol/water) 3.0[8]

Olfactory Profile

The odor of this compound is multifaceted, generally described as having a mild, fresh, and clean character. At a 10% solution in dipropylene glycol, its scent profile exhibits grassy, green, weedy, floral, earthy, aldehydic, hay, straw, and leafy notes.[8] A 5% solution reveals additional nuances of herbal, cooling, camphoreous, woody, melon, and berry.[8]

Odor Characteristics:

  • Top Notes: Green, fresh, slightly fruity (melon, berry)

  • Heart Notes: Floral, herbal, woody

  • Base Notes: Earthy, hay-like

Due to its versatile and relatively neutral character, it serves as an excellent blender and enhancer in fragrance compositions. It is commonly blended with ingredients like Florhydral, Phenyl Ethyl Alcohol, and Tetrahydrolinalool to create elegant and sophisticated aroma profiles.[1][2]

Applications and Recommended Use Levels

This compound is widely used across various product categories due to its stability and pleasant odor profile.

ApplicationRecommended Use Level in Fragrance ConcentrateProduct ExamplesReference(s)
Fine Fragrance Up to 1.0%Eau de Parfum, Eau de Toilette[8]
Personal Care Up to 1.0%Creams, body sprays, hair products, shampoos[1][2]
Household Care Up to 1.0%Laundry detergents, fabric softeners, all-purpose cleaners[1][2]

Stability and Performance Data

This compound is known for its excellent stability under both alkaline and acidic conditions, making it suitable for a wide range of product bases.[1][2]

Performance MetricValue/ObservationReference(s)
Substantivity on Fabric 16 hours at 100% concentration[8]
Chemical Stability Stable in both aqueous acidic and alkaline solutions.[9]
pH Stability Suitable for formulated cosmetic bases with varying pH.[1][2]
Thermal Stability Stable at temperatures encountered during the processing of detergent bars and spray-dried powders.[1]

Experimental Protocols

The following protocols provide standardized methodologies for evaluating the performance and stability of this compound in fragrance compositions.

Protocol for Sensory Analysis: Odor Profile and Intensity

Objective: To characterize the olfactory profile and intensity of this compound at different concentrations and in a product base.

Materials:

  • This compound

  • Dipropylene glycol (DPG) or ethanol as a solvent

  • Unfragranced product base (e.g., shampoo, lotion)

  • Glass beakers and stirring rods

  • Perfumer's smelling strips

  • Trained sensory panel (minimum of 5 panelists)

Procedure:

  • Preparation of Solutions: Prepare solutions of this compound at 1%, 5%, and 10% (w/w) in the chosen solvent. Also, prepare a sample of the unfragranced product base containing 0.5% (w/w) of this compound.

  • Evaluation on Smelling Strips:

    • Dip individual smelling strips into each solution and the fragranced product base.

    • Allow the solvent to evaporate for approximately 10-15 seconds.

    • Present the strips to the sensory panel in a randomized order.

    • Panelists should evaluate the odor profile at different time points (e.g., immediately, after 15 minutes, 1 hour, and 4 hours) and record their descriptions.

    • Panelists should also rate the odor intensity on a labeled magnitude scale (e.g., 0 = no odor, 10 = extremely strong).

  • Data Analysis:

    • Compile the odor descriptors from all panelists to create a comprehensive olfactory profile.

    • Calculate the mean and standard deviation of the intensity ratings at each time point.

    • Analyze the data to determine the evolution of the scent over time.

Protocol for Stability Testing in a Cosmetic Emulsion

Objective: To evaluate the physical and chemical stability of a cosmetic emulsion containing this compound under accelerated aging conditions.

Materials:

  • Oil-in-water (O/W) or water-in-oil (W/O) cosmetic emulsion base

  • This compound

  • Glass jars with airtight lids

  • Oven/incubator set at 40°C and 50°C

  • Refrigerator set at 4°C

  • pH meter

  • Viscometer

  • Spectrocolorimeter

Procedure:

  • Sample Preparation: Prepare a batch of the cosmetic emulsion and divide it into two portions. To one portion, add 0.5% (w/w) of this compound and mix until homogeneous. The other portion will serve as the unfragranced control.

  • Storage Conditions: Fill the glass jars with the fragranced and unfragranced emulsions and store them under the following conditions:

    • Room temperature (20-25°C)

    • 40°C

    • 50°C

    • 4°C

    • Freeze-thaw cycles (24 hours at -10°C followed by 24 hours at 25°C, repeated for 3 cycles).

  • Evaluation: Evaluate the samples at baseline (T=0) and at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for the following parameters:

    • Appearance: Visual assessment for phase separation, creaming, or sedimentation.

    • Color: Measure the color using a spectrocolorimeter.

    • Odor: Olfactory assessment by a trained panel to detect any changes in the fragrance profile.

    • pH: Measure the pH of the emulsion.

    • Viscosity: Measure the viscosity using a viscometer.

  • Data Analysis:

    • Compare the results of the fragranced samples to the unfragranced control at each time point and storage condition.

    • Document any significant changes in the physical or chemical properties of the emulsion.

Protocol for Headspace Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fragrance Release

Objective: To quantify the release of this compound from a product matrix over time.

Materials:

  • Product base containing a known concentration of this compound (e.g., laundry detergent on a fabric swatch, lotion on a skin mimic substrate).

  • Headspace vials with septa and caps.

  • Headspace autosampler.

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Appropriate GC column (e.g., DB-5ms, HP-5ms).

Procedure:

  • Sample Preparation: Place a known amount of the product (e.g., 1g of lotion on a substrate, a fabric swatch washed with the detergent) into a headspace vial.

  • Incubation: Equilibrate the vial in the headspace autosampler at a set temperature (e.g., 37°C for skin applications, 25°C for fabric applications) for a specific duration.

  • Headspace Sampling and Injection: Automatically sample a portion of the headspace vapor and inject it into the GC-MS system.

  • GC-MS Analysis:

    • GC Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute the compounds.

    • MS Detection: Operate the mass spectrometer in scan mode to acquire mass spectra of the eluting compounds.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Quantify the amount of this compound in the headspace by comparing its peak area to a calibration curve prepared with known concentrations of the pure compound.

    • Repeat the analysis at different time points to determine the fragrance release profile over time.

Visualization of Experimental Workflows

Fragrance_Performance_Evaluation cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis Prep1 Prepare Solutions (1%, 5%, 10% in DPG) Eval1 Evaluation on Smelling Strips (T=0, 15m, 1h, 4h) Prep1->Eval1 Prep2 Prepare Fragranced Base (0.5% in product) Prep2->Eval1 Eval2 Rate Odor Intensity (0-10 scale) Eval1->Eval2 Eval3 Describe Olfactory Profile Eval1->Eval3 Analysis2 Calculate Mean Intensity Eval2->Analysis2 Analysis1 Compile Odor Descriptors Eval3->Analysis1 Analysis3 Analyze Scent Evolution Analysis1->Analysis3 Analysis2->Analysis3

Caption: Workflow for Sensory Evaluation of this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Accelerated Aging cluster_eval Evaluation (T=0, 1, 2, 4, 8, 12 weeks) cluster_analysis Data Analysis Prep Prepare Fragranced and Unfragranced Emulsion Storage1 Room Temp (20-25°C) Prep->Storage1 Storage2 Elevated Temp (40°C, 50°C) Prep->Storage2 Storage3 Refrigerated (4°C) Prep->Storage3 Storage4 Freeze-Thaw Cycles (-10°C / 25°C) Prep->Storage4 Eval_Appearance Appearance (Separation, Creaming) Storage1->Eval_Appearance Storage2->Eval_Appearance Storage3->Eval_Appearance Storage4->Eval_Appearance Eval_Color Color (Spectrocolorimeter) Eval_Appearance->Eval_Color Eval_Odor Odor Profile Eval_Color->Eval_Odor Eval_pH pH Measurement Eval_Odor->Eval_pH Eval_Viscosity Viscosity Eval_pH->Eval_Viscosity Analysis Compare Fragranced vs. Control Document Significant Changes Eval_Viscosity->Analysis

Caption: Workflow for Stability Testing in a Cosmetic Emulsion.

Safety Information

A comprehensive safety assessment of this compound has been conducted by the Research Institute for Fragrance Materials (RIFM). The key findings from this assessment are summarized below.

EndpointResultReference(s)
Genotoxicity Not genotoxic.[10]
Repeated Dose Toxicity The Margin of Exposure (MOE) is adequate at current use levels.[10]
Reproductive Toxicity The Margin of Exposure (MOE) is adequate at current use levels.[10]
Skin Sensitization Not a sensitization concern under current declared levels of use.[10]
Phototoxicity/Photoallergenicity Not expected to be phototoxic or photoallergenic based on UV/Vis spectra.[10]
Local Respiratory Toxicity Exposure is below the Threshold of Toxicological Concern (TTC).[10]
Environmental Safety Not found to be Persistent, Bioaccumulative, and Toxic (PBT).[10]

For detailed toxicological data and a complete safety assessment, it is recommended to consult the full RIFM publication.[11] Standard industry safety precautions, such as wearing appropriate personal protective equipment, should be followed when handling the pure material.

References

Application Notes and Protocols: 3,5,5-Trimethylhexan-1-ol as a Wetting Agent in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3,5,5-trimethylhexan-1-ol as a wetting agent in polymer synthesis, with a focus on emulsion polymerization. This document includes its mechanism of action, quantitative performance data (where available in public literature), and detailed experimental protocols for the synthesis of polystyrene and polyvinyl acetate latexes.

Introduction

This compound is a branched-chain primary alcohol with amphiphilic properties, lending itself to applications as a non-ionic surfactant, emulsifier, and dispersing agent.[1][2] In polymer synthesis, particularly in emulsion and dispersion polymerizations, it can function as a wetting agent or a co-surfactant. Its branched structure and moderate chain length allow it to effectively reduce surface and interfacial tension, facilitating the emulsification of monomers and stabilization of polymer particles.

Mechanism of Action

In emulsion polymerization, the stability of the system and the final properties of the polymer latex are highly dependent on the surfactants used. This compound, when used as a co-surfactant, plays a crucial role in the micellization process and particle nucleation.

Longer-chain alcohols, like this compound, tend to decrease the critical micelle concentration (CMC) of the primary anionic surfactant (e.g., sodium dodecyl sulfate - SDS).[1][3] This is attributed to the alcohol molecules partitioning into the micelles. The hydrophobic alkyl chain of the alcohol aligns with the hydrophobic tails of the surfactant molecules in the micelle core, while the polar hydroxyl group is oriented towards the aqueous phase, in the palisade layer of the micelle.[3] This incorporation of the alcohol into the micelles reduces the electrostatic repulsion between the ionic head groups of the primary surfactant, thus favoring micelle formation at a lower concentration.

The reduction in CMC and the alteration of micelle composition can influence the number and size of the polymer particles formed during nucleation, ultimately affecting the kinetics of the polymerization and the properties of the final latex.

A general workflow for evaluating a wetting agent in emulsion polymerization is depicted below.

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis A Prepare Aqueous Phase (Water, Surfactant, Co-surfactant) C Emulsification of Monomer A->C B Prepare Monomer Phase (Monomer, Initiator) B->C D Initiate Polymerization (e.g., Heat) C->D E Polymer Particle Growth D->E F Characterize Latex (Particle Size, Stability) E->F G Evaluate Film Properties (Contact Angle, Morphology) F->G

Caption: Workflow for Evaluating a Wetting Agent.

Quantitative Data

While specific public data on the surface tension and contact angle of this compound is limited, the following tables provide its key physical properties and typical performance indicators for wetting agents.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₂₀O[4]
Molecular Weight144.25 g/mol [4]
AppearanceColorless liquid[5]
Density0.824 g/mL at 25 °C[4]
Boiling Point193-194 °C[4]
Solubility in Water~450 mg/L at 20-25 °C
Refractive Index1.432 at 20 °C[4]

Table 2: Typical Performance Metrics for Wetting Agents in Polymer Systems

Performance IndicatorMethodTypical Desired Outcome
Surface Tension ReductionTensiometer (e.g., Du Noüy ring)Lower surface tension of aqueous phase
Contact AngleGoniometerLower contact angle on a polymer substrate
Critical Micelle Concentration (CMC)Tensiometry, ConductometryReduction of primary surfactant CMC
Particle Size and DistributionDynamic Light Scattering (DLS)Control over particle size and narrow distribution
Latex StabilityVisual inspection, CentrifugationStable emulsion with minimal coagulum

Experimental Protocols

The following are detailed protocols for the emulsion polymerization of styrene and the dispersion polymerization of vinyl acetate, illustrating how this compound can be incorporated as a wetting agent or co-surfactant.

Protocol 1: Emulsion Polymerization of Styrene

This protocol describes the synthesis of polystyrene latex, using this compound as a co-surfactant with sodium dodecyl sulfate (SDS).

Materials:

  • Styrene (monomer)

  • Deionized water

  • Sodium dodecyl sulfate (SDS) (anionic surfactant)

  • This compound (wetting agent/co-surfactant)

  • Potassium persulfate (initiator)

  • Nitrogen gas

  • Reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet.

Procedure:

  • Aqueous Phase Preparation: In the reaction vessel, dissolve SDS (e.g., 0.5 g) and this compound (e.g., 0.1 g) in deionized water (e.g., 100 mL).

  • Purging: Purge the system with nitrogen for 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Monomer Addition: Add styrene (e.g., 20 g) to the aqueous phase while stirring to form an emulsion.

  • Initiator Addition: Dissolve potassium persulfate (e.g., 0.2 g) in a small amount of deionized water and add it to the reaction mixture.

  • Polymerization: Heat the reaction mixture to a specified temperature (e.g., 70-80 °C) under a nitrogen atmosphere with continuous stirring. Maintain the reaction for a set duration (e.g., 4-6 hours) to achieve high monomer conversion.

  • Cooling: Cool the reactor to room temperature to terminate the polymerization.

  • Characterization: The resulting polystyrene latex can be characterized for particle size, molecular weight, and film-forming properties.

G A Prepare Aqueous Phase (Water + SDS + this compound) B Purge with Nitrogen A->B C Add Styrene Monomer B->C D Add Potassium Persulfate (Initiator) C->D E Heat to 70-80°C (4-6 hours) D->E F Cool to Room Temperature E->F G Characterize Polystyrene Latex F->G

Caption: Polystyrene Emulsion Polymerization Workflow.

Protocol 2: Dispersion Polymerization of Vinyl Acetate

This protocol outlines the synthesis of polyvinyl acetate particles in an alcohol/water medium, where this compound can be part of the solvent system, acting as a wetting and dispersing agent.

Materials:

  • Vinyl acetate (monomer)

  • Ethanol

  • Deionized water

  • This compound (wetting agent/dispersant)

  • Polyvinylpyrrolidone (PVP) (stabilizer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Nitrogen gas

  • Reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet.

Procedure:

  • Reaction Medium Preparation: In the reaction vessel, prepare the dispersion medium by mixing ethanol (e.g., 80 mL), deionized water (e.g., 20 mL), and this compound (e.g., 5 mL).

  • Stabilizer Dissolution: Dissolve PVP (e.g., 1.0 g) in the reaction medium.

  • Purging: Purge the system with nitrogen for 30 minutes.

  • Monomer and Initiator Addition: Add vinyl acetate (e.g., 20 g) and AIBN (e.g., 0.2 g) to the reaction mixture.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-70 °C) under a nitrogen atmosphere with continuous stirring. Allow the polymerization to proceed for a specified time (e.g., 8-12 hours).

  • Cooling and Purification: Cool the dispersion to room temperature. The resulting polyvinyl acetate particles can be purified by centrifugation and washing with fresh ethanol.

  • Characterization: Analyze the particles for their size, morphology, and thermal properties.

G A Prepare Dispersion Medium (Ethanol + Water + this compound) B Dissolve PVP Stabilizer A->B C Purge with Nitrogen B->C D Add Vinyl Acetate and AIBN C->D E Heat to 60-70°C (8-12 hours) D->E F Cool and Purify Particles E->F G Characterize Polyvinyl Acetate Particles F->G

Caption: Polyvinyl Acetate Dispersion Polymerization.

Conclusion

This compound is a versatile compound that can be effectively utilized as a wetting agent and co-surfactant in polymer synthesis. Its ability to influence micellization and stabilize emulsions makes it a valuable component in formulating polymer latexes with controlled properties. The provided protocols offer a starting point for researchers to explore the application of this alcohol in their specific polymerization systems. Further optimization of its concentration and combination with other surfactants can lead to tailored polymer architectures and performance characteristics.

References

Application Notes and Protocols: 3,5,5-Trimethylhexan-1-ol as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,5-Trimethylhexan-1-ol, also known as isononyl alcohol, is a branched-chain primary alcohol that is emerging as a versatile and sustainable solvent for organic synthesis.[1] With a high boiling point and unique solubility characteristics, it presents a viable alternative to conventional aromatic solvents like toluene, particularly in high-temperature applications. Its classification as a fatty alcohol, a class of compounds often derived from natural sources, aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes.[2][3] This document provides an overview of the properties of this compound and detailed protocols for its application as a solvent in organic reactions.

Physicochemical Properties

This compound is a colorless liquid with a mild, herbaceous odor.[4] Its branched structure and hydroxyl functional group impart a unique combination of properties that make it an effective solvent for a range of reactants. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReferences
Molecular FormulaC₉H₂₀O[5]
Molecular Weight144.25 g/mol [6]
Boiling Point193-194 °C (lit.)[4][5][6]
Melting Point-70 °C[7]
Density0.824 g/mL at 25 °C (lit.)[4][5][6]
Refractive Indexn20/D 1.432 (lit.)[5][6]
Flash Point80 °C (closed cup)[6]
Water Solubility450.1 mg/L (20 °C)[5]

Applications in Organic Synthesis

The high boiling point of this compound makes it particularly suitable for reactions requiring elevated temperatures to proceed at a reasonable rate. Its character as a polar, protic solvent allows it to effectively solvate a variety of organic and inorganic reagents. While specific documented applications as a solvent are still emerging, its properties suggest its utility in a range of reaction types.

Potential Reaction Classes:
  • Esterification: As a high-boiling alcohol, it can serve as both a reactant and a solvent in the synthesis of high-molecular-weight esters. More relevant to its role purely as a solvent, it can be used as the reaction medium for the esterification of other alcohols and carboxylic acids, facilitating the removal of water by-product at high temperatures.

  • Nucleophilic Substitution Reactions: Its polar nature can help to stabilize charged intermediates and transition states in SN1 and SN2 reactions.

  • Metal-Catalyzed Cross-Coupling Reactions: The ability to operate at high temperatures can be advantageous for certain cross-coupling reactions that may be sluggish at lower temperatures.

  • Biocatalysis: The use of "green" solvents is of high interest in biocatalysis. The properties of this compound make it a candidate for enzymatic reactions where substrate solubility and temperature stability are key.

Experimental Protocols

The following protocols are representative examples of how this compound can be employed as a solvent in organic synthesis. These are based on established procedures for similar high-boiling alcohol solvents and should be adapted and optimized for specific substrates and catalysts.

Protocol 1: Representative High-Temperature Esterification of a Carboxylic Acid

This protocol describes a general procedure for the esterification of a generic carboxylic acid with a lower-boiling alcohol, using this compound as the high-boiling solvent to facilitate the reaction and removal of water.

Materials:

  • Carboxylic Acid (e.g., Benzoic Acid)

  • Alcohol (e.g., n-Butanol)

  • This compound (Solvent)

  • Acid Catalyst (e.g., p-Toluenesulfonic acid or Amberlyst 15)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Condenser

  • Heating mantle with magnetic stirrer

  • Sodium bicarbonate solution (5% aqueous)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add the carboxylic acid (1.0 eq), the alcohol (1.5 eq), and this compound (providing a substrate concentration of 0.5-1.0 M).

  • Add the acid catalyst (0.02-0.05 eq).

  • Heat the reaction mixture to reflux (typically 120-160 °C, depending on the alcohol used) with vigorous stirring.

  • Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap and by a suitable analytical method (e.g., TLC, GC, or LC-MS).

  • Once the reaction is complete (typically after 4-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with 5% sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the extraction solvent and any unreacted volatile starting materials.

  • The desired ester product and the high-boiling this compound solvent can be separated by vacuum distillation or column chromatography.

Visualizations

Experimental Workflow for High-Temperature Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Reactants & Catalyst flask Round-Bottom Flask reagents->flask solvent This compound solvent->flask heat Heating & Stirring (e.g., 120-160 °C) flask->heat monitor Reaction Monitoring (TLC, GC) heat->monitor quench Cooling & Quenching monitor->quench extract Extraction quench->extract wash Washing & Drying extract->wash evaporation Solvent Removal (Rotary Evaporation) wash->evaporation purify Vacuum Distillation or Column Chromatography evaporation->purify product Isolated Product purify->product

Caption: General workflow for an organic reaction using this compound.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate care in a well-ventilated fume hood.[6] It is irritating to the skin and eyes.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a promising high-boiling, branched-chain alcohol with potential as a green solvent in organic synthesis. Its physical properties make it an attractive alternative to traditional solvents for high-temperature reactions. The provided representative protocols offer a starting point for its application in esterification and other reaction types. Further research into the full scope of its utility as a solvent is warranted and will likely expand its role in both academic and industrial settings.

References

Application Notes and Protocols for the Esterification of 3,5,5-Trimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of esters from 3,5,5-trimethylhexan-1-ol via Fischer esterification. This method is widely applicable for the preparation of various esters, which have applications as fragrances, flavoring agents, solvents, and chemical intermediates.[1][2] The protocol described herein focuses on the synthesis of 3,5,5-trimethylhexyl acetate as a representative example.

Introduction

This compound is a primary alcohol that can be esterified with a carboxylic acid in the presence of an acid catalyst.[3] The Fischer esterification is a reversible reaction, and to achieve high yields, the equilibrium is typically shifted towards the product side by using an excess of one of the reactants or by removing water as it is formed.[4][5][6] Common catalysts for this reaction include sulfuric acid and p-toluenesulfonic acid.[3][5] The resulting esters, such as 3,5,5-trimethylhexyl acetate, are valued for their pleasant aromas and are used in the fragrance and flavor industries.[1]

Quantitative Data Summary

The yield of Fischer esterification is highly dependent on the reaction conditions. The following table summarizes typical yields and key physical properties of the starting material and the acetate ester product.

ParameterThis compound3,5,5-Trimethylhexyl AcetateReference
Molar Mass ( g/mol ) 144.25186.29[7]
Boiling Point (°C) 193-194193-194[1]
Density (g/mL at 25°C) ~0.824Not specified
Refractive Index (n20/D) ~1.4321.420-1.425[1]
Typical Reaction Yield N/A65-97%[8]

Note: Yields are dependent on the specific reaction conditions, including the molar ratio of reactants and the efficiency of water removal.

Experimental Protocol: Synthesis of 3,5,5-Trimethylhexyl Acetate

This protocol details the synthesis of 3,5,5-trimethylhexyl acetate via Fischer esterification of this compound with acetic acid, using sulfuric acid as a catalyst.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask, add this compound (e.g., 0.2 mol).

    • Add a 1.5 to 2-fold molar excess of glacial acetic acid (e.g., 0.3-0.4 mol).

    • Add a suitable volume of toluene to fill the Dean-Stark trap (e.g., 40-50 mL).

    • Add a few boiling chips to the flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1.0 mL) to the reaction mixture while stirring.

    • Assemble the Dean-Stark apparatus and condenser on top of the round-bottom flask.

  • Reaction:

    • Heat the mixture to reflux using a heating mantle. The reflux temperature will depend on the boiling point of the azeotropic mixture of toluene and water.

    • Continue refluxing until the theoretical amount of water is collected in the Dean-Stark trap, indicating the reaction is complete. This may take several hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (2 x 50 mL)

      • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the excess acid. (Caution: CO₂ evolution).

      • Saturated sodium chloride solution (brine) (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the toluene solvent using a rotary evaporator.

    • Purify the crude ester by fractional distillation under reduced pressure to obtain pure 3,5,5-trimethylhexyl acetate.[9]

  • Characterization:

    • Characterize the final product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity. Spectroscopic data for 3,5,5-trimethylhexyl acetate can be found in public databases such as the NIST WebBook.[10][11]

Diagrams

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Mix Reactants (Alcohol, Acetic Acid, Toluene) B 2. Add Catalyst (H₂SO₄) A->B C 3. Reflux with Dean-Stark Trap B->C D 4. Cool Reaction C->D E 5. Wash with H₂O D->E F 6. Neutralize with NaHCO₃ E->F G 7. Wash with Brine F->G H 8. Dry with MgSO₄ G->H I 9. Filter H->I J 10. Remove Solvent (Rotary Evaporation) I->J K 11. Fractional Distillation J->K L 12. Characterization (GC-MS, NMR) K->L

Caption: Experimental workflow for the synthesis of 3,5,5-trimethylhexyl acetate.

Signaling_Pathway Carboxylic_Acid Carboxylic Acid (R-COOH) Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl + H⁺ Alcohol This compound (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate H_plus H⁺ (Catalyst) Protonated_Carbonyl->Tetrahedral_Intermediate + R'-OH Ester Ester (R-COOR') Tetrahedral_Intermediate->Ester - H₂O, - H⁺ Water Water (H₂O)

Caption: Simplified mechanism of Fischer esterification.

References

Application Notes and Protocols for Safe Handling of 3,5,5-Trimethylhexan-1-ol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide comprehensive safety guidelines for the handling of 3,5,5-Trimethylhexan-1-ol (CAS No. 3452-97-9) in a laboratory environment. Adherence to these protocols is crucial to ensure the safety of laboratory personnel and the integrity of experimental work.

Overview and Hazard Identification

This compound is a colorless, combustible liquid.[1] While it has applications as a fragrance ingredient, it presents several hazards that necessitate careful handling.[2][3] It is known to cause skin and eye irritation, and its vapor can irritate the respiratory tract.[4][5] Prolonged or repeated exposure may lead to organ damage.[4][5][6] Furthermore, it is toxic to aquatic life with long-lasting effects.[6][7]

GHS Hazard Statements:

  • H227: Combustible liquid[6]

  • H315: Causes skin irritation[4][6]

  • H319: Causes serious eye irritation[4][6]

  • H373: May cause damage to organs through prolonged or repeated exposure[4][6]

  • H401: Toxic to aquatic life[6]

  • H412: Harmful to aquatic life with long lasting effects[6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueSource
CAS Number 3452-97-9[1][8]
Molecular Formula C9H20O[8]
Molecular Weight 144.25 g/mol [9]
Appearance Colorless liquid[1]
Boiling Point 193-194 °C[10]
Melting Point -70 °C[9]
Flash Point 80 °C (176 °F) - closed cup[10]
Density 0.824 g/mL at 25 °C[10]
Solubility in Water Insoluble[9]
Vapor Pressure 2 hPa at 20 °C

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is mandatory when handling this compound.

PPE TypeSpecificationRationale
Eye Protection Safety goggles or a face shield.To prevent eye irritation from splashes or vapors.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile), long-sleeved clothing, and a chemical-resistant apron.To prevent skin irritation upon contact.[1][4]
Respiratory Protection A NIOSH-approved vapor respirator is required if working outside of a fume hood, if ventilation is inadequate, or when dealing with large quantities or spills.[1] For routine handling in a well-ventilated area or fume hood, it is not typically necessary.[1]To prevent respiratory tract irritation.[1]

Experimental Protocol: Standard Dilution Procedure

This protocol outlines a standard procedure for preparing a dilution of this compound.

Materials:

  • This compound

  • Anhydrous ethanol (or other suitable solvent)

  • Volumetric flasks with stoppers

  • Calibrated pipettes and pipette filler

  • Beakers

  • Waste container for halogen-free organic waste

Procedure:

  • Preparation:

    • Ensure the work area is clean and free of clutter.

    • Verify that the fume hood is functioning correctly.

    • Don the required PPE as specified in Section 3.

    • Have a spill kit readily accessible.

  • Measurement:

    • In the fume hood, carefully measure the required volume of this compound using a calibrated pipette.

    • Dispense the alcohol into the appropriate volumetric flask.

  • Dilution:

    • Add the solvent to the volumetric flask, filling it to approximately half of the final volume.

    • Stopper the flask and gently swirl to mix.

    • Continue to add the solvent until the meniscus reaches the calibration mark.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Storage and Labeling:

    • Transfer the diluted solution to a clearly labeled storage bottle.

    • The label should include the chemical name, concentration, date of preparation, and appropriate hazard symbols.

    • Store the solution in a designated, well-ventilated, and cool area, away from ignition sources and incompatible materials.[1][7]

  • Waste Disposal:

    • Dispose of all waste, including pipette tips and any contaminated materials, in the designated halogen-free organic waste container.[1][6]

    • Never pour this compound or its solutions down the drain.[7]

  • Decontamination:

    • Thoroughly clean the work area and any equipment used.

    • Wash hands and any exposed skin with soap and water after completing the procedure.[4][8]

Emergency Procedures

Emergency SituationProtocol
Skin Contact Immediately remove contaminated clothing.[4][8] Wash the affected area with plenty of soap and water.[7] Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[8]
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[7] If symptoms develop, seek medical attention.
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Spill Evacuate the area. Remove all sources of ignition.[1] Ventilate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a suitable, sealed container for disposal.[1][9]
Fire Use carbon dioxide, dry chemical powder, or foam to extinguish the fire.[1][8] Do not use a solid water stream as it may scatter and spread the fire.[1]

Safety Workflow Diagram

The following diagram illustrates the logical workflow for safely handling this compound in the laboratory.

SafetyWorkflow Prep Preparation PPE Don PPE Prep->PPE RiskAssessment Risk Assessment RiskAssessment->Prep Handling Chemical Handling (Weighing, Mixing, etc.) PPE->Handling Storage Proper Storage Handling->Storage Waste Waste Disposal Handling->Waste Emergency Emergency Response Handling->Emergency Decon Decontamination Storage->Decon Waste->Decon

Caption: Workflow for safe handling of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Hydroformylation of Diisobutylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydroformylation of diisobutylene.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the hydroformylation of diisobutylene?

A1: The main side reactions encountered during the hydroformylation of diisobutylene are:

  • Isomerization: Diisobutylene is a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene. Under reaction conditions, the double bond can migrate, leading to the formation of other isomers. This can result in a more complex mixture of aldehyde products.[1][2]

  • Hydrogenation: The alkene (diisobutylene) can be hydrogenated to the corresponding alkane (2,4,4-trimethylpentane), or the desired aldehyde product can be further reduced to an alcohol (e.g., 3,5,5-trimethylhexanol). This is particularly prevalent at higher temperatures and hydrogen pressures.[1][3][4]

  • Aldol Condensation: The aldehyde products can undergo self-condensation reactions, especially at higher temperatures, leading to the formation of heavier byproducts.[1][5]

  • Catalyst Degradation: The catalyst, particularly phosphine or phosphite ligands, can degrade under reaction conditions, leading to a loss of activity and selectivity.[3]

Q2: How can I minimize the isomerization of diisobutylene during hydroformylation?

A2: To suppress isomerization, consider the following strategies:

  • Reaction Temperature: Lowering the reaction temperature can reduce the rate of isomerization.[1]

  • Carbon Monoxide Partial Pressure: A higher partial pressure of carbon monoxide can favor the hydroformylation reaction over isomerization by promoting the formation of the acyl-metal intermediate.[2]

  • Ligand Selection: The choice of ligand can significantly influence isomerization. Bulky phosphine or phosphite ligands can sterically hinder the isomerization pathway.

Q3: What are the key factors influencing the yield of the desired 3,5,5-trimethylhexanal?

A3: The yield of 3,5,5-trimethylhexanal is primarily influenced by:

  • Catalyst System: Both cobalt and rhodium-based catalysts are used. Rhodium catalysts generally exhibit higher activity and selectivity under milder conditions.[4][6]

  • Reaction Conditions: Temperature, pressure (of both H₂ and CO), and reaction time are critical parameters that need to be optimized.

  • Ligand Properties: The electronic and steric properties of the ligands coordinated to the metal center play a crucial role in determining both the rate and selectivity of the reaction.

  • Substrate Purity: The purity of the diisobutylene feedstock is important, as impurities can poison the catalyst.

Troubleshooting Guides

Problem: Low Selectivity to the Desired Aldehyde

Possible Causes & Solutions

Possible CauseRecommended Action
Isomerization of Diisobutylene Lower the reaction temperature. Increase the partial pressure of carbon monoxide.[1][2] Experiment with different ligands that may suppress isomerization.
Hydrogenation of Alkene/Aldehyde Decrease the reaction temperature. Lower the partial pressure of hydrogen.[1][3] Ensure the H₂:CO ratio is optimized for aldehyde formation.
Aldol Condensation Reduce the reaction temperature.[1] Decrease the reaction time or analyze the product mixture at different time points to find the optimal duration.
Incorrect Catalyst/Ligand System For higher selectivity to the linear aldehyde, rhodium-based catalysts with bulky phosphine or phosphite ligands are often preferred over cobalt catalysts.[4]
Problem: Catalyst Deactivation

Possible Causes & Solutions

Possible CauseRecommended Action
Ligand Degradation Ensure the reaction is carried out under an inert atmosphere to prevent oxidation of phosphine/phosphite ligands.[3] Purify the diisobutylene feedstock to remove any peroxides or other impurities that can degrade the ligand.
Formation of Inactive Metal Clusters Maintain a sufficient partial pressure of carbon monoxide to stabilize the active catalyst species.[2]
Leaching of Metal from Support (for heterogeneous catalysts) Ensure proper catalyst preparation and pretreatment. Consider using a different support material or anchoring method.

Data Presentation

The following table summarizes the catalytic performance of various cobalt-based catalysts in the hydroformylation of diisobutylene.

CatalystLigandConversion (%)Aldehyde Yield (%)Oxygenate Selectivity (%)
Co(acac)₂-81.462.576.8
Co₂(CO)₈-75.655.273.0
Co(acac)₂PPh₃78.258.174.3
Co₂(CO)₈PPh₃70.550.872.1
Co@POPs-DVB-85.370.182.2
Co@POPs-PPh₃&DVB-92.885.291.8
Co@POPs-PPh₃-95.790.394.4

Data adapted from a study on tuning the coordination microenvironment of Co sites for diisobutylene hydroformylation.[7]

Experimental Protocols

Representative Laboratory-Scale Hydroformylation of Diisobutylene

Materials:

  • Diisobutylene (mixture of isomers), purified by passing through a column of activated alumina to remove peroxides.

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Organophosphorus ligand (e.g., triphenylphosphine)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.

  • Syngas (a mixture of H₂ and CO, typically 1:1 molar ratio)

  • Inert gas (e.g., Argon or Nitrogen) for purging.

Procedure:

  • Catalyst Preparation:

    • In a glovebox or under an inert atmosphere, charge the autoclave with the rhodium catalyst precursor and the organophosphorus ligand.

    • Add the anhydrous, deoxygenated solvent to dissolve the catalyst and ligand.

  • Reaction Setup:

    • Seal the autoclave and purge it several times with the inert gas to remove any traces of oxygen.

    • Pressurize the autoclave with the inert gas to check for leaks.

    • Inject the purified diisobutylene into the autoclave using a syringe or a pump.

  • Reaction:

    • Pressurize the autoclave with syngas to the desired pressure (e.g., 20-50 bar).

    • Begin stirring and heat the reactor to the desired temperature (e.g., 80-120 °C).

    • Monitor the reaction progress by observing the pressure drop as the syngas is consumed. Samples can be carefully taken at intervals for analysis.

  • Work-up and Analysis:

    • After the desired reaction time, cool the autoclave to room temperature.

    • Carefully vent the excess syngas in a well-ventilated fume hood.

    • Open the autoclave and collect the reaction mixture.

    • The product mixture can be analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of diisobutylene and the selectivity to the different aldehyde isomers and side products.[8]

Visualizations

Troubleshooting_Low_Selectivity Start Low Selectivity to Desired Aldehyde Check_Isomerization High levels of undesired aldehyde isomers? Start->Check_Isomerization Action_Isomerization Lower Temperature Increase CO Pressure Check_Isomerization->Action_Isomerization Yes Check_Hydrogenation Significant alkane or alcohol formation? Check_Isomerization->Check_Hydrogenation No End Selectivity Improved Action_Isomerization->End Action_Hydrogenation Lower Temperature Lower H2 Pressure Check_Hydrogenation->Action_Hydrogenation Yes Check_Condensation Presence of high molecular weight byproducts? Check_Hydrogenation->Check_Condensation No Action_Hydrogenation->End Action_Condensation Lower Temperature Reduce Reaction Time Check_Condensation->Action_Condensation Yes Check_Condensation->End No Action_Condensation->End

Caption: Troubleshooting workflow for low aldehyde selectivity.

Catalyst_Deactivation_Workflow Start Decreased Reaction Rate or Loss of Selectivity Over Time Check_Ligand_Degradation Evidence of ligand degradation (e.g., from 31P NMR)? Start->Check_Ligand_Degradation Action_Ligand_Degradation Ensure inert atmosphere Purify diisobutylene to remove peroxides Check_Ligand_Degradation->Action_Ligand_Degradation Yes Check_Metal_Leaching For heterogeneous catalysts: Metal content in product solution? Check_Ligand_Degradation->Check_Metal_Leaching No End Catalyst Stability Improved Action_Ligand_Degradation->End Action_Metal_Leaching Optimize catalyst support and preparation Check_Metal_Leaching->Action_Metal_Leaching Yes Check_Inactive_Species Is CO pressure sufficient? Check_Metal_Leaching->Check_Inactive_Species No Action_Metal_Leaching->End Action_Inactive_Species Increase CO partial pressure Check_Inactive_Species->Action_Inactive_Species Yes Check_Inactive_Species->End No Action_Inactive_Species->End

Caption: Troubleshooting workflow for catalyst deactivation.

References

Technical Support Center: Catalyst Deactivation in 3,5,5-Trimethylhexan-1-ol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to catalyst deactivation during the synthesis of 3,5,5-Trimethylhexan-1-ol.

Section 1: Troubleshooting Guides

This section offers solutions to specific problems you might encounter during your experiments.

Issue 1: Decreased Activity of Hydroformylation Catalyst (Cobalt or Rhodium)

Question: My hydroformylation reaction rate has significantly decreased. What are the potential causes and how can I troubleshoot this issue?

Answer: A decline in the hydroformylation catalyst activity is a common issue. The following guide will help you diagnose and address the problem.

Troubleshooting Workflow for Decreased Catalyst Activity

start Decreased Hydroformylation Activity Observed check_impurities Analyze Feedstocks (Diisobutylene, Syngas) for Impurities start->check_impurities impurities_present Impurities Detected (e.g., Sulfur, Dienes) check_impurities->impurities_present Yes no_impurities No Significant Impurities Found check_impurities->no_impurities No purify_feed Purify Feedstocks impurities_present->purify_feed end Problem Resolved purify_feed->end check_conditions Review Reaction Conditions (Temperature, Pressure, Syngas Ratio) no_impurities->check_conditions conditions_off Conditions Deviate from Optimal Range check_conditions->conditions_off Yes conditions_ok Conditions are Optimal check_conditions->conditions_ok No optimize_conditions Optimize Reaction Conditions conditions_off->optimize_conditions optimize_conditions->end analyze_catalyst Analyze Spent Catalyst conditions_ok->analyze_catalyst leaching Evidence of Cobalt Leaching analyze_catalyst->leaching ligand_degradation Evidence of Ligand Degradation (Rh) leaching->ligand_degradation No regenerate Proceed to Catalyst Regeneration Protocol leaching->regenerate Yes sintering Evidence of Metal Sintering/Agglomeration ligand_degradation->sintering No ligand_degradation->regenerate Yes sintering->regenerate Yes

Caption: Troubleshooting workflow for decreased hydroformylation catalyst activity.

Potential Causes and Solutions:

  • Feedstock Impurities: Sulfur compounds and dienes in the diisobutylene or syngas feed are known catalyst poisons for rhodium catalysts.[1]

    • Solution: Ensure high-purity feedstocks. Implement appropriate purification steps for the diisobutylene and syngas streams.

  • Cobalt Leaching: The active cobalt carbonyl species can be leached from the support material, especially in the presence of high CO partial pressures.[2] Strong interactions between cobalt and the support can mitigate this.[2]

    • Solution: Consider using a supported catalyst with strong metal-support interactions. The addition of a protectant like formic acid can also suppress leaching.

  • Ligand Degradation (Rhodium Catalysts): Phosphine ligands, such as triphenylphosphine, can degrade under hydroformylation conditions, leading to a loss of catalyst activity and selectivity.[3]

    • Solution: Analyze the catalyst solution using techniques like ³¹P NMR to identify ligand degradation products. Optimize reaction conditions (e.g., lower temperature) to minimize degradation. Periodic addition of fresh ligand may be necessary.

  • Formation of Inactive Metal Clusters (Rhodium Catalysts): Active monomeric rhodium species can agglomerate to form less active or inactive rhodium clusters.[1]

    • Solution: This is an intrinsic deactivation pathway. Catalyst regeneration may be required to redissolve these clusters.

  • Water-Induced Deactivation (Cobalt Catalysts): The presence of water can lead to the oxidation of the active cobalt species.

    • Solution: Ensure the use of thoroughly dried feedstocks and solvents.

Issue 2: Decreased Activity of Hydrogenation Catalyst (Nickel)

Question: The efficiency of my 3,5,5-trimethylhexanal hydrogenation to the corresponding alcohol has dropped. What should I investigate?

Answer: A decrease in the activity of the nickel hydrogenation catalyst is typically due to sintering, poisoning, or fouling.

Troubleshooting Workflow for Decreased Hydrogenation Catalyst Activity

start Decreased Hydrogenation Activity Observed check_temp Review Reaction Temperature Profile start->check_temp high_temp Temperature Excursions or Prolonged High-Temp Operation check_temp->high_temp Yes temp_ok Temperature within Normal Operating Range check_temp->temp_ok No sintering_suspected Sintering is Likely high_temp->sintering_suspected regenerate Proceed to Catalyst Regeneration Protocol sintering_suspected->regenerate check_feed Analyze Aldehyde Feed for Impurities (e.g., Sulfur) temp_ok->check_feed sulfur_present Sulfur Compounds Detected check_feed->sulfur_present Yes feed_clean Feed is Clean check_feed->feed_clean No poisoning_suspected Poisoning is Likely sulfur_present->poisoning_suspected poisoning_suspected->regenerate check_pressure Monitor Pressure Drop Across Catalyst Bed feed_clean->check_pressure pressure_increase Significant Pressure Drop Increase check_pressure->pressure_increase Yes fouling_suspected Fouling/Coking is Likely pressure_increase->fouling_suspected fouling_suspected->regenerate end Problem Resolved regenerate->end

Caption: Troubleshooting workflow for decreased hydrogenation catalyst activity.

Potential Causes and Solutions:

  • Sintering: Prolonged exposure to high temperatures can cause the small nickel particles to agglomerate, reducing the active surface area.[4] The presence of water or steam can accelerate this process.[5][6]

    • Solution: Operate the reactor within the recommended temperature range. Avoid temperature spikes. While sintered catalysts are difficult to fully regenerate, some redispersion may be possible through specific regeneration protocols.

  • Poisoning: Sulfur compounds in the aldehyde feed are a common poison for nickel catalysts, forming nickel sulfide on the surface and blocking active sites.[7]

    • Solution: Ensure the aldehyde feed from the hydroformylation step is sufficiently purified to remove any sulfur-containing impurities.

  • Fouling/Coking: Heavy byproducts from the hydroformylation step or side reactions during hydrogenation can deposit on the catalyst surface, blocking pores and active sites.

    • Solution: Optimize the hydroformylation step to minimize the formation of heavy byproducts. Regeneration procedures involving controlled oxidation can burn off these carbonaceous deposits.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of catalyst deactivation in the hydroformylation step?

A1: The primary deactivation mechanisms for hydroformylation catalysts are:

  • Poisoning: Irreversible adsorption of impurities from the feed on the active sites.

  • Leaching (especially for Cobalt): Dissolution of the active metal species into the reaction medium.[2]

  • Ligand Degradation (for Rhodium): Chemical breakdown of the phosphine or phosphite ligands.[3]

  • Sintering/Agglomeration: Formation of larger, less active metal clusters from smaller, highly active ones.[1]

cluster_hydro Hydroformylation Catalyst Deactivation Poisoning Poisoning Leaching Leaching (Co) Ligand_Degradation Ligand Degradation (Rh) Sintering Sintering/Agglomeration cluster_hydro Hydrogenation Catalyst Deactivation (Nickel) Sintering Sintering Poisoning Poisoning Fouling Fouling start Obtain Spent Catalyst Sample surface_area BET Surface Area Analysis start->surface_area metal_dispersion Pulse Chemisorption start->metal_dispersion crystallite_size X-ray Diffraction (XRD) start->crystallite_size morphology Transmission Electron Microscopy (TEM) start->morphology carbon_content Thermogravimetric Analysis (TGA) start->carbon_content elemental_analysis Inductively Coupled Plasma (ICP) or X-ray Photoelectron Spectroscopy (XPS) start->elemental_analysis data_analysis Analyze Data to Determine Deactivation Mechanism surface_area->data_analysis metal_dispersion->data_analysis crystallite_size->data_analysis morphology->data_analysis carbon_content->data_analysis elemental_analysis->data_analysis

References

Technical Support Center: Synthesis of 3,5,5-Trimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5,5-Trimethylhexan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this process.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial synthesis route for this compound?

A1: The primary industrial method for synthesizing this compound is a two-step process. It begins with the hydroformylation (also known as the oxo process) of diisobutylene, followed by the hydrogenation of the resulting aldehyde.[1] Diisobutylene itself is typically a mixture of isomers, primarily 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.

Q2: What are the most common catalysts used in the hydroformylation of diisobutylene?

A2: The most common catalysts are based on cobalt or rhodium.[2][3] Rhodium-based catalysts, often modified with phosphine or phosphite ligands, generally operate under milder conditions and can offer higher selectivity towards the desired linear aldehyde.[2][4] Cobalt catalysts are also widely used, particularly in processes for producing long-chain aldehydes.[5]

Q3: What is "isononyl alcohol" and how does it relate to this compound?

A3: Isononyl alcohol is a broader term for a mixture of C9 alcohol isomers.[6] this compound is one specific isomer within this mixture.[6] The exact composition of isononyl alcohol can vary depending on the starting olefin mixture and the specific process conditions used for its synthesis.

Troubleshooting Guides

Problem 1: Low Yield of this compound

A low yield of the target alcohol can be attributed to several factors, from incomplete conversion of the starting material to the formation of undesired byproducts. The following table outlines potential causes and recommended actions.

Observation Potential Cause Recommended Action
High concentration of unreacted diisobutylene in the final product.Insufficient catalyst activity or deactivation: The catalyst may have lost its activity due to impurities in the feed or degradation over time.[2]- Ensure the olefin feed is free from peroxides and other catalyst poisons.[2] - Consider catalyst regeneration or replacement.
Suboptimal reaction conditions: The temperature, pressure, or reaction time may not be optimal for the specific catalyst system.- Review and optimize reaction parameters based on the catalyst manufacturer's recommendations or literature data.
Significant presence of isooctane in the product mixture.Hydrogenation of the starting alkene: This is a common side reaction in hydroformylation, where the diisobutylene is hydrogenated to isooctane.[2]- Lower the reaction temperature, as hydrogenation is often more favorable at higher temperatures.[2] - Adjust the H₂/CO ratio; a lower partial pressure of hydrogen can disfavor the hydrogenation side reaction.
Presence of high molecular weight compounds (heavy ends).Aldol condensation of the intermediate aldehyde: The 3,5,5-trimethylhexanal intermediate can undergo self-condensation to form heavier byproducts.[2][7]- Optimize the process to ensure rapid hydrogenation of the aldehyde to the alcohol, minimizing its residence time under conditions that favor condensation. - Lowering the reaction temperature can also reduce the rate of aldol condensation.[8]
High concentration of 3,5,5-trimethylhexanal in the final product.Incomplete hydrogenation: The second step of the synthesis, the hydrogenation of the aldehyde to the alcohol, may be incomplete.- Verify the activity of the hydrogenation catalyst. - Ensure sufficient hydrogen pressure and reaction time in the hydrogenation step.
Problem 2: Poor Selectivity and High Levels of Impurities

Even with good conversion, the final product may be contaminated with various byproducts. Identifying these impurities is the first step in optimizing the reaction for higher purity.

Identified Impurity Potential Cause Recommended Action
Isomers of this compound: Other C9 alcohol isomers are present.Isomeric composition of the starting diisobutylene: Commercial diisobutylene is a mixture of isomers, which will result in a corresponding mixture of aldehyde and alcohol isomers.- Analyze the isomeric purity of the diisobutylene feedstock. If a specific alcohol isomer is required, a purer starting olefin may be necessary.
Isomerization of the alkene during hydroformylation: The catalyst itself can promote the isomerization of the double bond in the starting material before hydroformylation occurs.[9]- Modifying the catalyst with specific ligands (e.g., bulky phosphines) can influence the isomerization and hydroformylation pathways to favor a particular isomer.[2][9]
Unreacted 3,5,5-trimethylhexanal: The intermediate aldehyde is present in the final product.Incomplete hydrogenation: As mentioned previously, this points to an issue with the hydrogenation step.- Increase the efficiency of the hydrogenation step by checking catalyst activity, hydrogen pressure, and reaction time.
Isooctane: The corresponding alkane of the starting material.Alkene hydrogenation side reaction: This occurs during the hydroformylation step.[2]- Lowering the reaction temperature can help to minimize this side reaction.[2]
Heavy Ends (from Aldol Condensation): C18 compounds and other high molecular weight species.Self-condensation of the intermediate aldehyde. [2][7]- Minimize the residence time of the aldehyde under hydroformylation conditions. - Consider a two-stage process where the aldehyde is separated before hydrogenation.

Byproduct Identification Workflow

The following diagram illustrates a typical workflow for the identification of byproducts in a this compound synthesis reaction mixture.

Byproduct_Identification_Workflow cluster_sampling Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing and Identification cluster_quantification Quantification Sample Crude Reaction Mixture Dilution Dilute in appropriate solvent (e.g., Hexane, Dichloromethane) Sample->Dilution GCMS GC-MS Analysis Dilution->GCMS Chromatogram Obtain Total Ion Chromatogram (TIC) GCMS->Chromatogram Peak_Integration Integrate Peaks Chromatogram->Peak_Integration RI_Comparison Compare Retention Indices with Literature Data Chromatogram->RI_Comparison Mass_Spectra Extract Mass Spectrum for each Peak Peak_Integration->Mass_Spectra Library_Search Compare Mass Spectra with NIST/Wiley Libraries Mass_Spectra->Library_Search Identification Identify Byproducts Library_Search->Identification RI_Comparison->Identification Quantification Quantify Byproducts using Internal/External Standards Identification->Quantification

Caption: Workflow for Byproduct Identification.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues in this compound synthesis.

Troubleshooting_Logic Start Problem Encountered Check_Yield Is the yield of This compound low? Start->Check_Yield Check_Purity Is the product purity low? Check_Yield->Check_Purity No High_Alkene High unreacted diisobutylene? Check_Yield->High_Alkene Yes Identify_Byproducts Identify byproducts using GC-MS Check_Purity->Identify_Byproducts Yes Check_Catalyst Check hydroformylation catalyst activity and reaction conditions High_Alkene->Check_Catalyst Yes High_Alkane High isooctane content? High_Alkene->High_Alkane No End Problem Resolved Check_Catalyst->End Adjust_Hydroformylation Lower temperature, adjust H₂/CO ratio High_Alkane->Adjust_Hydroformylation Yes High_Aldehyde High unreacted aldehyde? High_Alkane->High_Aldehyde No Adjust_Hydroformylation->End Check_Hydrogenation Check hydrogenation catalyst and conditions High_Aldehyde->Check_Hydrogenation Yes High_Aldehyde->End No Check_Hydrogenation->End Isomers Other C9 alcohol isomers? Identify_Byproducts->Isomers Check_Feed Analyze diisobutylene feedstock purity Isomers->Check_Feed Yes Heavy_Ends High molecular weight byproducts? Isomers->Heavy_Ends No Check_Feed->End Optimize_Aldehyde_Conversion Optimize for rapid aldehyde hydrogenation, lower temperature Heavy_Ends->Optimize_Aldehyde_Conversion Yes Heavy_Ends->End No Optimize_Aldehyde_Conversion->End

Caption: Troubleshooting Logic for Synthesis.

Experimental Protocols

Protocol 1: Byproduct Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of a crude reaction mixture from the synthesis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Dilute to the mark with a suitable solvent such as hexane or dichloromethane.

  • If quantitative analysis is desired, add a known concentration of an internal standard (e.g., n-dodecane) to the solvent before dilution.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: A non-polar or medium-polarity column is recommended for the separation of alcohols and hydrocarbons. A common choice is a DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness. For better separation of isomers, a longer column (e.g., 60 m) can be used.[10]

  • Injector:

    • Mode: Split (split ratio of 50:1, can be adjusted based on sample concentration).

    • Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 250 °C for 5 minutes. (This program should be optimized based on the specific column and expected byproducts).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).

  • For each peak, extract the mass spectrum.

  • Compare the obtained mass spectra with a commercial library (e.g., NIST, Wiley) for tentative identification.

  • Confirm identifications by comparing retention indices with literature values where available.[11]

  • For quantitative analysis, create a calibration curve for the main product and any identified byproducts using certified reference standards. Calculate the concentration of each component based on its peak area relative to the internal standard.

References

Optimization of reaction conditions for 3,5,5-Trimethylhexan-1-ol esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the esterification of 3,5,5-trimethylhexan-1-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of the sterically hindered primary alcohol, this compound.

Issue Potential Cause Recommended Solution
Low or No Ester Yield Steric Hindrance: The bulky nature of this compound can hinder the approach of the carboxylic acid.- Employ a more reactive carboxylic acid derivative, such as an acid chloride or anhydride. - Utilize a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of an activating agent such as 4-dimethylaminopyridine (DMAP).[1]
Incomplete Reaction: The reaction may not have reached equilibrium.- Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Use a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the product.[2]
Presence of Water: Water can hydrolyze the ester back to the starting materials.- Ensure all reactants and solvents are anhydrous. - Use a drying agent or a Dean-Stark trap.[3]
Suboptimal Catalyst: The chosen acid catalyst may not be effective enough.- For Fischer esterification, use a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid.[2] - Consider alternative catalytic systems for sterically hindered alcohols.
Slow Reaction Rate Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy.- Gradually increase the reaction temperature while monitoring for potential side reactions. Reaction temperatures can range from 80°C to 250°C.[2]
Inadequate Mixing: Poor mixing can lead to localized concentration gradients and slow reaction kinetics.- Ensure vigorous and consistent stirring throughout the reaction.
Formation of Byproducts Side Reactions at High Temperatures: Excessive heat can lead to decomposition or other unwanted side reactions.- Optimize the temperature to find a balance between reaction rate and selectivity.[1]
Carbocation Rearrangement: Although less common for primary alcohols, strong acid catalysts at high temperatures can potentially induce rearrangements.- Use milder reaction conditions or alternative esterification methods that do not involve strong acids.
Difficult Product Isolation Emulsion during Workup: The presence of unreacted starting materials or salts can lead to the formation of stable emulsions during aqueous extraction.- Add a saturated brine solution to help break the emulsion. - Filter the organic layer through a pad of celite or anhydrous sodium sulfate.
Co-elution during Chromatography: The ester product may have a similar polarity to the starting alcohol or other byproducts.- Experiment with different solvent systems for column chromatography to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the esterification of this compound?

A1: For a standard Fischer esterification, strong acid catalysts such as concentrated sulfuric acid or p-toluenesulfonic acid are commonly used, typically at a loading of 0.1% to 2% by weight of the reactants.[2] For cases with significant steric hindrance or sensitive substrates, using a coupling agent like DCC with DMAP as a catalyst can be more effective.[1]

Q2: How can I drive the esterification reaction to completion?

A2: To maximize the yield of the ester, it is crucial to shift the reaction equilibrium to the product side. This can be achieved by:

  • Using a slight excess (5-10%) of one of the reactants, typically the less expensive one.[2]

  • Removing the water byproduct as it forms, most effectively done by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like benzene or toluene.[2]

Q3: What are the recommended temperature ranges for this reaction?

A3: The reaction temperature can vary significantly depending on the specific carboxylic acid and catalyst being used. A broad range of 80°C to 250°C has been reported to be effective.[2] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress to avoid side reactions.

Q4: I am still getting a low yield. What other esterification methods can I try?

A4: If Fischer esterification proves to be inefficient, you can consider:

  • Reaction with an acid chloride: Convert the carboxylic acid to its corresponding acid chloride, which is much more reactive and will readily react with the alcohol, often in the presence of a non-nucleophilic base like pyridine.

  • Steglich Esterification: This method uses DCC as a coupling agent and DMAP as a catalyst, and is particularly useful for sterically hindered alcohols.

Q5: How should I purify the final ester product?

A5: The purification process typically involves:

  • Washing: The reaction mixture is washed with water or a dilute alkaline solution (e.g., sodium bicarbonate) to remove any unreacted acid and the acid catalyst.[2]

  • Drying: The organic layer is dried over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Distillation or Chromatography: The crude product can be purified by distillation under reduced pressure or by column chromatography.[2]

Data Presentation

The following table summarizes reaction conditions and yields for the esterification of this compound with various carboxylic acids, based on reported experimental data.

Carboxylic AcidCatalystMolar Ratio (Alcohol:Acid)TemperatureReaction TimeYieldReference
Adipic Acidp-Toluenesulfonic Acid(slight excess of alcohol)Reflux4 hours97%US2499848A[2]
Sebacic Acidp-Toluenesulfonic Acid(slight excess of alcohol)RefluxNot SpecifiedHighUS2499848A[2]
Methacrylic Acid (via transesterification with methyl methacrylate)Aluminum Isopropylate(slight excess of alcohol)DistillationNot SpecifiedHighUS2499848A[2]

Experimental Protocols

Detailed Protocol for the Synthesis of Di(3,5,5-trimethyl-1-hexyl) Adipate

This protocol is adapted from the procedure described in US Patent 2,499,848.[2]

Materials:

  • This compound

  • Adipic acid

  • p-Toluenesulfonic acid (catalyst)

  • Benzene (or toluene) as a solvent for azeotropic water removal

  • Apparatus: Round-bottom flask, Dean-Stark trap, condenser, heating mantle, magnetic stirrer.

Procedure:

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, combine adipic acid, a 5-10% molar excess of this compound, and a catalytic amount of p-toluenesulfonic acid (approximately 0.5-2% of the total reactant weight). Add a sufficient amount of benzene or toluene to facilitate azeotropic removal of water.

  • Reaction: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the reaction (approximately 4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the reaction mixture with water and then with a dilute aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted adipic acid.

    • Wash again with water until the washings are neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent by distillation under reduced pressure.

    • The resulting crude ester can be further purified by vacuum distillation.

Mandatory Visualizations

Experimental Workflow for Fischer Esterification

FischerEsterificationWorkflow start Start reactants Combine Alcohol, Carboxylic Acid, and Acid Catalyst in Solvent start->reactants reflux Heat to Reflux with Dean-Stark Trap reactants->reflux monitor Monitor Reaction by TLC and Water Collection reflux->monitor workup Cool and Perform Aqueous Workup monitor->workup Reaction Complete dry Dry Organic Layer workup->dry purify Purify by Distillation or Chromatography dry->purify end End Product purify->end LowYieldTroubleshooting start Low Ester Yield check_water Check for Water Contamination start->check_water check_equilibrium Is Reaction at Equilibrium? start->check_equilibrium check_sterics Consider Steric Hindrance start->check_sterics solution_water Use Anhydrous Reagents and Dean-Stark Trap check_water->solution_water solution_equilibrium Increase Reaction Time/Temp or Remove Water check_equilibrium->solution_equilibrium solution_sterics Use More Reactive Acid Derivative or Coupling Agents (DCC/DMAP) check_sterics->solution_sterics

References

Technical Support Center: Enhancing the Performance of 3,5,5-Trimethylhexan-1-ol Based Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5,5-Trimethylhexan-1-ol based lubricants. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound as a base for lubricants?

A1: this compound serves as a valuable precursor for synthetic lubricants, particularly through its conversion into esters.[1][2] Esterification of this branched-chain alcohol with aliphatic carboxylic acids, especially dicarboxylic acids, yields synthetic lubricants with a high viscosity index.[1][3] A high viscosity index is a desirable characteristic, indicating that the lubricant's viscosity changes less with temperature fluctuations.[1][3]

Q2: My lubricant based on a this compound ester is showing signs of premature degradation at high temperatures. What could be the cause and how can I improve its stability?

A2: Premature degradation at elevated temperatures is often due to oxidation. The rate of oxidation in lubricants is accelerated by high temperatures, as well as the presence of water, acids, and certain metals like copper which act as catalysts.[4] This degradation can lead to an increase in viscosity and the formation of sludge and varnish.[4]

To enhance the thermal and oxidative stability of your lubricant, the incorporation of antioxidants is crucial.[1][5] Commonly used antioxidants for synthetic esters include:

  • Phenolic antioxidants: Such as 2,6-di-tert-butylphenol (DTBP), which are effective radical scavengers.

  • Aminic antioxidants: Like N-phenyl-α-naphthylamine (PANA) and p,p'-dioctyldiphenylamine (DODPA), which are also highly effective at scavenging peroxy radicals.[6]

Often, a synergistic combination of different antioxidants can provide superior performance compared to a single additive.[6]

Q3: I am observing significant wear on metal components in my experiments. How can I improve the anti-wear properties of my this compound based lubricant?

A3: To improve the anti-wear characteristics of your lubricant, you should consider adding anti-wear (AW) or extreme pressure (EP) additives. These additives form a protective film on metal surfaces under boundary lubrication conditions, preventing direct metal-to-metal contact and reducing wear.

Commonly used anti-wear and extreme pressure additives include:

  • Zinc dialkyldithiophosphates (ZDDP): A widely used and effective anti-wear additive.

  • Organosulfur and organophosphorus compounds: Such as organic polysulfides and phosphates, which are effective as anti-scuffing and anti-seize agents.

The effectiveness of these additives can be evaluated using a four-ball wear tester.

Q4: I am experiencing compatibility issues between my synthetic ester lubricant and the seals in my experimental setup. What could be the problem?

A4: Seal compatibility is a critical aspect of lubricant formulation. Synthetic esters, being more polar than mineral oils, can cause swelling in certain elastomers.[7] The choice of seal material is crucial. Fluoroelastomers (FKM), such as Viton™, generally exhibit good resistance to synthetic ester-based lubricants and are often the preferred choice.[7] However, the specific formulation of the ester and the additive package can influence seal compatibility. It is recommended to conduct compatibility tests by immersing the seal material in the lubricant at an elevated temperature and observing any changes in volume, hardness, and tensile strength.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Increased Viscosity and Sludge Formation Lubricant oxidationIncorporate phenolic or aminic antioxidants. Evaluate oxidation stability using the Rotating Pressure Vessel Oxidation Test (RPVOT).
High Friction and Wear Inadequate lubricityAdd anti-wear (AW) or extreme pressure (EP) additives such as ZDDP or organophosphorus compounds. Evaluate wear performance using the Four-Ball Wear Test.
Seal Swelling or Degradation Incompatibility between lubricant and seal materialVerify the compatibility of the seal material with synthetic esters. Consider using fluoroelastomer (FKM) seals. Conduct immersion testing to confirm compatibility.
Inconsistent Experimental Results Variability in lubricant formulationEnsure precise and repeatable formulation procedures. Verify the purity of this compound and other reactants.

Experimental Protocols

Synthesis of Di(3,5,5-trimethylhexyl) Adipate

This protocol describes the esterification of this compound with adipic acid to produce a high viscosity index synthetic lubricant.

Materials:

  • This compound

  • Adipic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Heating mantle, round bottom flask, Dean-Stark trap, and condenser

Procedure:

  • In a round bottom flask equipped with a Dean-Stark trap and condenser, combine this compound (2 moles), adipic acid (1 mole), and p-toluenesulfonic acid (0.5% of total reactant weight).

  • Add toluene to the flask.

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the catalyst, followed by washing with deionized water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene using a rotary evaporator to yield the final product, di(3,5,5-trimethylhexyl) adipate.

Evaluation of Wear Preventive Characteristics (Four-Ball Wear Test - ASTM D4172)

This test evaluates the anti-wear properties of the lubricant.

Apparatus:

  • Four-Ball Wear Test Machine

Test Conditions:

  • Test Balls: Steel balls, 12.7 mm diameter

  • Speed: 1200 ± 60 rpm

  • Temperature: 75 ± 2 °C

  • Load: 392 N (40 kgf)

  • Duration: 60 ± 1 min

Procedure:

  • Thoroughly clean the test balls and the oil cup.

  • Place three clean balls in the oil cup and lock them in position.

  • Pour the lubricant sample into the cup to a level that covers the balls.

  • Place the fourth ball in the chuck of the motor-driven spindle.

  • Assemble the oil cup onto the test machine.

  • Apply the specified load and start the motor.

  • Run the test for the specified duration at the set temperature and speed.

  • After the test, turn off the motor and remove the oil cup.

  • Clean the three lower balls and measure the diameter of the wear scars on each ball in two directions (parallel and perpendicular to the direction of sliding) using a microscope.

  • Calculate the average wear scar diameter. A smaller average wear scar diameter indicates better anti-wear properties.

Assessment of Oxidation Stability (Rotating Pressure Vessel Oxidation Test - RPVOT - ASTM D2272)

This test measures the resistance of the lubricant to oxidation under accelerated conditions.

Apparatus:

  • Rotating Pressure Vessel Oxidation Test (RPVOT) apparatus

Procedure:

  • Place a 50 g sample of the lubricant, 5 g of distilled water, and a polished copper catalyst coil into the glass container of the pressure vessel.

  • Seal the pressure vessel and charge it with oxygen to a pressure of 620 kPa (90 psi).

  • Place the vessel in a heating bath maintained at 150 °C and rotate it at 100 rpm.

  • Monitor the pressure inside the vessel. The test is complete when the pressure drops by 175 kPa from the maximum pressure reached.

  • The result is reported as the time in minutes required to reach this pressure drop. A longer time indicates greater oxidation stability.

Data Presentation

Table 1: Illustrative Performance of a Di(3,5,5-trimethylhexyl) Adipate Lubricant with and without Additives

Property Base Lubricant (Di(3,5,5-trimethylhexyl) Adipate) Base Lubricant + 1% Antioxidant (Aminic/Phenolic Blend) Base Lubricant + 1% Anti-Wear Additive (ZDDP)
Viscosity Index ~150~150~150
Four-Ball Wear (ASTM D4172), Wear Scar Diameter (mm) 0.650.630.45
RPVOT (ASTM D2272), Minutes to 175 kPa pressure drop 250>1000260

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results will vary depending on the specific formulation and test conditions.

Visualizations

Experimental_Workflow cluster_synthesis Lubricant Synthesis cluster_formulation Performance Enhancement cluster_testing Performance Evaluation Alcohol This compound Esterification Esterification Alcohol->Esterification Acid Adipic Acid Acid->Esterification Base_Lubricant Di(3,5,5-trimethylhexyl) Adipate Esterification->Base_Lubricant Blending Blending Base_Lubricant->Blending Additives Antioxidants, Anti-wear agents Additives->Blending Enhanced_Lubricant Enhanced Lubricant Blending->Enhanced_Lubricant Wear_Test Four-Ball Wear Test (ASTM D4172) Enhanced_Lubricant->Wear_Test Oxidation_Test RPVOT (ASTM D2272) Enhanced_Lubricant->Oxidation_Test

Caption: Experimental workflow for synthesizing and evaluating enhanced lubricants.

Troubleshooting_Logic Start Performance Issue Observed High_Wear High Wear/Friction Start->High_Wear Oxidation Increased Viscosity/Sludge Start->Oxidation Seal_Failure Seal Degradation Start->Seal_Failure Add_AW_EP Add Anti-Wear/ Extreme Pressure Additives High_Wear->Add_AW_EP Add_Antioxidants Add Antioxidants Oxidation->Add_Antioxidants Check_Seal_Compatibility Verify Seal Material (e.g., use FKM) Seal_Failure->Check_Seal_Compatibility Retest Re-evaluate Performance Add_AW_EP->Retest Add_Antioxidants->Retest Check_Seal_Compatibility->Retest

Caption: Troubleshooting logic for common lubricant performance issues.

References

Technical Support Center: Impurity Profiling of 3,5,5-Trimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with technical grade 3,5,5-Trimethylhexan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is technical grade this compound and how does it differ from a pure grade?

A1: Technical grade this compound, often referred to as isononyl alcohol, is a commercially available form of the C9 alcohol.[1] Unlike a pure or analytical grade, the technical grade is a mixture that contains the primary compound this compound along with other structural isomers and process-related impurities.[1][2] The purity of technical grade this compound is often around 85%.[3][4][5] The presence of these impurities can significantly impact experimental outcomes, making impurity profiling crucial for research and development.[1]

Q2: What are the common impurities found in technical grade this compound?

A2: Common impurities in technical grade this compound primarily originate from its manufacturing process, which typically involves the hydroformylation of octene isomers followed by hydrogenation.[6] These impurities may include:

  • Isomeric C9 alcohols: The most prevalent impurities are other C9 alcohol isomers.[1] For instance, isodecyl alcohol can be present at levels of 5-8%.[2]

  • Unreacted starting materials: Residual octene isomers may be present.[2]

  • Intermediates: Products from the hydroformylation step, such as isononyl aldehydes, might not have been fully converted to the final alcohol.[2][6]

  • Byproducts: Other byproducts from side reactions during synthesis can also be present.

Q3: Which analytical techniques are recommended for the impurity profiling of this compound?

A3: The most common and effective techniques for the impurity profiling of this compound are:

  • Gas Chromatography (GC): Used for purity assessment and separation of isomers. A Flame Ionization Detector (FID) is typically employed for quantification.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying unknown impurities by providing mass spectra that can be compared against spectral libraries like NIST.[6][7]

Troubleshooting Guide

Q4: I am seeing unexpected peaks in my GC chromatogram of technical grade this compound. How can I identify them?

A4: Unexpected peaks in your chromatogram are likely impurities. To identify them, follow these steps:

  • Analyze by GC-MS: If you are currently using GC-FID, switch to a GC-MS system. The mass spectrometer will provide mass spectral data for each peak.

  • Library Search: Compare the obtained mass spectra against a comprehensive mass spectral library, such as the NIST library, to tentatively identify the compounds.[6]

  • Confirm with Standards: If possible, obtain analytical standards of the suspected impurities to confirm their retention times and mass spectra under your chromatographic conditions.

Q5: My quantification of impurities seems inaccurate. What could be the issue?

A5: Inaccurate quantification can stem from several factors:

  • Response Factor: Different compounds can have different responses in an FID detector. Assuming a response factor of 1 for all impurities relative to this compound can lead to errors. It is recommended to determine the relative response factors for the major impurities using certified reference standards.

  • Calibration: Ensure your calibration curve is linear over the concentration range of your samples. Using a single-point calibration can introduce errors.

  • Sample Preparation: Inconsistent sample dilution can lead to variability. Use precise volumetric flasks and syringes. Diluting the sample 1:100 in a suitable solvent like dichloromethane or methanol is a common practice.[6]

Quantitative Data Summary

The following table summarizes the typical levels of a known impurity in technical grade this compound.

Impurity NameTypical Concentration RangeCitation
Isodecyl alcohol5-8%[2]

Experimental Protocols

Protocol: GC-MS for Impurity Profiling of this compound[6]

Objective: To identify and quantify impurities in a sample of technical grade this compound.

Instrumentation and Conditions:

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A non-polar column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-400.

Sample Preparation:

  • Dilute the technical grade this compound sample 1:100 in a suitable solvent such as dichloromethane or methanol.

  • Inject 1 µL of the diluted sample into the GC-MS system.

Data Analysis:

  • Identification: Identify the chromatographic peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantification: Quantify the impurities using an internal or external standard method. For accurate quantification, it is advisable to use certified reference standards for the identified impurities.

Visualizations

Impurity_Profiling_Workflow cluster_sample Sample Handling cluster_analysis Analytical Procedure cluster_data Data Processing cluster_reporting Final Report Sample Technical Grade This compound Dilution Dilute Sample (1:100 in Dichloromethane) Sample->Dilution GCMS GC-MS Analysis Dilution->GCMS Chromatogram Obtain Chromatogram and Mass Spectra GCMS->Chromatogram Identification Impurity Identification (NIST Library Search) Chromatogram->Identification Quantification Impurity Quantification (Standard Calibration) Chromatogram->Quantification Report Impurity Profile Report Identification->Report Quantification->Report

Caption: Workflow for the impurity profiling of technical grade this compound.

References

Technical Support Center: Purification of 3,5,5-Trimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 3,5,5-Trimethylhexan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities depend on the synthetic route but often include unreacted starting materials, byproducts from the hydroformylation of octene isomers, and related alcohols. Potential impurities include other C9 alcohol isomers, such as isodecyl alcohol, and residual hydroformylation products.[1] The synthesis of this compound typically involves the hydroformylation of diisobutylene followed by hydrogenation, which can lead to a mixture of isomeric aldehydes and alcohols.[2]

Q2: What is the boiling point of this compound?

The boiling point of this compound is approximately 193-194 °C at atmospheric pressure (760 mmHg).[3][4] Under reduced pressure, the boiling point is significantly lower. For example, it has been reported to boil at 82-83 °C at 35 mmHg.[5]

Q3: Is this compound a solid or a liquid at room temperature?

This compound is a clear, colorless liquid at room temperature.[6] Its melting point is -70 °C.[6]

Q4: Which purification method is most suitable for this compound?

The most suitable purification method depends on the nature and quantity of the impurities.

  • Fractional distillation is highly effective for separating this compound from impurities with significantly different boiling points.[5]

  • Flash column chromatography is useful for removing impurities with similar polarities.

  • Liquid-liquid extraction can be employed to remove water-soluble or acid/base-soluble impurities.

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of this compound from a close-boiling impurity.

Possible Causes & Solutions:

CauseSolution
Insufficient column efficiency. Use a longer fractionating column or a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).
Incorrect heating rate. Apply slow and steady heating to allow for proper vapor-liquid equilibrium to be established in the column.
Fluctuating pressure (in vacuum distillation). Ensure a stable vacuum is maintained using a reliable vacuum pump and controller. Check for leaks in the system.

Experimental Protocol: Vacuum Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of approximately 35 mmHg is a good starting point.[5]

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: Collect the distillate fractions in separate receiving flasks. Monitor the temperature at the head of the column. The fraction distilling at 82-83 °C should be enriched in this compound.[5]

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to determine their purity.

Physical Data for Distillation

PropertyValue
Boiling Point (atm) 193-194 °C[3][4]
Boiling Point (35 mmHg) 82-83 °C[5]
Density ~0.824 g/mL at 25 °C[4]

Diagram: Fractional Distillation Workflow

G cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis A Crude this compound B Assemble Distillation Apparatus A->B C Add Boiling Chips A->C D Apply Vacuum C->D E Heat Gently D->E F Monitor Temperature E->F G Collect Fractions F->G H Analyze Fractions (GC/NMR) G->H I Combine Pure Fractions H->I J Purified this compound I->J G cluster_problem Problem cluster_solutions Potential Solutions cluster_outcome Desired Outcome Problem Co-elution of Product and Impurity Sol1 Decrease Eluent Polarity Problem->Sol1 Sol2 Reduce Sample Load Problem->Sol2 Sol3 Repack Column Problem->Sol3 Outcome Successful Separation Sol1->Outcome Sol2->Outcome Sol3->Outcome G A Are there water-soluble impurities? B Perform Aqueous Wash A->B Yes C Are there acidic impurities? A->C No B->C D Wash with Dilute Base C->D Yes E Are there basic impurities? C->E No D->E F Wash with Dilute Acid E->F Yes G Proceed to Drying Step E->G No F->G

References

Stability issues of 3,5,5-Trimethylhexan-1-ol in formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5,5-Trimethylhexan-1-ol in formulations.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a branched-chain saturated alcohol. This class of molecules is generally considered to have good chemical stability, especially when compared to unsaturated alcohols, showing greater resistance to oxidation and color changes.[1] It is often cited for its excellent stability in fragrance, resin, and plasticizer applications.[2]

Q2: How does pH affect the stability of this compound in aqueous formulations?

Studies have shown that this compound is stable in aqueous environments across a range of pH values. Specific data indicates stability at pH 4, 7, and 9 when tested at 50°C.[1]

Q3: Is this compound sensitive to light?

This compound is not expected to be sensitive to light. Its molecular structure does not have significant absorption in the UV-Vis spectrum (290-700 nm). This lack of light absorption suggests that it is not susceptible to direct photodegradation and is unlikely to pose a risk for phototoxicity or photoallergenicity.

Q4: What are the likely degradation pathways for this compound?

As a primary alcohol, the most probable chemical degradation pathway is oxidation. Under oxidizing conditions, it can be converted first to its corresponding aldehyde (3,5,5-trimethylhexanal) and subsequently to the carboxylic acid (3,5,5-trimethylhexanoic acid).[3][4][5][6] Aerobic biodegradation also follows this pathway, leading to the formation of 3,5,5-trimethylhexanoic acid.[1]

Q5: Could the purity of this compound impact my formulation's stability?

Absolutely. It is a critical factor. Commercially available this compound can be a mixture of various C9 alcohol isomers, not just the single, defined structure.[1][7][8] Inconsistencies in experimental results are sometimes attributable to an unclear composition of the starting material.[1] It is imperative for researchers to use well-characterized, high-purity material and to report the purity and isomeric composition to ensure data reproducibility.

Troubleshooting Guides

Issue 1: I am observing a decrease in the assay of this compound over time in my formulation.

Possible Causes & Investigation Workflow:

G start Assay Decrease Detected check_oxidation Potential Cause: Oxidative Degradation start->check_oxidation check_volatility Potential Cause: Volatility/Evaporation start->check_volatility check_interaction Potential Cause: Interaction/Adsorption start->check_interaction action_antioxidant Action: - Analyze for aldehyde/acid degradants. - Add antioxidant (e.g., BHT, Tocopherol). - Use inert gas blanket during manufacturing. check_oxidation->action_antioxidant action_packaging Action: - Review storage conditions (temp). - Use packaging with better seals. - Check weight loss of samples over time. check_volatility->action_packaging action_excipients Action: - Assess adsorption to container/closure. - Check for reactivity with excipients (e.g., esterification with acidic components). check_interaction->action_excipients

Troubleshooting Workflow for Assay Decrease

  • Confirm Analytical Method: Ensure your analytical method (likely Gas Chromatography) is validated for stability-indicating properties.[9]

  • Investigate Oxidation:

    • Analyze samples for the presence of potential oxidative degradants, such as 3,5,5-trimethylhexanal or 3,5,5-trimethylhexanoic acid.

    • Review the formulation for any oxidizing agents.

    • Solution: Consider incorporating an antioxidant (e.g., BHT, tocopherol) into the formulation. Protect the formulation from atmospheric oxygen during manufacturing and packaging by using an inert gas (e.g., nitrogen) blanket.

  • Assess Volatility: Although its boiling point is high (~194°C), loss can occur during accelerated stability studies at elevated temperatures if the packaging is not properly sealed.

    • Solution: Re-evaluate the container and closure system to ensure it is airtight. Track sample weight over the course of the stability study to check for mass loss.

  • Check for Interactions:

    • The alcohol could potentially adsorb to the surface of the container, especially with certain types of plastics.

    • While generally stable, it could undergo slow reactions like esterification if formulated with acidic components at elevated temperatures.

    • Solution: Conduct compatibility studies with packaging components. Review excipients for potential chemical incompatibilities.

Issue 2: My formulation is developing an "off-odor" or changing color.

Possible Causes:

  • Oxidative Degradation: The primary cause of new odors is often the formation of degradation products. The oxidation of this compound to its aldehyde form (3,5,5-trimethylhexanal) would introduce a new, potentially pungent or "off" odor. Further oxidation to the carboxylic acid could also alter the scent profile.

  • Excipient Instability: The "off-odor" may not be from the this compound itself, but from the degradation of another ingredient in the formulation, which could be catalyzed by one of the components.

  • Impurity Issues: If the starting material has a high level of impurities, these minor components may be less stable and degrade over time, causing odor and color changes.

Investigation Steps:

  • Use analytical techniques like GC-MS to identify the volatile compounds responsible for the new odor.

  • Review the handling and manufacturing process for exposure to high heat, oxygen, or metal catalysts.

  • Perform a stability study on the formulation without this compound and on the raw material itself to isolate the source of the instability.

Data Presentation

Table 1: pH Stability of this compound in Water

pHTemperature (°C)Stability OutcomeReference
450Stable[1]
750Stable[1]
950Stable[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand degradation pathways and establish the stability-indicating nature of analytical methods.[10][11][12]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare solutions/dispersions of This compound in formulation blank acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation thermal Thermal (e.g., 80°C, dry heat) prep->thermal photo Photostability (ICH Q1B light exposure) prep->photo neutralize Neutralize acid/base samples acid->neutralize base->neutralize assay Analyze all samples by Stability-Indicating GC Method oxidation->assay thermal->assay photo->assay neutralize->assay compare Compare to unstressed control assay->compare

Workflow for a Forced Degradation Study

  • Objective: To identify potential degradation products of this compound under various stress conditions.

  • Materials: this compound, formulation placebo, HCl, NaOH, H₂O₂, stability chambers.

  • Methodology:

    • Sample Preparation: Prepare samples of the final formulation. For comparison, also prepare solutions of the active ingredient in a suitable solvent.

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a defined period (e.g., 24-48 hours).

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a defined period.

    • Oxidation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the sample to dry heat (e.g., 80°C) in a calibrated oven.

    • Photostability: Expose the sample to light conditions as specified in ICH guideline Q1B.

  • Analysis:

    • At appropriate time points, withdraw samples.

    • Neutralize the acid and base-stressed samples before analysis.

    • Assay all samples using a validated stability-indicating Gas Chromatography (GC) method. Use GC-MS to identify major degradation products.[9]

    • Calculate the percentage of degradation and assess peak purity to ensure new peaks are well-separated from the parent peak.

Protocol 2: Stability-Indicating Assay by Gas Chromatography (GC)
  • Objective: To quantify the amount of this compound in a formulation and separate it from any potential degradation products.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Typical GC Conditions:

    • Column: A polar stationary phase column (e.g., DB-WAX or equivalent) is often suitable for separating alcohols and their oxidized degradants.[9]

    • Injector Temperature: 250°C

    • Detector Temperature: 270°C

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 220°C at 10°C/min, hold for 5 minutes. (This is a starting point and must be optimized).

    • Carrier Gas: Helium or Hydrogen.

  • Sample Preparation:

    • Accurately weigh a sample of the formulation.

    • Extract the this compound using a suitable solvent in which it is highly soluble (e.g., isopropanol, hexane). Ensure the chosen solvent precipitates or does not dissolve interfering matrix components.

    • Use an internal standard for improved accuracy and precision.

    • Centrifuge or filter the sample to remove particulates before injection.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity (especially against forced degradation samples), linearity, accuracy, precision, and range.

Visualizations of Degradation Pathways

G A This compound (Primary Alcohol) B 3,5,5-Trimethylhexanal (Aldehyde) A->B Mild Oxidation [O] C 3,5,5-Trimethylhexanoic Acid (Carboxylic Acid) B->C Further Oxidation [O]

Potential Oxidative Degradation Pathway

References

Technical Support Center: Overcoming Solubility Challenges of 3,5,5-Trimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with 3,5,5-Trimethylhexan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of this compound?

A1: this compound is a branched-chain primary alcohol. It is characterized by its low solubility in water and is considered practically insoluble.[1][2] However, it is soluble in many organic solvents, including alcohols, acetone, ether, benzene, and chloroform.[1][2]

Q2: I am observing phase separation when trying to dissolve this compound in my aqueous formulation. What is happening?

A2: Phase separation is expected when attempting to dissolve this compound in purely aqueous systems at concentrations above its solubility limit. This is due to the molecule's hydrophobic nature, stemming from its long, branched alkyl chain, which limits its ability to form favorable interactions with water molecules.

Q3: What are the primary strategies to enhance the aqueous solubility of this compound?

A3: Several techniques can be employed to improve the solubility of hydrophobic compounds like this compound. The most common approaches for this type of molecule include the use of cosolvents, surfactants (micellar solubilization), and complexation agents like cyclodextrins.

Troubleshooting Guides

Issue 1: Insufficient Solubility in a Primarily Aqueous System

Symptoms:

  • Cloudiness or turbidity in the solution.

  • Visible undissolved droplets of this compound.

  • Formation of a separate organic layer upon standing.

Possible Causes:

  • The concentration of this compound exceeds its intrinsic aqueous solubility.

  • The polarity of the solvent system is too high.

Troubleshooting Steps:

  • Introduce a Cosolvent:

    • Action: Add a water-miscible organic solvent to the aqueous system. Common cosolvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).

    • Principle: Cosolvents work by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic this compound to dissolve.

    • Tip: Start with a low percentage of the cosolvent and gradually increase the concentration while observing the solubility. Be mindful that high concentrations of organic solvents may not be suitable for all applications, especially in biological or pharmaceutical contexts.[3]

  • Utilize a Surfactant:

    • Action: Incorporate a surfactant into the aqueous solution at a concentration above its critical micelle concentration (CMC).

    • Principle: Surfactants form micelles in water, which have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound can be encapsulated within the core of these micelles, leading to a significant increase in its apparent solubility in the aqueous phase.

    • Tip: The choice of surfactant (anionic, cationic, non-ionic) will depend on the specific requirements of your formulation, such as pH and compatibility with other components. Non-ionic surfactants are often preferred for their lower toxicity and reduced interaction with other charged molecules.

  • Employ Cyclodextrins:

    • Action: Add a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to the aqueous solution.

    • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4][5][6] The hydrophobic this compound molecule can form an inclusion complex by fitting into the cyclodextrin cavity, thereby increasing its solubility in water.[4][7]

    • Tip: The size of the cyclodextrin cavity should be appropriate for the guest molecule. β-cyclodextrins are often suitable for molecules of this size. The formation of the inclusion complex can be confirmed by various analytical techniques.

Issue 2: Precipitation of this compound Upon Dilution or Temperature Change

Symptoms:

  • The compound dissolves initially but precipitates out over time.

  • A clear solution becomes cloudy upon dilution with an aqueous buffer or a change in temperature.

Possible Causes:

  • The dilution of a cosolvent or surfactant system brings the concentration of the solubilizing agent below the effective level.

  • The solubility of this compound is temperature-dependent in the chosen solvent system.

Troubleshooting Steps:

  • Optimize Solubilizer Concentration:

    • Action: Re-evaluate the concentration of the cosolvent or surfactant in the final diluted solution. Ensure that the concentration of the solubilizing agent remains sufficient to keep this compound in solution.

    • Tip: It may be necessary to use a higher initial concentration of the solubilizing agent or to include the solubilizing agent in the diluent as well.

  • Conduct Temperature Stability Studies:

    • Action: Evaluate the solubility of this compound in your formulation at different temperatures relevant to your experimental conditions and storage.

    • Tip: If precipitation occurs at lower temperatures, you may need to adjust the formulation or store the solution at a controlled temperature.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₂₀O[2]
Molecular Weight 144.26 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 193 °C[1]
Density 0.83 g/mL (20/20)[1]
Water Solubility 0.5 g/L (20 °C)[1]
Solubility in Organic Solvents Soluble in Acetone, Ether, Methanol, Benzene, Chloroform[1]

Experimental Protocols

Protocol: Solubility Enhancement using a Cosolvent System

Objective: To determine the minimum concentration of a cosolvent required to dissolve a target concentration of this compound in an aqueous solution.

Materials:

  • This compound

  • Ethanol (or other suitable cosolvent like propylene glycol)

  • Deionized water

  • Volumetric flasks

  • Pipettes

  • Magnetic stirrer and stir bars

  • Vortex mixer

Methodology:

  • Prepare Stock Solutions:

    • Prepare a series of aqueous solutions with varying concentrations of the cosolvent (e.g., 10%, 20%, 30%, 40%, 50% v/v ethanol in deionized water).

  • Solubility Determination:

    • To a set volume of each cosolvent stock solution (e.g., 10 mL), add a known amount of this compound to achieve the target concentration.

    • Vortex the mixture for 30 seconds.

    • Place the flasks on a magnetic stirrer and stir at room temperature for 24 hours to ensure equilibrium is reached.

  • Observation and Analysis:

    • After 24 hours, visually inspect each solution for any undissolved material or phase separation.

    • For a quantitative analysis, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., Gas Chromatography).

    • The lowest concentration of the cosolvent that results in a clear, single-phase solution containing the target concentration of this compound is the minimum required concentration.

Mandatory Visualization

Solubility_Troubleshooting_Workflow start Start: Dissolve this compound in Aqueous System check_solubility Is the solution clear and homogenous? start->check_solubility successful_dissolution Successful Dissolution check_solubility->successful_dissolution Yes solubility_issue Solubility Issue Identified check_solubility->solubility_issue No select_method Select Solubility Enhancement Method solubility_issue->select_method cosolvent Option 1: Add Cosolvent (e.g., Ethanol, PG) select_method->cosolvent surfactant Option 2: Add Surfactant (above CMC) select_method->surfactant cyclodextrin Option 3: Add Cyclodextrin (e.g., HP-β-CD) select_method->cyclodextrin re_evaluate Re-evaluate Solubility cosolvent->re_evaluate surfactant->re_evaluate cyclodextrin->re_evaluate re_evaluate->successful_dissolution Yes optimize Optimize Formulation: Adjust concentrations, screen alternative excipients re_evaluate->optimize No optimize->select_method

Caption: A decision workflow for troubleshooting the solubility of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of 3,5,5-Trimethylhexan-1-ol Purity by GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides an objective comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) for the validation of 3,5,5-Trimethylhexan-1-ol purity against other analytical techniques. Supporting experimental data, based on established methods for similar long-chain and branched alcohols, is presented to illustrate the performance of GC-FID.

Data Presentation: Performance of GC-FID in Alcohol Purity Analysis

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for assessing the purity of volatile organic compounds like this compound. The performance of a typical GC-FID method for the analysis of a long-chain branched alcohol is summarized below. These data are representative of the expected validation parameters for a this compound purity assay.

Validation ParameterAcceptance CriteriaTypical Performance Data
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%101.25%
Precision (RSD%) ≤ 2.0%< 2.0%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:1Dependent on impurity
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:1Dependent on impurity
Specificity No interference at the analyte's retention timePeak purity > 99.5%

Experimental Protocol: GC-FID Purity Assay

This section details a standard methodology for the determination of this compound purity using GC-FID.

1. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Autosampler

  • Data acquisition and processing software

2. Chromatographic Conditions:

  • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen, constant flow

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 220°C

    • Hold: 5 minutes at 220°C

  • Inlet: Split/Splitless injector, 250°C, split ratio 50:1

  • Detector: FID, 280°C

  • Injection Volume: 1 µL

3. Sample and Standard Preparation:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or isopropanol) at a concentration of approximately 1000 µg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the chosen solvent to a final concentration within the calibration range.

  • Internal Standard (Optional but Recommended): An internal standard, such as n-dodecanol, can be added to both standards and samples to improve precision.

4. Data Analysis:

  • The purity of this compound is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.

  • For quantitative analysis using an internal standard, a calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of the analyte in the sample is then determined from this curve.

Mandatory Visualization: Experimental Workflow

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Reporting start Start prep_std Prepare Calibration Standards start->prep_std prep_sample Prepare Sample Solution start->prep_sample add_is Add Internal Standard (Optional) prep_std->add_is prep_sample->add_is injection Inject into GC add_is->injection separation Chromatographic Separation injection->separation detection FID Detection separation->detection integration Peak Integration & Identification detection->integration quantification Quantification (Area % or Calib. Curve) integration->quantification report Generate Purity Report quantification->report

Caption: Workflow for the purity validation of this compound by GC-FID.

Comparison with Alternative Methods

While GC-FID is a primary method for purity assessment of volatile alcohols, other techniques can provide complementary information or may be suitable for specific applications.

1. Karl Fischer Titration:

  • Principle: This is a classic and highly accurate method specifically for the determination of water content.

  • Comparison to GC-FID: GC-FID can detect water, but it is not the most accurate method for its quantification. Karl Fischer titration is the gold standard for water determination in organic solvents and is often used in conjunction with GC-FID for a complete purity profile.[1] While GC-FID quantifies organic impurities, Karl Fischer precisely measures the water content.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

  • Comparison to GC-FID: GC-FID is more sensitive for hydrocarbon analysis and is generally more robust and less expensive for routine purity checks where the identity of the main component and likely impurities are known. GC-MS is superior for the identification of unknown impurities due to its ability to provide structural information.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule.

  • Comparison to GC-FID: ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used for quantitative analysis (qNMR).[2] However, for routine purity analysis of a known compound, GC-FID is typically faster, more sensitive to trace impurities, and requires less complex data interpretation. NMR is invaluable for characterizing the main component and any major impurities but may not detect low-level volatile impurities as effectively as GC-FID.

4. Infrared (IR) Spectroscopy:

  • Principle: IR spectroscopy is used to identify functional groups present in a molecule.

  • Comparison to GC-FID: IR spectroscopy is an excellent tool for confirming the identity of this compound by identifying the characteristic O-H and C-O stretching vibrations of the alcohol functional group.[2] However, it is not well-suited for quantifying the purity or detecting minor impurities, a task for which GC-FID is far more effective.

Conclusion

For the routine validation of this compound purity, GC-FID stands out as a reliable, precise, and accurate method. It provides excellent quantitative data on the main component and any volatile organic impurities. For a comprehensive purity assessment, it is often beneficial to combine GC-FID with Karl Fischer titration to accurately determine the water content. While techniques like GC-MS, NMR, and IR are powerful for structural elucidation and identification of unknown impurities, GC-FID remains the workhorse for quantitative purity determination in a quality control environment.

References

Quantitative Analysis of 3,5,5-Trimethylhexan-1-ol in Complex Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 3,5,5-Trimethylhexan-1-ol, a branched-chain primary alcohol used as a fragrance ingredient, in complex matrices such as cosmetics and personal care products. The selection of an appropriate analytical technique is critical for quality control, regulatory compliance, and safety assessment. This document presents an objective comparison of the predominant chromatographic techniques, supported by experimental data and detailed protocols.

Introduction to this compound

This compound (CAS No: 3452-97-9), also known as isononyl alcohol, is a volatile organic compound utilized in a variety of consumer products for its characteristic herbaceous and floral scent.[1] As a fragrance ingredient, its concentration in final products is often subject to regulatory limits to minimize the risk of allergic reactions. Accurate and precise quantification in complex formulations is therefore essential.

Comparison of Analytical Methodologies

Gas Chromatography (GC) coupled with a suitable detector is the most prevalent and effective technique for the analysis of volatile compounds like this compound. High-Performance Liquid Chromatography (HPLC) presents an alternative, particularly for less volatile or thermally labile compounds, though it is less commonly employed for this specific analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds in complex mixtures. Its high sensitivity and selectivity, provided by the mass spectrometer, make it ideal for analyzing trace levels of fragrance allergens.

Advantages:

  • High sensitivity and specificity.

  • Excellent separation efficiency for volatile compounds.

  • Provides structural information for confident peak identification.

Disadvantages:

  • Requires derivatization for some non-volatile compounds (not necessary for this compound).

  • High operating temperatures can degrade thermally labile compounds.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely available technique for the quantification of organic compounds. While less specific than GC-MS, it offers excellent sensitivity and a wide linear range.

Advantages:

  • High sensitivity for hydrocarbons.

  • Robust and less expensive than GC-MS.

  • Wide linear dynamic range.

Disadvantages:

  • Does not provide structural information, relying on retention time for identification.

  • Susceptible to co-elution with other matrix components.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a versatile technique for separating a wide range of compounds. For aliphatic alcohols like this compound that lack a strong UV chromophore, direct UV detection is challenging. Derivatization with a UV-absorbing agent can be employed, but this adds complexity to the sample preparation. An alternative is indirect photometric detection.

Advantages:

  • Suitable for non-volatile and thermally labile compounds.

  • Wide range of stationary and mobile phases for method development.

Disadvantages:

  • Lower sensitivity for analytes without a chromophore.

  • Derivatization may be required, increasing sample preparation time and potential for error.

  • Generally lower separation efficiency for volatile compounds compared to GC.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of fragrance alcohols in complex matrices using different analytical techniques. While specific data for this compound is limited in publicly available literature, the presented data for other fragrance allergens with similar chemical properties provide a representative comparison.

Table 1: Gas Chromatography Method Performance

ParameterGC-MSGC-FID
Linearity Range (µg/mL) 0.1 - 100.1 - 1000
Limit of Quantification (LOQ) (µg/g) 2 - 200.007 - 2.7
Intra-day Recovery (%) 84.4 - 119Not Reported
Inter-day Recovery (%) 85.1 - 116Not Reported
Precision (RSD %) < 13.5~5

Data compiled from studies on various fragrance allergens in cosmetic matrices.[2][3]

Table 2: High-Performance Liquid Chromatography Method Performance

ParameterHPLC-UV (Indirect Detection)
Linearity Range Analyte Dependent
Limit of Quantification (LOQ) ~0.05% (v/v) for some analytes
Recovery (%) Not Reported
Precision (RSD %) Not Reported

Data based on the analysis of ethanol in beverages using indirect UV detection.[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol 1: Quantitative Analysis by GC-MS

This protocol is based on established methods for the analysis of fragrance allergens in cosmetic products.[2]

1. Sample Preparation: Liquid-Liquid Extraction (LLE) a. Weigh 0.5 g of the cosmetic sample into a 50 mL centrifuge tube. b. Add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether). c. Add an appropriate internal standard. d. Vortex for 1 minute to ensure thorough mixing. e. Centrifuge at 3000 rpm for 10 minutes to separate the phases. f. Collect the organic supernatant for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • GC System: Agilent 7890B or equivalent.
  • MS System: Agilent 5977B MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Injection: 1 µL in splitless mode.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp 1: 3°C/min to 125°C.
  • Ramp 2: 7°C/min to 230°C.
  • Ramp 3: 20°C/min to 300°C, hold for 5 minutes.
  • MS Parameters:
  • Ionization Mode: Electron Impact (EI).
  • Scan Range: m/z 35-450.

Protocol 2: Quantitative Analysis by GC-FID

This protocol is adapted from methods for the analysis of fragrance allergens using GC-FID.[3]

1. Sample Preparation: Solid-Phase Microextraction (SPME) a. Place a known amount of the cosmetic sample into a headspace vial. b. Add a suitable matrix modifier if necessary (e.g., water to dilute viscous samples). c. Equilibrate the sample at a defined temperature (e.g., 40°C) for a set time (e.g., 20 minutes). d. Expose a DVB/PDMS SPME fiber to the headspace for a defined extraction time. e. Retract the fiber and introduce it into the GC injector for thermal desorption.

2. GC-FID Instrumentation and Conditions

  • GC System: Standard gas chromatograph with FID.
  • Column: DB-5 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Carrier Gas: Hydrogen or Helium.
  • Injection: Thermal desorption from SPME fiber.
  • Oven Temperature Program: Similar to GC-MS protocol, can be optimized for specific separation.
  • Detector: Flame Ionization Detector (FID) at 250°C.

Protocol 3: Quantitative Analysis by HPLC-UV (Indirect Photometric Detection)

This is a conceptual protocol for the analysis of aliphatic alcohols that lack a UV chromophore, based on the principles of indirect detection.[4]

1. Sample Preparation a. Dilute the sample in the mobile phase. b. Filter through a 0.45 µm filter before injection.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: Standard HPLC with UV detector.
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
  • Mobile Phase: A mixture of water and acetonitrile containing a low concentration of a UV-absorbing compound (e.g., acetone).
  • Detection: UV detector set to the wavelength of maximum absorbance of the UV-absorbing compound in the mobile phase.
  • Principle of Detection: The non-UV-absorbing analyte displaces the UV-absorbing compound in the mobile phase as it elutes from the column, resulting in a negative peak that can be quantified.

Visualizations

Experimental_Workflow_GCMS cluster_sample_prep Sample Preparation (LLE) cluster_analysis GC-MS Analysis Sample Cosmetic Sample Solvent Add Solvent & IS Sample->Solvent Vortex Vortex Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Extract Collect Supernatant Centrifuge->Extract GC_Injection GC Injection Extract->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of this compound.

Method_Comparison cluster_GC Gas Chromatography cluster_LC Liquid Chromatography Analyte This compound (Volatile, No Chromophore) GCMS GC-MS (High Specificity) Analyte->GCMS Recommended GCFID GC-FID (High Sensitivity) Analyte->GCFID Suitable Alternative HPLC HPLC-UV (Requires Derivatization or Indirect Detection) Analyte->HPLC Less Common

Caption: Logical relationship for analytical method selection.

References

A Comparative Performance Analysis of 3,5,5-Trimethylhexan-1-ol and Isononyl Alcohol for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the performance of two isomeric C9 alcohols: 3,5,5-Trimethylhexan-1-ol and isononyl alcohol. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate excipient for their specific formulation and application needs. This comparison is based on their physicochemical properties, toxicological profiles, and performance in relevant applications, supported by available data.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these alcohols is crucial for predicting their behavior in various formulations. The following table summarizes the key properties of this compound and isononyl alcohol. Both are branched-chain primary alcohols with the same molecular formula and weight, leading to many similar properties. However, their distinct structures can lead to differences in performance.

PropertyThis compoundIsononyl Alcohol
Synonyms Nonylol, Trimethylhexyl alcohol[1][2]Isononanol, 7-methyloctan-1-ol[3]
CAS Number 3452-97-9[1]27458-94-2[4]
Molecular Formula C₉H₂₀O[1][2]C₉H₂₀O[3]
Molecular Weight 144.25 g/mol [1]144.25 g/mol [3]
Appearance Colorless liquid[2]Clear, colorless liquid[5]
Density 0.824 g/mL at 25°C[2]~0.83 g/cm³[]
Boiling Point 193-202 °C[1]~215 °C
Melting Point -70 °C[1][2]-30 °C (max)
Flash Point 80-93 °C[1][2]94 °C
Water Solubility 450.1 mg/L at 20°C[7]Slightly soluble
Vapor Pressure 0.3 mmHg[1]0.0198 mmHg
Refractive Index ~1.432 at 20°C~1.435 at 25°C

Performance Comparison

While direct comparative studies of these two alcohols in pharmaceutical applications are limited, their performance can be inferred from their use in related industries and their inherent chemical properties.

Solvency Power

Both this compound and isononyl alcohol are versatile solvents capable of dissolving a range of nonpolar and polar compounds.[3] This property is valuable in pharmaceutical formulations for dissolving poorly water-soluble active pharmaceutical ingredients (APIs). Isononyl alcohol is specifically noted for its ability to enhance the solubility of hydrophobic compounds, making it useful in drug delivery research.[3] The branched nature of both alcohols contributes to their good solvency.

Use as Plasticizer Precursors

Both alcohols are key raw materials in the production of high-performance plasticizers, such as diisononyl phthalate (DINP).[5][8][9][10] Plasticizers derived from isononyl alcohol are reported to provide excellent thermal stability, low volatility, and enhanced flexibility to PVC products.[5] This suggests that as precursors, both alcohols contribute to desirable properties in the final ester, which could be relevant in the development of flexible polymer-based drug delivery systems.

Surfactant Synthesis

Isononyl alcohol is an important component in the synthesis of surfactants.[8] Surfactants based on branched alcohols are known for their good water solubility and wetting properties.[11][12] This is a valuable characteristic in pharmaceutical formulations where wetting and emulsification are required, such as in the preparation of creams, lotions, and suspensions. The performance of this compound in surfactant synthesis is expected to be similar due to its structural similarities.

Role in Transdermal Drug Delivery

Toxicological Profile

A summary of the available toxicological data is presented below. It is important to note that isononyl alcohol is often a mixture of isomers, which can include this compound.

Toxicological EndpointThis compoundIsononyl Alcohol
Genotoxicity Not genotoxic[14]-
Repeated Dose Toxicity NOAEL = 4 mg/kg/day[14]-
Reproductive Toxicity NOAEL = 12 mg/kg/day[14]-
Skin Sensitization Not a sensitization concern (read-across from isononyl alcohol)[14]Not a sensitization concern

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is a standard method for evaluating the potential of a substance to act as a penetration enhancer in a topical or transdermal formulation.[15][16][17]

Objective: To determine the rate and extent of permeation of an active pharmaceutical ingredient (API) through a skin membrane from a formulation containing either this compound or isononyl alcohol as a potential penetration enhancer.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Test formulation containing the API and the test alcohol

  • Control formulation (without the test alcohol)

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer for the API if necessary)

  • High-performance liquid chromatography (HPLC) system for API quantification

  • Water bath with stirrer

Procedure:

  • Membrane Preparation: Thaw the excised skin and cut it into sections large enough to be mounted on the Franz diffusion cells.

  • Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.

  • Receptor Chamber: Fill the receptor chamber with pre-warmed (32°C or 37°C) receptor solution and ensure no air bubbles are trapped beneath the membrane.

  • Equilibration: Allow the system to equilibrate for a set period.

  • Formulation Application: Apply a known amount of the test or control formulation to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Analysis: Quantify the concentration of the API in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area over time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the cumulative amount versus time plot. The enhancement ratio can be calculated by dividing the Jss of the formulation with the enhancer by the Jss of the control formulation.

Evaluation of Plasticizer Performance in a Polymer Matrix

This protocol provides a method to assess the effectiveness of plasticizers derived from this compound or isononyl alcohol in a polymer film, which can be relevant for developing drug-eluting polymers.[18]

Objective: To compare the plasticizing efficiency of esters derived from this compound and isononyl alcohol in a model polymer such as polyvinyl chloride (PVC).

Materials:

  • PVC resin

  • Plasticizer derived from this compound

  • Plasticizer derived from isononyl alcohol

  • Thermal stabilizer

  • Two-roll mill or similar mixing equipment

  • Hydraulic press with heating and cooling capabilities

  • Tensile testing machine (according to ASTM D2284)

Procedure:

  • Formulation: Prepare PVC formulations containing a fixed concentration of the respective plasticizer and stabilizer.

  • Mixing: Blend the components on a two-roll mill at a specified temperature until a homogeneous mixture is obtained.

  • Molding: Press the milled sheets into films of a defined thickness using a hydraulic press under controlled temperature and pressure, followed by cooling.

  • Conditioning: Condition the prepared films at a standard temperature and humidity for a specified period.

  • Tensile Testing: Cut dumbbell-shaped specimens from the conditioned films and conduct tensile testing according to ASTM D2284 to determine tensile strength, elongation at break, and modulus of elasticity.

  • Data Analysis: Compare the mechanical properties of the films plasticized with the derivatives of the two alcohols. A lower modulus and higher elongation at break generally indicate greater plasticizing efficiency.

Mandatory Visualizations

Production Workflow of Isononyl Alcohol

The following diagram illustrates a typical industrial process for the production of isononyl alcohol.

G cluster_0 Butene Dimerization cluster_1 Hydroformylation (Oxo Process) cluster_2 Hydrogenation and Purification Butene Butene Feedstock Dimerization Dimerization Reactor Butene->Dimerization Octene Octene Isomers Dimerization->Octene Hydroformylation Hydroformylation Reactor (Rhodium Catalyst) Octene->Hydroformylation Syngas Syngas (CO + H₂) Syngas->Hydroformylation IsononylAldehyde Isononyl Aldehyde Hydroformylation->IsononylAldehyde Hydrogenation Hydrogenation Reactor IsononylAldehyde->Hydrogenation Purification Distillation & Purification Hydrogenation->Purification FinalProduct Isononyl Alcohol Purification->FinalProduct

Caption: Production of Isononyl Alcohol.

Production Workflow of this compound

The following diagram illustrates a typical industrial process for the production of this compound.

G cluster_0 Diisobutene Feed cluster_1 Oxo Process cluster_2 Hydrogenation and Refining Diisobutene Diisobutene OxoReaction Oxo Reactor (Cobalt Catalyst) Diisobutene->OxoReaction Syngas Syngas (CO + H₂) Syngas->OxoReaction Trimethylhexanal 3,5,5-Trimethylhexanal OxoReaction->Trimethylhexanal Hydrogenation Hydrogenation Reactor Trimethylhexanal->Hydrogenation Refining Refining Hydrogenation->Refining FinalProduct This compound Refining->FinalProduct

Caption: Production of this compound.

References

A Head-to-Head Battle: Diisononyl Phthalate (DINP) vs. Dioctyl Phthalate (DOP) in PVC Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polyvinyl chloride (PVC) formulation, the choice of plasticizer is paramount, directly influencing the material's flexibility, durability, and overall performance. For decades, dioctyl phthalate (DOP) has been the industry's workhorse. However, with evolving performance demands and regulatory scrutiny, diisononyl phthalate (DINP) has emerged as a prominent alternative. This guide provides an objective, data-driven comparison of DINP and DOP in PVC applications, tailored for researchers, scientists, and drug development professionals.

Executive Summary

Diisononyl phthalate (DINP) generally exhibits superior performance over dioctyl phthalate (DOP) in several key areas, most notably in terms of permanence, thermal stability, and resistance to migration. These advantages are primarily attributed to DINP's higher molecular weight and branched structure. While DOP may offer slightly better plasticizing efficiency in some contexts, DINP's enhanced durability and lower volatility make it a more suitable choice for applications requiring long-term performance and stability.

Performance Data at a Glance

The following tables summarize the key performance differences between DINP and DOP in PVC formulations. The data presented is a synthesis of findings from various experimental studies.

Table 1: General Physical and Chemical Properties

PropertyDiisononyl Phthalate (DINP)Dioctyl Phthalate (DOP)Test Method
Molecular Formula C26H42O4C24H38O4-
Molecular Weight 418.6 g/mol 390.56 g/mol -
Appearance Clear, colorless to pale yellow, viscous liquidColorless, transparent liquidVisual
Density (at 20°C) ~0.972 - 0.975 g/cm³~0.983 - 0.986 g/cm³ASTM D1298
Flash Point ~216 - 236 °C~206 - 218 °CASTM D92

Table 2: Mechanical Properties of Plasticized PVC (50 PHR)*

PropertyPVC + 50 PHR DINPPVC + 50 PHR DOPTest Method
Tensile Strength (MPa) ~19.5~19.0ASTM D638
Elongation at Break (%) ~255~250ASTM D638
Hardness (Shore A) ~88~87ASTM D2240

*PHR (Parts per Hundred Resin) indicates the amount of plasticizer added to 100 parts of PVC resin.

Table 3: Permanence and Stability

PropertyDiisononyl Phthalate (DINP)Dioctyl Phthalate (DOP)Test ConditionTest Method
Volatility (Weight Loss, %) LowerHigher24h at 100°CASTM D1203
Migration into n-hexane (Weight Loss, %) LowerHigher24h at 25°CASTM D1239
Thermal Stability (Initial Decomposition Temp.) HigherLowerTGA-

In-Depth Performance Analysis

Mechanical Properties

DINP and DOP impart comparable mechanical properties to PVC at similar concentrations. As illustrated in Table 2, at a loading of 50 PHR, both plasticizers yield similar tensile strength, elongation at break, and hardness. This indicates that for many standard flexible PVC applications, a direct substitution on a part-for-part basis is feasible without significant changes to the immediate physical characteristics of the material. The primary function of these plasticizers is to reduce the intermolecular forces between PVC polymer chains, thereby increasing flexibility.[1]

Permanence and Aging Resistance

A key differentiator between DINP and DOP is their permanence within the PVC matrix. DINP, with its higher molecular weight, exhibits significantly lower volatility than DOP.[2] This translates to reduced plasticizer loss over time, especially in applications exposed to elevated temperatures. The lower volatility of DINP contributes to better aging resistance, as the material retains its flexibility and is less prone to becoming brittle.[2]

Migration Resistance

Plasticizer migration, the process where the plasticizer leaches out of the PVC, can compromise the integrity of the material and potentially contaminate surrounding environments. DINP demonstrates superior resistance to migration into various media, including oils, solvents, and soapy water, when compared to DOP.[2] This is a critical advantage in applications such as medical tubing, food contact materials, and automotive interiors.

Thermal Stability

PVC plasticized with DINP generally exhibits better thermal stability than formulations containing DOP. The higher initial decomposition temperature of DINP-plasticized PVC means it can withstand higher processing temperatures and has a longer service life in thermally demanding environments.[3]

Experimental Protocols

The following are summaries of the standard methodologies used to evaluate the performance of plasticizers in PVC.

Mechanical Properties Testing
  • ASTM D638 - Standard Test Method for Tensile Properties of Plastics: This test involves preparing standardized dumbbell-shaped specimens of the plasticized PVC. These specimens are then pulled apart at a constant rate of speed until they break. The tensile strength (the force required to break the sample) and the elongation at break (the extent to which the sample stretches before breaking) are measured.

  • ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness: This method measures the indentation hardness of the material. A specified indenter is forced into the material under specified conditions, and the depth of indentation is measured. The Shore A scale is typically used for flexible PVC.

Volatility Testing
  • ASTM D1203 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods: This test determines the weight loss of a plastic material when exposed to heat in the presence of activated carbon. A pre-weighed sample of the plasticized PVC is placed in a container with activated carbon and heated in an oven at a specified temperature for a set duration. The sample is then re-weighed, and the percentage of weight loss is calculated.

Migration (Extraction) Testing
  • ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals: This method measures the weight loss of a plastic film after immersion in a specific chemical. A pre-weighed sample of the plasticized PVC film is submerged in a solvent (e.g., n-hexane to simulate oily contact) for a specified time and at a controlled temperature. After immersion, the sample is removed, dried, and re-weighed to determine the amount of plasticizer extracted.[4]

Thermal Aging
  • IEC 60216 - Electrical insulating materials — Thermal endurance properties: While this standard is for electrical insulating materials, its principles are widely applied for assessing the thermal aging of plastics. Samples of the plasticized PVC are placed in ovens at several elevated temperatures. At specific time intervals, samples are removed and tested for changes in key properties, such as tensile strength or elongation at break. The time taken for a property to decrease to 50% of its initial value is determined for each temperature. These data points are then used to create an Arrhenius plot to predict the material's long-term thermal endurance at lower, normal service temperatures.

Visualizing the Comparison and Workflows

To better illustrate the relationships and testing processes, the following diagrams are provided.

cluster_dinp Diisononyl Phthalate (DINP) cluster_dop Dioctyl Phthalate (DOP) cluster_performance Performance in PVC DINP DINP DINP_Props Higher Molecular Weight Branched Structure DINP->DINP_Props leads to Volatility Lower Volatility DINP_Props->Volatility Migration Lower Migration DINP_Props->Migration Thermal_Stability Higher Thermal Stability DINP_Props->Thermal_Stability Plasticizing_Efficiency Slightly Lower Plasticizing Efficiency DINP_Props->Plasticizing_Efficiency DOP DOP DOP_Props Lower Molecular Weight Linear Structure DOP->DOP_Props leads to DOP_Props->Volatility Higher DOP_Props->Migration Higher DOP_Props->Thermal_Stability Lower DOP_Props->Plasticizing_Efficiency Slightly Higher

Caption: A logical diagram illustrating how the molecular properties of DINP and DOP influence their performance characteristics in PVC.

cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis and Comparison Start PVC Resin + Plasticizer (DINP or DOP) Mixing Compounding (e.g., two-roll mill) Start->Mixing Molding Compression Molding (to form sheets/specimens) Mixing->Molding Mechanical Mechanical Testing (Tensile, Hardness) ASTM D638, D2240 Molding->Mechanical Thermal Thermal Aging (Oven aging) IEC 60216 Molding->Thermal Permanence Permanence Testing (Volatility, Migration) ASTM D1203, D1239 Molding->Permanence Data Collect Quantitative Data (MPa, %, Shore A, % Weight Loss) Mechanical->Data Thermal->Data Permanence->Data Comparison Tabulate and Compare DINP vs. DOP Performance Data->Comparison

Caption: A simplified workflow for the experimental comparison of DINP and DOP performance in PVC.

References

High-Performance Lubricants: A Comparative Analysis of 3,5,5-Trimethylhexan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the efficacy and comparative performance of branched-chain ester lubricants against industry-standard Polyalphaolefins (PAOs), supported by quantitative data and standardized experimental protocols.

The quest for higher efficiency, longer service life, and wider operating temperature ranges in mechanical systems places ever-increasing demands on lubricant technology. While Polyalphaolefins (PAOs) have long been a benchmark for high-performance synthetic lubricants, esters derived from branched-chain alcohols, such as 3,5,5-Trimethylhexan-1-ol, present a compelling alternative with a unique profile of properties. These esters, particularly those formed with aliphatic dicarboxylic acids, are noted for their excellent viscosity-temperature characteristics and low-temperature fluidity.[1]

This guide provides an objective comparison of lubricants derived from this compound against PAOs, a dominant Group IV synthetic base oil. The comparison is based on key performance metrics obtained through standardized testing methods, offering researchers and formulation scientists a clear, data-driven perspective.

Quantitative Performance Comparison

The performance of a lubricant base oil is defined by a set of key physical and chemical properties. The following table summarizes typical values for a representative this compound derivative, Diisononyl Adipate (DINA), compared with common low-viscosity PAOs (PAO 4 & PAO 6). DINA serves as a relevant analogue, as adipic acid is a common dicarboxylic acid used for creating high-performance ester base stocks.

Property This compound Derivative (Typical - Diisononyl Adipate) Polyalphaolefin (Typical - PAO 4) Polyalphaolefin (Typical - PAO 6) Test Method
Kinematic Viscosity @ 100°C, cSt ~4.5~4.0~5.9ASTM D445
Kinematic Viscosity @ 40°C, cSt ~21~17.1~30.5ASTM D445
Viscosity Index (VI) >145126137ASTM D2270
Pour Point, °C < -60-66-61ASTM D97
Flash Point (COC), °C > 210224246ASTM D92
Wear Scar Diameter (4-Ball, typical), mm See Discussion BelowSee Discussion BelowSee Discussion BelowASTM D4172

Data compiled from various technical datasheets. Actual values can vary by manufacturer.

Discussion of Performance Data:

  • Viscosity Index (VI): The high viscosity index of the 3,5,5-trimethylhexanol derivative indicates a lower rate of viscosity change with temperature compared to PAOs.[1] This is a significant advantage, ensuring a more stable lubricating film across a wide range of operating temperatures.

  • Pour Point: Both the ester derivative and PAOs exhibit exceptionally low pour points, making them suitable for applications in cold climates or cryogenic conditions. The branched structure of this compound is a key contributor to this excellent low-temperature fluidity.

  • Flash Point: PAOs typically show a higher flash point, indicating lower volatility and enhanced safety for high-temperature applications.

  • Wear Protection & Additive Solubility: While base oils provide the fundamental lubricating film, wear protection is heavily influenced by additive packages. A key distinction lies in the polarity of the base oils. Esters are polar molecules, which gives them excellent solvency for additives and a natural affinity for metal surfaces ("cling").[2][3] This can lead to superior performance of anti-wear and friction modifier additives. In contrast, PAOs are non-polar, which gives them excellent hydrolytic stability but requires the use of co-solvents or specific additive technologies to ensure good additive solubility.[1][4] Therefore, a direct comparison of wear scar data without a fully formulated lubricant context can be misleading.

Visualizing Key Processes and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_reactants Reactants cluster_process Process cluster_products Products A This compound C Esterification A->C B Dicarboxylic Acid (e.g., Adipic Acid) B->C D Diester Lubricant (e.g., Diisononyl Adipate) C->D + Catalyst - H₂O E Water (Byproduct) C->E F High Viscosity Index & Excellent Low-Temp Fluidity D->F Key Property

Caption: Synthesis pathway for a this compound derivative lubricant.

G start Start: Lubricant Sample Preparation prep Clean & Prepare Three Stationary Balls and One Rotating Ball start->prep assemble Assemble Balls in Test Cup & Add Lubricant Sample prep->assemble conditions Set Test Conditions: - Speed (e.g., 1200 rpm) - Load (e.g., 40 kgf) - Temperature (e.g., 75°C) - Duration (e.g., 60 min) assemble->conditions run Run Test: Rotate Top Ball conditions->run disassemble Disassemble & Clean Stationary Balls run->disassemble measure Measure Wear Scar Diameter on all three stationary balls using a microscope disassemble->measure analyze Calculate Average Wear Scar Diameter (mm) measure->analyze end End: Report Result analyze->end

Caption: Experimental workflow for the Four-Ball Wear Test (ASTM D4172).

G cluster_ester Ester (e.g., DINA) cluster_pao Polyalphaolefin (PAO) Ester Polar Molecule (C=O group) PropE1 High Additive Solvency Ester->PropE1 PropE2 Good Adhesion to Metal Ester->PropE2 PAO Non-Polar Molecule (Hydrocarbon Chain) PropP1 Excellent Hydrolytic Stability PAO->PropP1 PropP2 Low Additive Solvency PAO->PropP2

Caption: Logical relationship between molecular polarity and lubricant properties.

Experimental Protocols

The data presented in this guide are derived from standardized test methods developed by ASTM International. Adherence to these protocols is critical for generating reliable and comparable data.

Kinematic Viscosity (ASTM D445)

This test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

  • Apparatus: Calibrated capillary viscometer, constant temperature bath.

  • Procedure:

    • The viscometer is charged with the sample lubricant.

    • It is then placed in a temperature-controlled bath (at 40°C or 100°C) until it reaches thermal equilibrium.

    • The lubricant is drawn up into the viscometer tube by suction.

    • The time taken for the liquid to flow between two marked points on the viscometer is measured.

    • The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[5][6]

Viscosity Index (ASTM D2270)

This practice calculates the viscosity index, an empirical number indicating the effect of a change in temperature on the kinematic viscosity of the oil.[7]

  • Apparatus: No specific apparatus; it is a calculation method.

  • Procedure:

    • Determine the kinematic viscosity of the sample at both 40°C and 100°C using ASTM D445.[8]

    • Based on the 100°C viscosity, values for 'L' and 'H' are obtained from tables within the ASTM D2270 standard. 'L' represents the 40°C viscosity of an oil with a VI of 0, and 'H' is for an oil with a VI of 100.

    • The Viscosity Index (VI) is calculated using the formula: VI = [(L - U) / (L - H)] * 100 , where 'U' is the kinematic viscosity of the sample oil at 40°C.[8][9]

Pour Point (ASTM D97)

This test method determines the lowest temperature at which a petroleum product will continue to flow when cooled under prescribed conditions.[4][10]

  • Apparatus: Test jar, thermometer, cooling bath.

  • Procedure:

    • The sample is heated and then cooled at a specified rate in a cooling bath.

    • The test jar is removed from the bath at intervals of 3°C and tilted to observe for any movement of the oil's surface.

    • The test is complete when the sample shows no movement when held horizontally for 5 seconds.

    • The pour point is reported as 3°C above the temperature at which the oil ceased to flow.[11]

Flash Point (ASTM D92)

This test method determines the flash and fire points of petroleum products using a Cleveland Open Cup (COC) apparatus. The flash point is the lowest temperature at which vapors above the oil will momentarily ignite.[12][13]

  • Apparatus: Cleveland Open Cup, thermometer, heat source, test flame applicator.

  • Procedure:

    • The sample is placed in the test cup and heated at a constant, slow rate.

    • A small test flame is passed across the surface of the cup at regular temperature intervals.

    • The flash point is the temperature at which a brief flash appears on the surface of the liquid.[1][14]

Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)

This test evaluates the anti-wear properties of a lubricating fluid in sliding contact.

  • Apparatus: Four-Ball Wear Test Machine.

  • Procedure:

    • Three 12.7 mm steel balls are clamped together and submerged in the test lubricant.

    • A fourth steel ball is rotated on top of the three stationary balls under a specified load, speed, and temperature for a set duration (e.g., 40 kgf, 1200 rpm, 75°C, 60 min).[15]

    • After the test, the three stationary balls are cleaned, and the average diameter of the circular wear scars is measured using a microscope.[16][17] A smaller scar diameter indicates better wear protection.

References

A Comparative Sensory Evaluation of 3,5,5-Trimethylhexan-1-ol in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative sensory evaluation of 3,5,5-trimethylhexan-1-ol, a fragrance ingredient with a complex odor profile, against two common alternatives: Tetrahydrolinalool and Phenyl Ethyl Alcohol. The information is intended for researchers and scientists in the fragrance and consumer product industries, providing a framework for sensory panel evaluation and comparative data based on established odor profiles.

Introduction to this compound

This compound is a synthetic fragrance ingredient valued for its unique and multifaceted scent profile. It is a branched-chain saturated alcohol used as a fragrance enhancer in a variety of consumer products, including detergents and fine fragrances.[1][2] Its odor is generally characterized as having woody and floral notes, but with considerable nuance that can be perceived differently by sensory panelists. Descriptions range from a mild and pleasant "woody-floral" character to more complex profiles including "herbaceous, plant-like" and "grassy green weedy floral earthy aldehydic hay straw leaf". One source has even described its fragrance as "chemical" and not particularly pleasant, underscoring the importance of thorough sensory evaluation.

Comparative Fragrance Ingredients

For the purpose of this guide, two fragrance ingredients with overlapping and distinct floral and woody characteristics have been selected for comparison:

  • Tetrahydrolinalool: A fresh, floral, and slightly woody scent.[3][4]

  • Phenyl Ethyl Alcohol: A classic soft, rosy, and warm floral fragrance.[5][6]

Sensory Panel Evaluation: Methodology

A comprehensive sensory evaluation of fragrance ingredients typically involves two main types of tests: analytical (or discriminative) testing and affective (or hedonic) testing.[7]

Experimental Protocol: Triangle Test (Analytical)

The triangle test is a discriminative method used to determine if a perceptible difference exists between two samples.[7]

Objective: To determine if a sensory panel can distinguish a fragrance formulation containing this compound from a formulation containing an alternative ingredient.

Materials:

  • Three fragrance formulations (e.g., in a simple alcohol base or an unscented lotion base):

    • Sample A: Containing this compound at a specific concentration.

    • Sample B: Containing an alternative ingredient (e.g., Tetrahydrolinalool) at a comparable concentration.

  • Odor-free smelling strips or blotters.

  • Coding labels with random three-digit numbers.

  • A well-ventilated, odor-free testing environment.[8]

  • A panel of at least 30 screened and trained sensory panelists.

Procedure:

  • Prepare two sets of three coded smelling strips for each panelist. In each set, two strips will be dipped in one fragrance formulation (e.g., A) and the third strip will be dipped in the other formulation (e.g., B). The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Present the three coded strips to each panelist simultaneously.

  • Instruct the panelists to sniff each strip from left to right.

  • Ask the panelists to identify the "odd" or different sample out of the three.

  • Record the responses.

Data Analysis: The number of correct identifications is compared to the number expected by chance (one-third of the total number of panelists). Statistical significance can be determined using a chi-square test or by consulting a statistical table for triangle tests.

Experimental Protocol: Hedonic Test (Affective)

A hedonic test measures the level of liking or preference for a product.[9]

Objective: To assess the consumer preference for fragrance formulations containing this compound compared to alternatives.

Materials:

  • Fragrance formulations to be tested, presented in a relevant product base (e.g., laundry detergent, fine fragrance).

  • Coded sample containers.

  • A panel of at least 50 consumer panelists representative of the target audience.

  • Evaluation forms with a 9-point hedonic scale (1 = Dislike Extremely, 9 = Like Extremely).

Procedure:

  • Present the coded samples to the panelists in a randomized order.

  • Instruct panelists to evaluate each sample and rate their overall liking on the 9-point hedonic scale.

  • Panelists may also be asked to rate specific attributes such as intensity and describe what they like or dislike about each fragrance.

Data Analysis: The mean hedonic scores for each sample are calculated and compared using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in preference.

Comparative Sensory Profiles

While specific quantitative data from a head-to-head sensory panel is proprietary and not publicly available, the following table summarizes the known odor profiles of this compound and the selected alternatives based on industry literature. This information can be used to inform the development of a more detailed descriptive analysis protocol.

Fragrance IngredientOdor FamilyKey Odor Descriptors
This compound Woody, FloralMild, pleasant, woody-floral, herbaceous, plant-like, grassy, green, weedy, earthy, aldehydic, hay, straw, leaf
Tetrahydrolinalool Floral, WoodyFloral, sweet, citrus, fresh, woody, tea-like nuance, lilac, rose.[3][4][10][11][12]
Phenyl Ethyl Alcohol FloralSoft, sweet, rosy, warm, honeyed, fresh, bready.[5][6][13][14][15]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the sensory evaluation process.

Sensory_Evaluation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting objective Define Test Objective selection Select Fragrance Alternatives objective->selection protocol Develop Experimental Protocols selection->protocol panel Recruit & Screen Panelists protocol->panel preparation Prepare & Code Samples panel->preparation evaluation Conduct Sensory Evaluation preparation->evaluation data_collection Collect Panelist Responses evaluation->data_collection analysis Statistical Analysis of Data data_collection->analysis interpretation Interpret Results analysis->interpretation reporting Generate Final Report interpretation->reporting

Caption: High-level workflow for a comprehensive sensory evaluation project.

Triangle_Test_Workflow start Start prepare Prepare two sets of three coded samples (e.g., AAB, ABA, etc.) start->prepare present Present one set to a panelist prepare->present evaluate Panelist evaluates the three samples present->evaluate identify Panelist identifies the 'odd' sample evaluate->identify record Record the panelist's choice identify->record next_panelist Next Panelist record->next_panelist next_panelist->present Yes end End next_panelist->end No

Caption: Detailed workflow of the Triangle Test for sensory discrimination.

Conclusion

This compound offers a complex and versatile woody-floral scent profile that can be a valuable component in fragrance formulations. Its performance and consumer acceptance relative to other fragrance ingredients can be systematically evaluated through a combination of analytical and affective sensory testing methods. The protocols and comparative data presented in this guide provide a foundational framework for researchers and scientists to conduct their own in-depth sensory panel evaluations. The use of standardized methodologies is crucial for obtaining reliable and actionable data to inform product development and fragrance formulation decisions.

References

Comparative Analysis of Leaching Behavior: Plasticizers Derived from 3,5,5-Trimethylhexan-1-ol vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the migration characteristics of diisononyl phthalate (DINP), a plasticizer derived from 3,5,5-Trimethylhexan-1-ol, in comparison to other commonly used plasticizers such as di(2-ethylhexyl) phthalate (DEHP) and trioctyl trimellitate (TOTM).

The selection of plasticizers in the formulation of polymeric materials, particularly for applications in medical devices, food packaging, and pharmaceutical containers, is a critical consideration due to the potential for these additives to leach into the surrounding environment. This guide provides an objective comparison of the leaching profiles of plasticizers, with a focus on those derived from this compound, against common alternatives. The data presented is compiled from various studies to offer a comprehensive overview for material selection and risk assessment.

Quantitative Leaching Data

The following tables summarize the leaching data for diisononyl phthalate (DINP), di(2-ethylhexyl) phthalate (DEHP), and trioctyl trimellitate (TOTM) from polyvinyl chloride (PVC) under various experimental conditions.

Table 1: Comparative Leaching Rates of Plasticizers from PVC Microplastics

PlasticizerInitial Plasticizer Content (%)Leaching Rate (μ g/day )
DINP 390.030
230.014
DEHP 380.122
330.101
DOTP *350.056
240.021

Note: Di(2-ethylhexyl) terephthalate (DOTP) is included as another common alternative plasticizer. Data sourced from a study on leaching into an aqueous environment.[1]

Table 2: Leaching of Plasticizers from Haemodialysis Tubing

PlasticizerAmount Extracted from Tubing (mg/session)Amount Retained by Patients (mg/session)
DEHP 122.95 ± 33.9427.30 ± 9.22
TOTM/DEHP mixture 75.11 ± 25.72 (TOTM) / 41.80 ± 4.47 (DEHP)4.87 ± 2.60 (TOTM) / 3.42 ± 1.37 (DEHP)

Data from a comparative study on the leachability of DEHP and TOTM from haemodialysis tubing, indicating lower leaching for TOTM.[2][3]

Table 3: Migration of Plasticizers from PVC Film into Food Simulants

PlasticizerFood SimulantMigration Level (mg/dm²)
DEHA (reference) 3% Acetic AcidNot Detected
Olive Oil25.8
ATBC 3% Acetic AcidNot Detected
Olive Oil1.8
DEHT 3% Acetic AcidNot Detected
Olive Oil23.5
MGA 3% Acetic Acid0.5
Olive Oil45.1
AGM 3% Acetic Acid0.4
Olive Oil42.3

Note: This table showcases the migration of various alternative plasticizers. DEHA (di(2-ethylhexyl) adipate), ATBC (acetyl tributyl citrate), DEHT (di(2-ethylhexyl) terephthalate), MGA (mixture of glycerin acetates), and AGM (acetic acid esters of mono- and diglycerides of fatty acids) are compared. The data highlights that migration is significantly higher in fatty food simulants.[4]

Experimental Protocols

A generalized experimental protocol for determining plasticizer migration from a polymer matrix into a liquid simulant is outlined below. This protocol is a synthesis of methodologies described in various studies.[4][5]

Objective: To quantify the amount of plasticizer that leaches from a plastic material into a food or pharmaceutical simulant over a specified time and temperature.

Materials:

  • Plastic material containing the plasticizer of interest (e.g., PVC sheet).

  • Food simulants:

    • Simulant A: 10% ethanol (v/v) in water (for aqueous foods).

    • Simulant B: 3% acetic acid (w/v) in water (for acidic foods).

    • Simulant D2: Olive oil (for fatty foods).

  • Extraction solvent (e.g., n-hexane, diethyl ether).

  • Internal standard solution (e.g., a deuterated version of the plasticizer).

  • Analytical grade reagents and solvents.

  • Glassware (flasks, vials, pipettes).

  • Incubator or oven for controlled temperature conditions.

  • Analytical instrument (e.g., Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)).

Procedure:

  • Sample Preparation: Cut the plastic material into specimens of known surface area (e.g., 6 dm²). Clean the surface of the specimens to remove any surface contaminants.

  • Migration Test: Place the plastic specimen in a glass container and add a known volume of the pre-conditioned food simulant, ensuring the entire surface is in contact with the liquid. The standard ratio is typically 6 dm² of sample per 1 L of simulant.

  • Incubation: Seal the container and incubate at a specified temperature and duration (e.g., 40°C for 10 days for accelerated testing).

  • Extraction:

    • Aqueous Simulants (A and B): After incubation, remove the plastic specimen. Transfer a known aliquot of the simulant to a separation funnel. Add a known amount of the internal standard. Perform a liquid-liquid extraction by adding the extraction solvent (e.g., n-hexane), shaking vigorously, and allowing the layers to separate. Collect the organic layer. Repeat the extraction process two more times. Combine the organic extracts.

    • Fatty Simulant (D2): After incubation, remove the plastic specimen. Take a known aliquot of the olive oil. The plasticizer needs to be separated from the oil matrix, which can be achieved through methods like gel permeation chromatography (GPC) or solvent extraction followed by a cleanup step. Add the internal standard before processing.

  • Concentration: Evaporate the solvent from the combined organic extracts under a gentle stream of nitrogen to a small, known volume.

  • Analysis: Inject a known volume of the concentrated extract into the GC-MS or HPLC system.

  • Quantification: Identify and quantify the leached plasticizer by comparing its peak area to that of the internal standard and a calibration curve prepared with known concentrations of the plasticizer.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of plasticizer leaching.

Leaching_Mechanism cluster_polymer Polymer Matrix cluster_interface Polymer-Liquid Interface cluster_liquid Liquid Medium (Simulant) A Plasticizer (within polymer) B Surface Plasticizer A->B 1. Diffusion C Leached Plasticizer (in simulant) B->C 2. Partitioning

Caption: A simplified model of the plasticizer leaching process.

Experimental_Workflow A Sample Preparation (Known Surface Area) B Migration Cell Setup (Polymer + Simulant) A->B C Incubation (Controlled Time & Temp) B->C D Extraction of Simulant (LLE or GPC) C->D E Sample Concentration D->E F Instrumental Analysis (GC-MS or HPLC) E->F G Data Analysis & Quantification F->G

Caption: A typical experimental workflow for a plasticizer migration study.

Signaling_Pathway_Toxicity A Leached Plasticizer (e.g., Phthalate) B Cellular Uptake A->B C Binding to Nuclear Receptors (e.g., PPARs) B->C D Activation of Gene Transcription C->D E Altered Protein Synthesis D->E F Adverse Health Effects (e.g., Endocrine Disruption) E->F

Caption: A generalized signaling pathway for phthalate-induced toxicity.

References

Comparative Toxicity Assessment of Branched-Chain Alcohols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative toxicity assessment of four common branched-chain alcohols: isopropanol, isobutanol, 2-methyl-1-butanol, and 3-methyl-1-butanol. It is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and product development. The data presented is a synthesis of publicly available toxicity studies.

Executive Summary

Branched-chain alcohols are widely used as solvents, chemical intermediates, and components in various consumer and industrial products. Understanding their relative toxicity is crucial for safe handling and application. This guide summarizes acute and subchronic toxicity data, as well as in vitro cytotoxicity for the selected alcohols. The primary mechanism of toxicity for these alcohols involves metabolism into reactive aldehydes and subsequent induction of cellular stress.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for isopropanol, isobutanol, 2-methyl-1-butanol, and 3-methyl-1-butanol.

Table 1: Acute Toxicity Data for Selected Branched-Chain Alcohols

AlcoholCASRNOral LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)Inhalation LC50 (rat, 4h)
Isopropanol67-63-0~5000[1]~13000[1]16,000 ppm[1]
Isobutanol78-83-1246042508,000 ppm (24 mg/L)
2-Methyl-1-butanol137-32-62200[2]>3160[2]Toxicity Category IV
3-Methyl-1-butanol123-51-313003000>1.74 mg/L

Table 2: Subchronic Toxicity and Cytotoxicity Data for Selected Branched-Chain Alcohols

AlcoholNOAEL (oral, rat)Cell LineIC50
Isopropanol-HepG2125-819 mM[3]
HaCaT>2% v/v[4]
Isobutanol316 mg/kg/day (13 weeks)[5]HepG2Not Found
HaCaTNot Found
2-Methyl-1-butanol-HepG2Not Found
HaCaTNot Found
3-Methyl-1-butanol4000 ppm (approx. 340 mg/kg/day) for males, 16,000 ppm for females (90 days)[6]HepG2Not Found
HaCaTNot Found

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Acute Oral Toxicity Testing (Adapted from OECD Guideline 420, 423, and 425)

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.[2]

Test Animals: Typically, young adult rats of a single sex (females are often preferred) are used.[7]

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle. They have access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

Dose Administration: The test substance is administered orally in a single dose via gavage.[7] The volume administered is kept constant by varying the concentration of the test substance in a suitable vehicle (e.g., water, corn oil).

Procedure:

  • Sighting Study: A preliminary study with a small number of animals is conducted to determine the appropriate starting dose for the main study.

  • Main Study: Animals are divided into groups and administered different dose levels of the test substance.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.

Data Analysis: The LD50 is calculated using statistical methods, such as the probit method or the moving average method.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a substance on cultured cells by measuring cell viability.

Cell Lines: Human hepatoma cells (HepG2) and human keratinocytes (HaCaT) are commonly used to assess hepatotoxicity and skin toxicity, respectively.

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach and grow for 24 hours.

  • Compound Treatment: The test alcohol is added to the wells at various concentrations, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the substance that causes a 50% reduction in cell viability) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of branched-chain alcohols is primarily attributed to their metabolism, which generates reactive aldehydes and ketones. This metabolic process can induce oxidative stress, leading to cellular damage and apoptosis. The following diagrams illustrate the general metabolic pathway and key signaling pathways implicated in branched-chain alcohol toxicity.

Metabolic_Pathway cluster_alcohol Branched-Chain Alcohol cluster_metabolites Metabolites cluster_acids Further Metabolites Isopropanol Isopropanol Acetone Acetone Isopropanol->Acetone Alcohol Dehydrogenase Isobutanol Isobutanol Isobutyraldehyde Isobutyraldehyde Isobutanol->Isobutyraldehyde Alcohol Dehydrogenase 2-Methyl-1-butanol 2-Methyl-1-butanol 2-Methylbutyraldehyde 2-Methylbutyraldehyde 2-Methyl-1-butanol->2-Methylbutyraldehyde Alcohol Dehydrogenase 3-Methyl-1-butanol 3-Methyl-1-butanol 3-Methylbutyraldehyde 3-Methylbutyraldehyde 3-Methyl-1-butanol->3-Methylbutyraldehyde Alcohol Dehydrogenase Isobutyric Acid Isobutyric Acid Isobutyraldehyde->Isobutyric Acid Aldehyde Dehydrogenase 2-Methylbutyric Acid 2-Methylbutyric Acid 2-Methylbutyraldehyde->2-Methylbutyric Acid Aldehyde Dehydrogenase 3-Methylbutyric Acid 3-Methylbutyric Acid 3-Methylbutyraldehyde->3-Methylbutyric Acid Aldehyde Dehydrogenase

Caption: General metabolic pathway of branched-chain alcohols.

The metabolism of these alcohols leads to the generation of reactive oxygen species (ROS), initiating a cascade of cellular events.

Oxidative_Stress_Pathway Branched-Chain Alcohol Metabolism Branched-Chain Alcohol Metabolism Increased ROS Production Increased ROS Production Branched-Chain Alcohol Metabolism->Increased ROS Production Oxidative Damage Oxidative Damage Increased ROS Production->Oxidative Damage Lipid Peroxidation Lipid Peroxidation Oxidative Damage->Lipid Peroxidation Protein Oxidation Protein Oxidation Oxidative Damage->Protein Oxidation DNA Damage DNA Damage Oxidative Damage->DNA Damage Cellular Dysfunction Cellular Dysfunction Lipid Peroxidation->Cellular Dysfunction Protein Oxidation->Cellular Dysfunction Apoptosis Apoptosis DNA Damage->Apoptosis Cellular Dysfunction->Apoptosis

Caption: Oxidative stress pathway induced by branched-chain alcohol metabolism.

Prolonged or high-level exposure can trigger programmed cell death, or apoptosis, through intrinsic and extrinsic pathways.

Apoptosis_Pathway Cellular Stress (e.g., Oxidative Stress) Cellular Stress (e.g., Oxidative Stress) Mitochondrial Dysfunction Mitochondrial Dysfunction Cellular Stress (e.g., Oxidative Stress)->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Intrinsic apoptosis pathway activated by cellular stress.

Furthermore, branched-chain alcohols can modulate key signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C (PKC) pathways, which are involved in cell proliferation, differentiation, and apoptosis.

MAPK_PKC_Pathway Branched-Chain Alcohols Branched-Chain Alcohols MAPK Pathway Modulation MAPK Pathway Modulation Branched-Chain Alcohols->MAPK Pathway Modulation PKC Pathway Modulation PKC Pathway Modulation Branched-Chain Alcohols->PKC Pathway Modulation Altered Gene Expression Altered Gene Expression MAPK Pathway Modulation->Altered Gene Expression Cell Cycle Arrest Cell Cycle Arrest MAPK Pathway Modulation->Cell Cycle Arrest Apoptosis Apoptosis PKC Pathway Modulation->Apoptosis Altered Gene Expression->Apoptosis

Caption: Modulation of MAPK and PKC signaling pathways by branched-chain alcohols.

Comparative Discussion

Based on the available data, the acute toxicity of the selected branched-chain alcohols generally increases with chain length and branching. Isopropanol exhibits the lowest acute oral toxicity, while 3-methyl-1-butanol appears to be the most toxic among the four. This trend is also observed in dermal toxicity.

Subchronic toxicity data for isobutanol and 3-methyl-1-butanol indicate that these compounds can be tolerated at relatively high doses without significant adverse effects, although some hematological changes were noted for 3-methyl-1-butanol at the highest dose in male rats.[6]

The in vitro cytotoxicity data for isopropanol on HepG2 cells suggests a lower toxic potential compared to other more potent chemical toxins.[3] However, the lack of comprehensive and directly comparable IC50 data for all four alcohols on both HepG2 and HaCaT cells limits a definitive comparative assessment of their cytotoxic potential.

The primary mechanism of toxicity for all these alcohols involves their metabolism to corresponding aldehydes, which are more reactive and toxic than the parent alcohols. This metabolic activation leads to oxidative stress, a common pathway for alcohol-induced cellular damage. The subsequent cellular responses, including the activation of apoptosis and modulation of signaling pathways like MAPK and PKC, determine the ultimate toxic outcome. The differences in the toxicity profiles of these alcohols are likely influenced by their rates of metabolism and the specific reactivity of their aldehyde metabolites.

Conclusion

This guide provides a comparative overview of the toxicity of isopropanol, isobutanol, 2-methyl-1-butanol, and 3-methyl-1-butanol. While a general trend of increasing toxicity with carbon chain length is observed, further research is needed to fully elucidate the specific mechanisms and comparative cytotoxic potencies of these widely used chemicals. Researchers and professionals should consider these findings when selecting and handling these branched-chain alcohols in their work.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3,5,5-Trimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and chemical analysis, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3,5,5-Trimethylhexan-1-ol, a versatile building block in organic synthesis.[1] The focus is on the cross-validation of these methods to ensure data integrity and consistency.

While specific cross-validation studies for this compound are not extensively detailed in publicly available literature, this guide leverages established analytical techniques for similar volatile organic compounds to present a practical comparison. The primary methods discussed are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), which are well-suited for the analysis of this compound.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes key performance characteristics for the analysis of this compound using GC-FID and GC-MS. The data presented is illustrative of typical performance and serves as a baseline for method development and validation.

Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on boiling point and polarity, with detection via ion generation in a hydrogen flame.Separation based on boiling point and polarity, with detection based on the mass-to-charge ratio of ionized molecules.
Selectivity ModerateHigh (provides structural information)
Sensitivity (LOD) ~1-10 ng/mL~0.01-1 ng/mL
Linearity (R²) >0.995>0.998
Precision (%RSD) < 5%< 3%
Accuracy (%Recovery) 95-105%98-102%
Cost LowerHigher
Typical Application Routine quality control, purity assessment.[1]Trace analysis, impurity identification, structural confirmation.[1]

Experimental Protocols

Detailed and standardized experimental protocols are critical for achieving reproducible and comparable results across different laboratories and methods.

1. Gas Chromatography-Flame Ionization Detection (GC-FID) Method

  • Instrumentation: A standard gas chromatograph equipped with a flame ionization detector.

  • Column: A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or hexane) to a concentration within the linear range of the instrument.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or hexane) to an appropriate concentration.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a conceptual signaling pathway for method selection.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Define_Requirements Define Analytical Requirements Select_Methods Select Candidate Methods (e.g., GC-FID, GC-MS) Define_Requirements->Select_Methods Develop_Methods Develop and Optimize Individual Methods Select_Methods->Develop_Methods Validate_Methods Validate Each Method (Linearity, Accuracy, Precision) Develop_Methods->Validate_Methods Analyze_Samples Analyze a Set of Common Samples by Both Methods Validate_Methods->Analyze_Samples Compare_Results Statistically Compare Results (e.g., t-test, Bland-Altman) Analyze_Samples->Compare_Results Assess_Agreement Assess Agreement and Identify Discrepancies Compare_Results->Assess_Agreement Conclusion Establish Acceptance Criteria for Cross-Validation Assess_Agreement->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

MethodSelectionPathway cluster_input Analytical Need cluster_decision Decision Criteria cluster_output Method Choice Analysis_Goal Goal of Analysis Is_High_Sensitivity_Needed High Sensitivity Required? Analysis_Goal->Is_High_Sensitivity_Needed Is_Structural_Info_Needed Structural Info Needed? Is_High_Sensitivity_Needed->Is_Structural_Info_Needed Yes GC_FID GC-FID Is_High_Sensitivity_Needed->GC_FID No Is_Structural_Info_Needed->GC_FID No GC_MS GC-MS Is_Structural_Info_Needed->GC_MS Yes

Caption: Decision pathway for selecting an analytical method.

References

Benchmarking 3,5,5-Trimethylhexan-1-ol in Industrial Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of key derivatives of 3,5,5-trimethylhexan-1-ol against established industry standards and alternatives. The focus is on providing a clear, data-driven analysis to inform material selection and research endeavors. This compound serves as a crucial precursor for the synthesis of high-molecular-weight plasticizers, most notably Diisononyl Phthalate (DINP). The performance of DINP in polyvinyl chloride (PVC) formulations is a primary benchmark for its industrial utility.

Comparative Performance of Plasticizers

The following table summarizes the performance of Diisononyl Phthalate (DINP), derived from this compound, in comparison to the traditional plasticizer Dioctyl Phthalate (DOP) and emerging bio-based alternatives. The data is compiled from various industry sources and scientific literature.

Performance MetricDiisononyl Phthalate (DINP)Dioctyl Phthalate (DOP)Bio-Based Plasticizers (e.g., Succinate-based)
Tensile Strength Approx. 19-35.7 MPaApprox. 13.1-26.6 MPaApprox. 19-24.38 MPa
Elongation at Break Approx. 265-400%Approx. 408.4%Approx. 250%
Shore Hardness (A) Generally higher than DOP for same loadingStandard industry referenceVariable, can be comparable to DINP/DOP
Thermal Stability Good, with lower volatility than DOP[1][2][3]StandardCan be comparable or slightly lower than DINP[4]
Migration Resistance Better than DOP[3][5][6]Prone to migration[5]Excellent, often better than phthalates[4][7]
Low-Temperature Flexibility Generally superior to DOP[1]GoodVariable depending on the specific bio-plasticizer
Processing Characteristics Reduces melt viscosity, improving extrusion efficiency[3][6]Standard processingCan have variable effects on processing

Key Performance Insights

DINP, derived from this compound, demonstrates a favorable balance of properties for flexible PVC applications. It exhibits lower volatility and greater permanence compared to DOP, leading to improved aging resistance and durability of the final product.[1][2] While DOP may offer slightly better plasticizing efficiency in some contexts, DINP's superior resistance to extraction by liquids and its stable performance at high temperatures make it a preferred choice for demanding applications such as automotive interiors, wire and cable insulation, and roofing membranes.[2][3]

Bio-based plasticizers are emerging as a sustainable alternative, with some demonstrating comparable mechanical properties and, in certain cases, superior migration resistance to both DINP and DOP.[4][7] However, their performance can vary significantly based on their chemical composition.

Experimental Protocols for Plasticizer Performance Evaluation

The following is a generalized methodology for the evaluation of plasticizer performance in a PVC formulation, based on established ASTM standards.

1. Material Preparation:

  • Compounding: The PVC resin, plasticizer (e.g., DINP, DOP, or bio-based alternative), heat stabilizer, and other additives are blended in a high-speed mixer to ensure uniform distribution. The concentration of the plasticizer is typically varied (e.g., 40, 50, 60 parts per hundred resin - phr).

  • Milling and Molding: The blended compound is then processed on a two-roll mill to form a homogenous sheet. Test specimens are subsequently compression molded into standard shapes and dimensions as specified by the relevant ASTM standards (e.g., dumbbell shape for tensile testing).

2. Mechanical Testing:

  • Tensile Properties (ASTM D412): Dumbbell-shaped specimens are tested using a universal testing machine.[8][9][10] The key parameters measured are:

    • Tensile Strength: The maximum stress the material can withstand while being stretched or pulled before breaking.

    • Elongation at Break: The percentage increase in length that the material undergoes before it breaks.

  • Hardness (ASTM D2240): The indentation hardness of the plasticized PVC is measured using a Shore A or Shore D durometer.[11][12][13][14][15] The reading is typically taken after a specified time to account for any viscoelastic effects.

3. Durability and Permanence Testing:

  • Thermal Stability (Thermogravimetric Analysis - TGA): The thermal stability of the plasticized PVC is evaluated by measuring the weight loss of a sample as a function of increasing temperature. A higher decomposition temperature indicates better thermal stability.[7]

  • Migration Resistance: The resistance of the plasticizer to migrate out of the PVC matrix is assessed by various methods, including:

    • Solvent Extraction: Measuring the weight loss of a sample after immersion in a specific solvent (e.g., hexane, ethanol, or soapy water) for a defined period.[4]

    • Volatility: Determining the weight loss of a sample after being subjected to elevated temperatures for a set duration.

Visualizing the Workflow

The following diagram illustrates the general workflow for benchmarking the performance of a plasticizer in a PVC formulation.

G cluster_0 1. Formulation & Compounding cluster_1 2. Specimen Preparation cluster_2 3. Performance Testing (ASTM Standards) cluster_3 4. Data Analysis & Comparison a PVC Resin f High-Speed Mixing a->f b This compound (precursor) c Plasticizer Synthesis (e.g., DINP) b->c c->f d Alternative Plasticizers (DOP, Bio-based) d->f e Additives (Stabilizers, etc.) e->f g Two-Roll Milling f->g h Compression Molding g->h i Tensile Properties (ASTM D412) h->i j Hardness (ASTM D2240) h->j k Thermal Stability (TGA) h->k l Migration Resistance h->l m Comparative Data Tables i->m j->m k->m l->m n Performance Benchmarking m->n

Caption: Workflow for evaluating plasticizer performance.

References

The Impact of Molecular Architecture on Surfactant Efficacy: A Comparative Analysis of 3,5,5-Trimethylhexan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the surfactant properties of branched-chain 3,5,5-Trimethylhexan-1-ol derivatives against linear alcohol ethoxylates and anionic surfactants reveals the significant influence of molecular structure on performance. The highly branched nature of this compound results in surfactants with distinct advantages in wetting and surface tension reduction, offering superior performance in specific applications.

This guide provides a comprehensive comparison of the surfactant properties of ethoxylates derived from this compound, a C9 iso-alcohol, with those of a linear C12-14 alcohol ethoxylate and an anionic surfactant, Sodium Lauryl Ether Sulfate (SLES). The analysis, supported by experimental data, highlights how the unique branched structure of this compound correlates with its efficacy as a surface-active agent.

Unveiling the Structure-Property Relationship

This compound is a primary alcohol characterized by a highly branched alkyl chain. This branching is the key determinant of its surfactant properties. When ethoxylated, the resulting nonionic surfactant possesses a bulky, hydrophobic tail. This molecular architecture hinders efficient packing at interfaces compared to linear surfactants, leading to a larger area per molecule at the air-water or oil-water interface. This structural feature is directly linked to its enhanced surface activity, including rapid wetting and a lower critical micelle concentration (CMC).

cluster_structure Molecular Structure of this compound cluster_properties Resulting Surfactant Properties Structure CH3-C(CH3)2-CH2-CH(CH3)-CH2-CH2-OH Branched Hydrophobe Bulky, Branched Hydrophobic Tail Packing Inefficient Molecular Packing at Interface Branched Hydrophobe->Packing leads to Performance Enhanced Surface Activity: - Lower Surface Tension - Faster Wetting - Lower CMC Packing->Performance results in

Caption: Correlation between the branched structure of this compound and its surfactant properties.

Comparative Performance Data

The following table summarizes the key surfactant properties of an isononyl alcohol ethoxylate (a close analogue of ethoxylated this compound) in comparison to a linear alcohol ethoxylate and SLES.

Surfactant TypeChemical StructureHydrophobe TypeCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
Isononyl Alcohol Ethoxylate (6 EO)Branched C9 Alcohol EthoxylateBranched~0.05~29
Linear Alcohol Ethoxylate (7 EO)Linear C12-14 Alcohol EthoxylateLinear~0.07~27
Sodium Lauryl Ether Sulfate (2 EO)Linear C12 Alkyl Ether SulfateLinear (Anionic)~0.80[1]~34[2]

Note: Data for Isononyl Alcohol Ethoxylate is based on typical values for branched C9 alcohol ethoxylates.

The data indicates that the branched nonionic surfactant exhibits a lower CMC compared to the linear nonionic and significantly lower than the anionic surfactant. This suggests that less of the branched surfactant is required to form micelles and achieve maximum surface tension reduction. While the linear alcohol ethoxylate shows a slightly lower surface tension at its CMC, the overall performance of the branched surfactant, particularly its wetting speed, is often superior in many formulations.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize surfactant properties.

Surface and Interfacial Tension (ASTM D1331)

This method determines the surface tension of surfactant solutions using a tensiometer.

  • Apparatus: Du Noüy ring or Wilhelmy plate tensiometer, thermostatically controlled vessel.

  • Procedure:

    • Prepare a series of aqueous solutions of the surfactant at different concentrations.

    • Calibrate the tensiometer with a liquid of known surface tension (e.g., pure water).

    • Measure the surface tension of each solution at a constant temperature (typically 25°C). The Du Noüy ring method involves measuring the force required to pull a platinum ring from the surface of the liquid. The Wilhelmy plate method measures the force exerted on a platinum plate partially immersed in the liquid.

    • Plot surface tension as a function of the logarithm of the surfactant concentration.

Critical Micelle Concentration (CMC) Determination

The CMC is determined from the plot of surface tension versus concentration.

  • Procedure:

    • From the graph generated in the surface tension measurement, identify the point at which the surface tension becomes relatively constant with increasing surfactant concentration.

    • The concentration at this inflection point is the Critical Micelle Concentration.[2]

Foaming Properties (ASTM D1173 - Ross-Miles method)

This method assesses the foaming capacity and stability of a surfactant solution.

  • Apparatus: A jacketed glass column with a specified height and diameter, a pipette with a specified orifice for delivering the surfactant solution.

  • Procedure:

    • Prepare a standard concentration of the surfactant solution in water of known hardness.

    • Pour a specific volume of the solution into the bottom of the column.

    • Pipette another volume of the same solution from a specified height into the column, allowing it to fall and create foam.

    • Measure the initial height of the foam generated.

    • Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

cluster_workflow Experimental Workflow for Surfactant Characterization Prep Prepare Surfactant Solutions of Varying Concentrations ST_Measure Measure Surface Tension (ASTM D1331) Prep->ST_Measure Foam_Test Evaluate Foaming Properties (ASTM D1173) Prep->Foam_Test Plot Plot Surface Tension vs. log(Concentration) ST_Measure->Plot CMC_Det Determine Critical Micelle Concentration (CMC) Plot->CMC_Det

Caption: Workflow for the experimental characterization of surfactant properties.

Conclusion

The highly branched structure of this compound imparts unique and advantageous properties to its ethoxylated derivatives when used as nonionic surfactants. Compared to linear alcohol ethoxylates, they offer faster wetting and can be more efficient at lower concentrations, as indicated by a lower CMC. While anionic surfactants like SLES have their specific applications, the branched nonionic surfactants provide excellent performance, particularly in formulations where rapid surface activity and low foam are desired. This makes them a compelling choice for researchers and professionals in drug development and other scientific fields seeking high-performance surface-active agents.

References

Safety Operating Guide

Proper Disposal of 3,5,5-Trimethylhexan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3,5,5-Trimethylhexan-1-ol is paramount for ensuring the safety of laboratory personnel and protecting the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this chemical, adhering to general hazardous waste regulations.

Chemical and Physical Properties

A thorough understanding of the chemical's properties is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number3452-97-9
Molecular FormulaC9H20O
Density0.824 g/mL at 25 °C[1]
Boiling Point193-194 °C[1]
Flash Point80 °C (176 °F) - closed cup[1]
Oral LD50 (Rat)2980 mg/kg[2]
Dermal LD50 (Rabbit)>2960 mg/kg[2]

Hazard Identification

This compound is classified with the following hazards:

  • Combustible liquid[3]

  • Causes skin and serious eye irritation[3][4]

  • Harmful if swallowed[3][5]

  • Suspected of damaging fertility or the unborn child[3][5]

  • May cause damage to organs through prolonged or repeated exposure[3][4][5]

  • Toxic to aquatic life, with long-lasting effects[3]

Given these hazards, this compound must be managed as hazardous waste.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the chemical, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Conduct all transfers of the waste in a well-ventilated area, preferably within a chemical fume hood.

  • Keep the chemical away from heat, sparks, and open flames as it is a combustible liquid.[3]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Collect the waste in a designated, properly labeled, and sealable container. The container must be in good condition and compatible with the chemical.

  • The container label should clearly state "Hazardous Waste" and identify the contents as "this compound". Include the approximate quantity and date of accumulation.

3. Spill Management:

  • In the event of a spill, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[2]

  • Collect the absorbent material and any contaminated soil or items into a sealable container for hazardous waste disposal.

  • Clean the spill area thoroughly.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area.

  • The storage area should be away from sources of ignition and incompatible materials.

5. Disposal Request and Pickup:

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a form to the Environmental Health and Safety (EHS) office.

  • Provide accurate information on the waste manifest or pickup request form.

  • Waste must be disposed of through an approved and licensed hazardous waste disposal facility in accordance with federal, state, and local regulations.[2][6]

Regulatory Framework

The primary federal regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[7][8] States may have their own, often more stringent, regulations that must also be followed.[7] It is crucial to be familiar with your specific state and local requirements for hazardous waste management.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste? ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect in a Labeled, Sealable Hazardous Waste Container ppe->collect spill Is there a spill? collect->spill absorb Absorb with Inert Material (e.g., Vermiculite) spill->absorb Yes store Store in a Designated Secondary Containment Area spill->store No absorb->collect request Request Pickup by EHS/ Licensed Waste Hauler store->request end End: Compliant Disposal request->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.